Product packaging for 3-Chloro-2-nitrobenzonitrile(Cat. No.:CAS No. 34662-28-7)

3-Chloro-2-nitrobenzonitrile

Cat. No.: B1632440
CAS No.: 34662-28-7
M. Wt: 182.56 g/mol
InChI Key: HXBSPURMEQYSSS-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3ClN2O2 and its molecular weight is 182.56 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O2 B1632440 3-Chloro-2-nitrobenzonitrile CAS No. 34662-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBSPURMEQYSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308620
Record name 3-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34662-28-7
Record name 3-Chloro-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34662-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzonitrile (C₇H₃ClN₂O₂) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-nitrobenzonitrile, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core molecular properties, synthesis, spectroscopic identity, chemical behavior, and critical safety protocols, offering field-proven insights into its application.

Section 1: Core Molecular Profile

This compound is a polysubstituted aromatic compound featuring a nitrile, a nitro group, and a chlorine atom. This unique combination of functional groups makes it a highly versatile building block in organic synthesis.[1]

Table 1: Chemical Identity and Properties

Parameter Value Reference(s)
IUPAC Name This compound N/A
CAS Number 34662-28-7 [2][3][4]
Molecular Formula C₇H₃ClN₂O₂ [1][2][4]
Molecular Weight 182.56 g/mol [1][2][4]
Canonical SMILES C1=CC(=C(C(=C1)Cl)C#N)--INVALID-LINK--[O-] [2][4]
Topological Polar Surface Area 69.6 Ų [2][5]
logP (Computed) 2.12 - 2.2 [2][5]

| Storage Temperature | Room Temperature, Dry |[1] |

Section 2: Synthesis and Characterization

The strategic placement of substituents in this compound requires a controlled synthetic approach. While multiple pathways can be envisioned, a common and logical strategy involves the dehydration of the corresponding benzamide, which itself can be derived from 3-Chloro-2-nitrobenzoic acid.

Plausible Synthesis Pathway

A validated method for producing benzonitriles involves the dehydration of the corresponding benzoic acid derivative.[6] The synthesis of this compound can be effectively achieved from its carboxylic acid precursor, 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5).[7]

SynthesisWorkflow

Experimental Protocol: Dehydration of 3-Chloro-2-nitrobenzamide (Representative)

This protocol describes a general method for the final dehydration step. The causality behind using a potent dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) is its high affinity for water, which efficiently removes the elements of water from the primary amide to form the nitrile.

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-chloro-2-nitrobenzamide (1 equivalent).

  • Reagent Addition: Add a suitable dehydrating agent such as phosphorus oxychloride (POCl₃, ~2-3 equivalents) or phosphorus pentoxide (P₂O₅, ~1 equivalent) under an inert atmosphere (e.g., Nitrogen).

  • Reaction: Gently heat the mixture to reflux. The choice of temperature and solvent (if any) is critical and depends on the specific dehydrating agent used. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods.[3][8]

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Three aromatic protons exhibiting complex splitting patterns (doublet of doublets) in the downfield region (~7.5-8.5 ppm). The precise chemical shifts are influenced by the anisotropic effects of the nitro and cyano groups.[9][10]
¹³C NMR Seven distinct carbon signals: three for the protonated aromatic carbons, three for the substituted aromatic carbons, and one for the nitrile carbon (~115-120 ppm).[11]
IR Spectroscopy Characteristic absorption bands: a sharp peak for the C≡N stretch (~2230 cm⁻¹), strong asymmetric and symmetric stretches for the NO₂ group (~1530 and 1350 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 182, along with a characteristic isotopic pattern (M+2) at m/z 184 with approximately one-third the intensity, confirming the presence of one chlorine atom. |

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The nitro and cyano moieties are potent electron-withdrawing groups, which significantly influences the electronic properties of the benzene ring.[12]

  • Nitro Group (NO₂): This group is readily reduced to an amino group (NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental for introducing a nucleophilic site, enabling further derivatization, such as in the synthesis of heterocyclic compounds.

  • Nitrile Group (CN): The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or can be reduced to a primary amine. It also serves as a precursor for tetrazoles, which are important pharmacophores.[13] The nitrile group's strong electron-withdrawing nature enhances the electrophilicity of the nitrile carbon.[12]

  • Chloro Group (Cl): The chlorine atom at the 3-position is meta to the nitrile and ortho to the nitro group. Unlike chloro-substituents at the ortho or para positions relative to a strong activating group, this chlorine is not highly activated towards standard nucleophilic aromatic substitution (SɴAr) reactions.[12] However, under forcing conditions or via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), it can be replaced, offering another handle for molecular elaboration. The ortho-nitro group can, in some contexts, participate in the reaction mechanism through intramolecular interactions.[14]

Reactivity main {this compound | { -NO₂ |  -CN |  -Cl}} amine amine main:f0->amine Versatile amine synthesis acid acid main:f1->acid Carboxylic acid formation coupling coupling main:f2->coupling C-C bond formation

Section 4: Applications in Drug Development and Research

Substituted benzonitriles are a cornerstone in medicinal chemistry and materials science.[15] The nitrile group is recognized as a valuable pharmacophore and a bioisostere for other functional groups, capable of forming crucial hydrogen bonds and dipole interactions with biological targets.[16][17]

  • Pharmaceutical Intermediate: this compound is an ideal scaffold for building more complex active pharmaceutical ingredients (APIs). The sequential or orthogonal modification of its functional groups allows for the systematic construction of compound libraries for drug discovery programs.[1][18]

  • Agrochemical Synthesis: Like its isomers, this compound serves as a precursor for novel herbicides and fungicides, where the specific substitution pattern can fine-tune biological activity and selectivity.[1]

  • Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into advanced polymers or as an intermediate for dyes and pigments requiring specific electronic properties.[18]

Section 5: Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling to mitigate potential risks. Many compounds in this class are toxic, can be absorbed through the skin, and may be thermally unstable.[19][20]

Table 3: Hazard Information and Handling Precautions

Parameter Guideline
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
GHS Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]
Engineering Controls Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[21][22]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[21]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][19]

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.[21] |

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

Potential derivatives of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Derivatives of 3-Chloro-2-nitrobenzonitrile

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffolding

This compound is a multifaceted aromatic compound that serves as a valuable starting material in synthetic organic chemistry.[1][2] Its utility stems from the presence of three distinct and strategically positioned functional groups: a nitrile, a nitro group, and a chlorine atom. Each of these sites offers a unique handle for chemical modification, allowing for the generation of a diverse library of derivatives. The electronic interplay between these groups—specifically, the strong electron-withdrawing nature of the ortho-nitro and cyano groups—renders the chlorine atom highly susceptible to nucleophilic aromatic substitution, while the nitro and nitrile groups themselves are amenable to a range of classical transformations.

This guide provides a comprehensive exploration of the derivatization potential of this compound. We will delve into the specific transformations possible at each functional group, explaining the mechanistic rationale behind reaction choices and providing field-proven protocols for key synthetic steps. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for applications in pharmaceuticals, agrochemicals, and materials science.[3][4][5]

G cluster_nitro Nitro Group (NO2) Transformations cluster_chloro Chloro (Cl) Group Transformations cluster_nitrile Nitrile (CN) Group Transformations Core This compound Nitro_Reduction Reduction Core->Nitro_Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nitrile_Hydrolysis Hydrolysis Core->Nitrile_Hydrolysis Nitrile_Reduction Reduction Core->Nitrile_Reduction Tetrazole_Formation Cycloaddition Core->Tetrazole_Formation Amino 2-Amino-3-chlorobenzonitrile Nitro_Reduction->Amino Substituted Diverse O, N, S-linked Derivatives SNAr->Substituted Carboxylic_Acid Carboxylic Acid / Amide Nitrile_Hydrolysis->Carboxylic_Acid Primary_Amine Primary Amine Nitrile_Reduction->Primary_Amine Tetrazole Tetrazole Tetrazole_Formation->Tetrazole

Figure 1: Key reactive sites of this compound.

Part 1: Transformations of the Nitro Group

The reduction of an aromatic nitro group to an amine is one of the most fundamental and valuable transformations in organic synthesis. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then serve as a nucleophile or a precursor for diazonium salt formation.[6]

Selective Reduction to 2-Amino-3-chlorobenzonitrile

The primary challenge in reducing the nitro group of this compound is to avoid the simultaneous reductive dechlorination of the C-Cl bond. While catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro reduction, it is often too reactive and can cleave aryl halides.[7] Therefore, chemoselective methods are required.

Causality of Reagent Choice:

  • Metal/Acid Systems (Fe, Sn, Zn): The use of easily oxidized metals like iron, tin, or zinc in an acidic medium is a classic and highly effective method.[6] These reactions proceed via a series of single-electron transfers from the metal to the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct. This method is generally tolerant of aryl halides.

  • Tin(II) Chloride (SnCl₂): Stannous chloride offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities.[7]

  • Catalytic Hydrogenation with Specific Catalysts: While Pd/C can be problematic, other catalysts like Raney Nickel are often used to reduce nitro groups without causing dehalogenation of aromatic chlorides.[7]

  • Hydrazine-based Systems: A rapid and selective method involves using hydrazine glyoxylate with zinc or magnesium powder. This system operates under mild, neutral conditions, avoiding strong acids and high pressures, and shows high selectivity for the nitro group in the presence of halogens and nitriles.

G cluster_reagents Selective Reducing Agents Start This compound Product 2-Amino-3-chlorobenzonitrile Start->Product Reduction r1 Fe / HCl or AcOH r2 SnCl2 / EtOH r3 H2, Raney Ni r4 Zn, Hydrazine Glyoxylate

Figure 2: Pathway for selective nitro group reduction.

Data Presentation: Comparison of Nitro Reduction Methods
Reagent SystemConditionsSelectivity AdvantageReference
Fe / HClRefluxHigh tolerance for aryl chlorides; cost-effective.[6]
SnCl₂ / EtOHRefluxMild conditions, suitable for sensitive substrates.[7]
H₂ / Raney Nickel2-3 atm H₂, RTAvoids dehalogenation often seen with Pd/C.[7]
Zn / Hydrazine GlyoxylateRoom TemperatureRapid, mild, neutral pH, avoids strong acids.
Experimental Protocol: Selective Nitro Reduction with Zinc/Hydrazine Glyoxylate

This protocol is adapted from the selective reduction method described by M. A. Pasha & H. M. Nanjundaswamy (2006).

  • Preparation of Hydrazine Glyoxylate: In a flask, slowly add hydrazine hydrate (0.5 mL, 0.01 mol) to an aqueous solution of glyoxylic acid (0.92 g, 0.01 mol) with constant stirring. The resulting solution is used directly.

  • Reaction Setup: To a suspension of this compound (1.82 g, 0.01 mol) and zinc powder (1.3 g, 0.02 mol) in a suitable solvent (e.g., 20 mL methanol), add the prepared hydrazine glyoxylate solution.

  • Reaction Execution: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the zinc catalyst. Wash the residue with the solvent (e.g., methanol or chloroform).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-3-chlorobenzonitrile.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The benzene ring of this compound is electron-deficient due to the powerful withdrawing effects of the ortho-nitro and meta-cyano groups. This electronic feature makes the ipso-carbon (the carbon bearing the chlorine) highly electrophilic and activates it for Nucleophilic Aromatic Substitution (SNAr).[8][9]

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction is not a concerted process like an Sₙ2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. This stabilization is the key reason why the nitro group in the ortho or para position is essential for activating the ring towards this reaction.[8][10]

  • Elimination: The aromaticity is restored by the departure of the chloride leaving group.

This pathway allows for the displacement of the chlorine atom by a wide variety of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, providing access to a vast chemical space.

G Start Substrate + Nu- TS1 Transition State 1 Start->TS1 Addition (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Product Product + Cl- TS2->Product

Figure 3: Workflow of the SNAr addition-elimination mechanism.

Potential Derivatives via SNAr
NucleophileReagent ExampleProduct Class
O-Nucleophiles Sodium methoxide (NaOMe), Potassium phenoxide (PhOK)Aryl ethers
N-Nucleophiles Ammonia (NH₃), Aniline (PhNH₂), PiperidineAryl amines
S-Nucleophiles Sodium thiomethoxide (NaSMe)Aryl thioethers
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to the solution. The base is required to neutralize the HCl formed during the reaction.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration. If the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 3: Modifications of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities, most notably carboxylic acids, amides, and primary amines.[11]

Hydrolysis to Amides and Carboxylic Acids

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[12] The reaction proceeds via an amide intermediate, which can sometimes be isolated under milder conditions.[13]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization leads to an amide, which is then further hydrolyzed to the carboxylic acid.[12][13]

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate gives an amide. Under harsher conditions (e.g., high temperature), the amide is further hydrolyzed to a carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[13][14]

Controlling the Outcome: By using milder basic conditions (e.g., lower temperatures), it is often possible to stop the reaction at the amide stage.[13]

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[11] This reaction proceeds via the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

Conversion to Tetrazoles

In medicinal chemistry, the tetrazole group is often used as a bioisosteric replacement for a carboxylic acid. Nitriles can be converted to tetrazoles via a [3+2] cycloaddition reaction with an azide source, typically sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst.[15]

G Start ...-C≡N Amide ...-C(=O)NH2 (Amide) Start->Amide H2O, H+ or OH- (mild) Acid ...-C(=O)OH (Carboxylic Acid) Start->Acid H2O, H+ or OH- (harsh) Amine ...-CH2NH2 (Primary Amine) Start->Amine 1. LiAlH4 2. H2O Tetrazole ...-CN4H (Tetrazole) Start->Tetrazole NaN3, NH4Cl Amide->Acid H2O, H+ or OH- (harsh)

Figure 4: Key transformations of the nitrile functional group.

References

Comprehensive literature review of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzonitrile for Advanced Research and Development

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 34662-28-7) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzonitrile core substituted with both a chloro and a nitro group, offers multiple reactive sites. This unique arrangement of electron-withdrawing groups (EWG) dictates its chemical behavior, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of the nitro, chloro, and cyano functionalities allows for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through its distinct physicochemical properties and spectroscopic data.

Physical and Chemical Properties

The following table summarizes the key properties of this compound, essential for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 34662-28-7[4][5][6]
Molecular Formula C₇H₃ClN₂O₂[5][7]
Molecular Weight 182.56 g/mol [1][5]
Appearance Solid[7]
Purity ≥96%[5]
Storage Store at room temperature in a dry place.[1][5]
SMILES N#CC1=CC=CC(Cl)=C1--INVALID-LINK--=O[5]
InChI Key HXBSPURMEQYSSS-UHFFFAOYSA-N[7]
Spectroscopic Data for Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to determine the substitution pattern on the aromatic ring. ChemicalBook indicates the availability of NMR spectra for this compound.[8]

  • Infrared (IR) Spectroscopy : IR spectra would show characteristic absorption bands for the nitrile (-C≡N) group (around 2230 cm⁻¹) and the nitro (-NO₂) group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[9]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight.[10]

Synthesis and Production

While specific, detailed industrial synthesis routes for this compound are often proprietary, plausible synthetic pathways can be devised based on fundamental organic chemistry principles. A common strategy for synthesizing substituted nitrobenzonitriles involves the nitration of a suitable precursor.

For instance, the synthesis of the related isomer, 4-Chloro-3-nitrobenzonitrile, is achieved via the nitration of p-chlorobenzonitrile using fuming nitric acid and concentrated sulfuric acid at low temperatures.[11] This highlights a general and powerful method for introducing a nitro group onto a pre-existing benzonitrile scaffold.

Representative Laboratory Synthesis Protocol (for an Isomer)

The following is a well-documented protocol for the synthesis of 4-Chloro-3-nitrobenzonitrile, which illustrates the experimental logic applicable to the synthesis of such compounds.[11]

Objective: To synthesize 4-Chloro-3-nitrobenzonitrile via electrophilic nitration of p-chlorobenzonitrile.

Causality: The choice of concentrated sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at 0°C to control the exothermic reaction and to minimize the formation of dinitrated byproducts.

Methodology:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice bath to maintain a temperature below 0°C.

  • Substrate Addition: Slowly add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid and stir until completely dissolved.

  • Nitrating Agent Addition: Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) dropwise over 1 hour, ensuring the temperature remains below 0°C.

  • Reaction Progression: After the addition is complete, continue stirring at low temperature for an additional 30 minutes.

  • Workup: Slowly pour the reaction mixture into 100 mL of ice water. A white solid will precipitate.

  • Purification: Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

  • Final Product: Recrystallize the crude solid from an 80% ethanol/water solution and dry at 60°C to obtain the pure product.

G Workflow: Synthesis of a Chloro-Nitrobenzonitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge H₂SO₄ to Flask B Cool to < 0°C A->B C Add p-chlorobenzonitrile B->C D Add Fuming HNO₃ Dropwise (Maintain < 0°C) C->D E Stir for 30 min D->E F Quench in Ice Water E->F G Filter Precipitate F->G H Wash with NaHCO₃ & H₂O G->H I Recrystallize from EtOH/H₂O H->I J Dry Product I->J

Caption: General workflow for synthesizing a chloro-nitrobenzonitrile.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The presence of two strong electron-withdrawing groups (nitro and cyano) significantly influences the reactivity of the aromatic ring and the chloro substituent.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as iron powder in acidic medium (Bechamp reduction) or catalytic hydrogenation.[12] This transformation is fundamental for introducing a key nucleophilic site, opening pathways to a vast number of derivatives like amides, sulfonamides, and heterocyclic compounds.

  • Transformation of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH).[11] It can also be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, by reacting with sodium azide.[11]

  • Nucleophilic Aromatic Substitution (SₙAr) of the Chloro Group: The chloro substituent is activated towards SₙAr by the ortho- and para-directing electron-withdrawing nitro and cyano groups. However, in this compound, the chloro group is meta to the cyano group, which provides less activation compared to an ortho or para relationship. The ortho-nitro group, however, strongly activates the chlorine for displacement by nucleophiles. This allows for the introduction of various functionalities, such as amino, alkoxy, or thioether groups, by reacting with appropriate nucleophiles.

G A This compound B 3-Chloro-2-aminobenzonitrile (Nitro Reduction) A->B [H] e.g., Fe/HCl C 3-Substituted-2-nitrobenzonitrile (SNAr of Chloro) A->C Nu⁻ (e.g., R-NH₂, R-O⁻) D 3-Chloro-2-nitrobenzoic Acid (Nitrile Hydrolysis) A->D H₃O⁺/Δ

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a key intermediate in the synthesis of more complex, high-value molecules.

  • Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[1][2] The ability to selectively modify its functional groups allows medicinal chemists to construct novel compounds with potential therapeutic activities, including anti-inflammatory and anti-cancer properties.[2][13] The nitrobenzamide core, which can be derived from this intermediate, is a feature in many biologically active molecules.[13]

  • Agrochemical Industry: This compound is a precursor in the development of modern pesticides, herbicides, and fungicides.[1][3] Its structure contributes to the creation of effective crop protection agents that can help improve agricultural yields.[1]

  • Dyes and Pigments: The chromophoric nitro group and the versatile benzonitrile structure make it a useful starting material in the synthesis of specialty dyes and pigments for textiles and other materials.[1][3]

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper handling of this compound is paramount. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification: This compound is generally classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[14][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14][15]

    • Skin: Wash off immediately with soap and plenty of water.[14][15]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]

    • Ingestion: Clean mouth with water and seek medical attention.[14][16]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound is a synthetically valuable intermediate whose importance is defined by the strategic interplay of its chloro, nitro, and cyano functional groups. Its controlled reactivity allows for the sequential or selective modification of the molecule, providing access to a wide range of complex derivatives. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's properties, reactivity, and handling is essential for leveraging its full potential in creating next-generation chemical innovations.

References

Investigating the biological activity of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Biological Potential of 3-Chloro-2-nitrobenzonitrile: A Framework for Discovery

Executive Summary

This compound (CAS No. 34662-28-7) is a substituted aromatic compound primarily recognized for its role as a versatile chemical intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2] While its utility as a building block is established, its intrinsic biological activity remains largely unexplored in publicly accessible literature. The presence of three key functional groups—a nitrile, a nitro group, and a chlorine atom—on a benzene ring suggests a potential for bioactivity. These moieties are found in numerous compounds with established therapeutic properties, including antimicrobial and anticancer agents.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive framework for the systematic investigation of this compound's biological activity. We move beyond a simple literature review to propose a phased, logic-driven experimental strategy. The core directive is to establish a foundational understanding of the compound's safety profile, assess its potential for cytotoxicity and antimicrobial action, and explore its capacity for enzyme inhibition. This document provides not just the "what" but the "why" behind each experimental choice, offering detailed, self-validating protocols designed for reproducibility and scientific integrity. Our objective is to equip researchers and drug development professionals with a robust roadmap to unlock the potential of this intriguing molecule.

Compound Profile and Rationale for Investigation

This compound is an organic compound with the molecular formula C₇H₃ClN₂O₂.[5] Its chemical structure is characterized by a benzene ring substituted with a chlorine atom at position 3, a nitro group at position 2, and a nitrile group at position 1.

PropertyValueSource
CAS Number 34662-28-7[5]
Molecular Formula C₇H₃ClN₂O₂[5]
Molecular Weight 182.56 g/mol [5][6]
Appearance Solid[7]
Storage Room temperature, dry conditions[1]

The rationale for investigating this specific molecule stems from the established biological significance of its constituent functional groups. The presence of nitro and chloro substituents on aromatic frameworks is a known strategy for enhancing the biological activity of synthetic compounds, with applications in developing treatments for neglected tropical diseases like leishmaniasis.[3] For instance, the related isomer 4-Chloro-3-nitrobenzonitrile has demonstrated antibacterial properties, potentially by inhibiting fatty acid and lipid synthesis in bacterial cells.[8] Furthermore, derivatives of N-(2-chloroacetyl)-3-nitrobenzamide are being explored as potential covalent inhibitors for antimicrobial and anticancer therapies.[4] This precedent suggests that this compound is a promising, yet uncharacterized, candidate for biological screening.

Foundational Safety and Handling Protocols

Trustworthiness in scientific investigation begins with safety. Before any biological assessment, a rigorous handling protocol must be established. Based on available Safety Data Sheets (SDS) for the compound and its close isomers, this compound should be treated as a hazardous substance. It is classified as an irritant and may be harmful if inhaled or swallowed.[7][9][10]

Protocol 1: Safe Handling, Storage, and Disposal

  • Engineering Controls : All work with solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE) : Wear a lab coat, splash-proof safety goggles, and nitrile protective gloves at all times.[7][9]

  • Handling : Avoid creating dust when handling the solid. For creating solutions, add the solid to the solvent slowly. Wash hands thoroughly after handling.[9]

  • Storage : Store the compound in a tightly sealed container in a dry, well-ventilated area, locked up and away from incompatible materials.[7][9]

  • Spill Management : In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.

  • Disposal : Dispose of all waste materials (unused compound, contaminated consumables) through an approved hazardous waste disposal plant, in accordance with local and national regulations.[7][9]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Compound & Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Prepare Stock Solution in Fume Hood handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Work Surface handle_dissolve->clean_decontaminate Experiment Complete clean_dispose Dispose of Waste in Hazardous Waste Container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

Phased Biological Activity Screening

A tiered approach is essential to efficiently screen the compound. We begin with a broad assessment of cytotoxicity to define a safe therapeutic window, followed by more specific antimicrobial and enzyme inhibition assays.

Phase 1: Broad-Spectrum Cytotoxicity Assessment
  • Causality : The primary goal is to determine the concentration range at which this compound affects cell viability. This is a critical first pass; a highly cytotoxic compound may have limited therapeutic potential unless targeted specifically for cancer. The data gathered here (the IC₅₀ value) informs the concentration ranges for all subsequent assays, ensuring that observed effects in later screens are not simply due to non-specific cell death.

Protocol 2: MTT Assay for General Cytotoxicity

  • Cell Culture : Seed human dermal fibroblast (HDF) and A549 (human lung carcinoma) cells into separate 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, ranging from 100 µM to 0.78 µM. Include a vehicle control (medium with DMSO) and a positive control (e.g., 10% DMSO).

  • Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Table for Cytotoxicity Data Summary

Cell LineCompoundIC₅₀ (µM)
HDFThis compound
A549This compound
Phase 2: Antimicrobial Activity Screening

  • Causality : The chemical scaffolds of many antibiotics and antifungals contain halogenated and nitro-aromatic groups.[11][12] This assay directly tests the hypothesis that this compound can inhibit the growth of clinically relevant microbes. We use the broth microdilution method as it is a standardized, quantitative technique that yields the Minimum Inhibitory Concentration (MIC), providing a clear endpoint for antimicrobial efficacy.

cluster_setup Assay Setup cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis setup_plate Prepare 96-Well Plate setup_dilute Serially Dilute Compound in Broth (e.g., 128 to 0.5 µg/mL) setup_plate->setup_dilute setup_controls Prepare Controls: - Growth (No Compound) - Sterility (No Bacteria) setup_dilute->setup_controls inoc_prepare Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) setup_controls->inoc_prepare Start Inoculation inoc_add Add Inoculum to All Test & Growth Wells inoc_prepare->inoc_add inoc_incubate Incubate Plate (e.g., 18-24h at 37°C) inoc_add->inoc_incubate analysis_read Visually Inspect for Turbidity (Growth) inoc_incubate->analysis_read Incubation Complete analysis_mic Determine MIC: Lowest Concentration with No Visible Growth analysis_read->analysis_mic analysis_record Record MIC Value analysis_mic->analysis_record

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 3: Broth Microdilution for MIC Determination

  • Preparation : In a 96-well plate, prepare 2-fold serial dilutions of this compound in appropriate microbial broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve final concentrations from 128 µg/mL to 0.5 µg/mL.

  • Inoculum : Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table for Antimicrobial Data Summary

MicroorganismStrain (e.g., ATCC)CompoundMIC (µg/mL)
S. aureus (Gram +)ATCC 29213This compound
E. coli (Gram -)ATCC 25922This compound
C. albicans (Fungus)ATCC 10231This compound

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven strategy to perform an initial investigation into the biological activities of this compound. The proposed phased approach ensures that resources are used efficiently, beginning with essential safety and broad cytotoxicity screening before proceeding to more specific antimicrobial and enzymatic assays.

The results from these investigations will provide a critical decision-making framework. A favorable outcome—such as moderate to high antimicrobial activity with low cytotoxicity to human cells—would strongly justify advancing the compound into the next phase of research. Future work would include elucidating the mechanism of action, exploring structure-activity relationships through the synthesis of derivatives, and eventually, progressing to more complex cellular and in vivo models. This structured investigative process is paramount for transforming a simple chemical intermediate into a potential lead compound for drug discovery.

References

Unraveling the Enigma: A Proposed Mechanism of Action for 3-Chloro-2-nitrobenzonitrile as a Novel STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-nitrobenzonitrile is a small molecule with a substitution pattern that suggests significant biological potential. While its direct mechanism of action has not been extensively elucidated in publicly available literature, its structural features—a benzonitrile scaffold bearing potent electron-withdrawing chloro and nitro groups—provide a compelling basis for hypothesizing its biological targets. This technical guide proposes a novel mechanism of action for this compound as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will delve into the scientific rationale behind this hypothesis, drawing parallels from structurally related compounds, and present a comprehensive, field-proven experimental roadmap for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new therapeutic avenues in oncology and inflammatory diseases.

Introduction: The Rationale for a STAT3-Centric Hypothesis

The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, governing a multitude of processes including cell proliferation, survival, differentiation, and inflammation.[1][2] Its aberrant, constitutive activation is a hallmark of numerous human cancers and inflammatory conditions, making it a highly attractive target for therapeutic intervention.[3] Small molecule inhibitors that can directly or indirectly modulate STAT3 activity are of significant interest in drug discovery.[2]

While this compound has not been explicitly identified as a STAT3 inhibitor, a compelling case can be built upon the known biological activities of structurally analogous compounds:

  • Nitroaromatics in Bioactive Molecules: The nitro group is a well-established pharmacophore present in a diverse range of bioactive compounds, including antimicrobial and anticancer agents.[4][5] Its strong electron-withdrawing nature can significantly influence molecular interactions and has been associated with specific, targeted biological activities rather than non-specific toxicity.[6]

  • Benzonitrile Derivatives as Bioactive Scaffolds: Substituted benzonitriles have demonstrated a wide array of biological effects, including herbicidal, antimicrobial, and cytotoxic activities.[7][8][9] This scaffold's versatility allows for a range of substitutions that can fine-tune its biological profile.

  • Structural Features of Known STAT3 Inhibitors: Many small-molecule STAT3 inhibitors are characterized by aromatic ring systems with electron-withdrawing substituents. These features are often crucial for their interaction with the STAT3 protein, particularly within the SH2 domain, which is critical for STAT3 dimerization and subsequent activation.[10]

Given these precedents, we hypothesize that the unique combination of the chloro, nitro, and nitrile functionalities on the benzene ring of this compound endows it with the appropriate stereoelectronic properties to bind to and inhibit STAT3, thereby disrupting its downstream signaling cascade.

Proposed Mechanism of Action: Inhibition of STAT3 Dimerization

We propose that this compound acts as a direct inhibitor of STAT3 by binding to its SH2 domain. The SH2 domain recognizes and binds to phosphotyrosine residues, a critical step for the dimerization of two STAT3 monomers upon their phosphorylation by upstream kinases like Janus kinases (JAKs). By occupying a key pocket within the SH2 domain, this compound would allosterically or competitively prevent this phosphotyrosine recognition, thereby inhibiting STAT3 dimerization, nuclear translocation, and its subsequent function as a transcription factor.

Proposed Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Y705) pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 (dimer) pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation 3CNB This compound 3CNB->pSTAT3_mono Inhibits Dimerization (Proposed) Target_Gene Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) pSTAT3_dimer_nuc->Target_Gene Binds to DNA Cell_Proliferation Cell Proliferation & Survival Target_Gene->Cell_Proliferation Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Proposed mechanism of this compound as a STAT3 inhibitor.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to move from broad cellular effects to specific molecular interactions, providing a comprehensive and self-validating assessment of this compound's mechanism of action.

Experimental Workflow Start Hypothesis: 3-CNB is a STAT3 Inhibitor Cytotoxicity Phase 1: Cytotoxicity Screening (MTT/CellTiter-Glo Assay) Start->Cytotoxicity Target_Engagement Phase 2: Direct Target Engagement (SPR/ITC/CETSA) Cytotoxicity->Target_Engagement If cytotoxic in STAT3-dependent cells Cellular_MOA Phase 3: Cellular Mechanism of Action (Western Blot, qPCR, Reporter Assay) Target_Engagement->Cellular_MOA If direct binding is confirmed In_Vivo Phase 4: In Vivo Efficacy (Xenograft Models) Cellular_MOA->In_Vivo If cellular STAT3 inhibition is observed Conclusion Conclusion: Validate/Refute Hypothesis In_Vivo->Conclusion

Figure 2: A phased experimental workflow to validate the proposed mechanism.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of this compound on a panel of cancer cell lines with varying levels of STAT3 activation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, A549, both with high constitutive STAT3 activation, and a non-cancerous cell line like HEK293T as a control) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome & Causality: If this compound is a STAT3 inhibitor, we expect to see a dose-dependent decrease in cell viability, particularly in cell lines with high STAT3 activity. This would provide the first piece of evidence linking the compound to a pathway critical for cancer cell survival.

Phase 2: Direct Target Engagement

To confirm that this compound directly interacts with the STAT3 protein, biophysical assays are essential.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Protein Immobilization: Covalently immobilize recombinant human STAT3 protein onto a sensor chip (e.g., CM5 chip).

  • Compound Injection: Prepare a series of concentrations of this compound in a running buffer and inject them over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time to measure the association and dissociation of the compound.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.

Expected Outcome & Causality: A confirmed direct binding event with a reasonable affinity (e.g., in the micromolar to nanomolar range) would provide strong evidence that STAT3 is a direct molecular target of this compound.

Phase 3: Cellular Mechanism of Action

This phase aims to elucidate the effects of this compound on the STAT3 signaling pathway within a cellular context.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

  • Cell Treatment: Treat a STAT3-dependent cell line (e.g., MDA-MB-231) with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

Expected Outcome & Causality: A dose-dependent decrease in the level of p-STAT3, without a significant change in total STAT3 levels, would indicate that this compound inhibits the activation of STAT3.

Quantitative Data Summary

ExperimentMetricExpected Outcome with 3-CNB
MTT Assay IC50 (µM)Lower in STAT3-high vs. STAT3-low cells
SPR KD (µM)< 10
Western Blot p-STAT3/Total STAT3 RatioDose-dependent decrease
qPCR Relative mRNA ExpressionDownregulation of STAT3 target genes

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous and logically structured approach to investigating the proposed mechanism of action of this compound as a novel STAT3 inhibitor. The proposed experimental workflow, from initial cytotoxicity screening to in-depth cellular and biophysical assays, provides a clear path to validate this hypothesis. Positive outcomes from these studies would not only elucidate the molecular mechanism of this intriguing compound but also pave the way for its further development as a potential therapeutic agent for a range of diseases driven by aberrant STAT3 signaling. Future work would involve lead optimization to improve potency and drug-like properties, followed by comprehensive preclinical and clinical evaluation.

References

A Technical Guide to the Role of 3-Chloro-2-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-2-nitrobenzonitrile is a strategically important chemical intermediate whose value in medicinal chemistry is derived from the orthogonal reactivity of its three functional groups: a nitrile, a nitro group, and a chloro substituent. This trifecta of reactivity allows for sequential and selective chemical transformations, making it a versatile scaffold for the synthesis of complex heterocyclic systems and other key pharmacophores. This guide provides an in-depth analysis of its chemical properties, showcases its application in the synthesis of notable therapeutic agents, details robust experimental protocols, and offers insights into its strategic deployment in drug discovery programs.

Introduction: A Multifaceted Building Block

This compound is an aromatic compound featuring a benzonitrile core substituted with a chlorine atom and a nitro group at the 3- and 2-positions, respectively.[1] Its molecular formula is C₇H₃ClN₂O₂, with a molecular weight of 182.56 g/mol .[1] The true utility of this molecule lies not in any inherent biological activity, but in the distinct chemical handles it presents to the synthetic chemist. The electron-withdrawing nature of both the adjacent nitro and nitrile groups significantly activates the chlorine atom for nucleophilic aromatic substitution (SₙAr).[2][3] Concurrently, the nitro group can be selectively reduced to an amine, and the nitrile group can be hydrolyzed or converted into other functionalities like tetrazoles.[4] This controllable, stepwise reactivity makes it a powerful precursor for constructing diverse molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[5][6]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 34662-28-7[1][7]
Molecular Formula C₇H₃ClN₂O₂[1]
Molecular Weight 182.56 g/mol [1]
Appearance Typically a solid[8]
Storage Room temperature[1]

The Pillars of Reactivity: A Chemist's Perspective

The synthetic value of this compound is rooted in the predictable and selective manipulation of its three key functional groups. Understanding the causality behind these reactions is crucial for designing efficient synthetic routes.

Nucleophilic Aromatic Substitution (SₙAr) at the Chloro Position

The primary and most exploited reaction is the displacement of the chloride. The powerful electron-withdrawing effects of the ortho-nitro group and the meta-nitrile group render the carbon atom to which the chlorine is attached highly electrophilic (electron-poor). This electronic arrangement facilitates attack by a wide range of nucleophiles.[2][3]

  • Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. This stabilization of the intermediate is the key driving force for the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the ring.[10] The ortho and para positioning of strong electron-withdrawing groups relative to the leaving group is essential for this stabilization, which is why this substitution is so facile.[2]

Selective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline derivative), which is a cornerstone transformation in the synthesis of many heterocyclic cores, such as benzimidazoles.[11][12]

  • Causality & Control: A variety of reagents can achieve this reduction, and the choice depends on the presence of other functional groups.[12]

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): Highly efficient but can sometimes lead to dehalogenation (loss of the chlorine).[13] Using catalysts like Raney Nickel can sometimes mitigate this side reaction.[13]

    • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic, robust methods that are often chemoselective, leaving the nitrile and chloro groups intact.[11][13] Tin(II) chloride (SnCl₂) is particularly mild and useful when other reducible groups are present.[13]

    • Transfer Hydrogenation (e.g., Hydrazine/Catalyst): Offers a milder alternative to high-pressure hydrogenation.

Transformation of the Nitrile Group

The nitrile group offers a pathway to carboxylic acids, amides, or bioisosteric replacements like tetrazoles.[4][14]

  • Causality:

    • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid.[15][16][17] The reaction proceeds through an initial hydration to an amide intermediate, which can sometimes be isolated under milder conditions.[4][15]

    • Tetrazole Formation: Reaction with sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt, allows for the [3+2] cycloaddition to form a tetrazole ring.[14] Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids with improved metabolic stability and pharmacokinetic properties.

The strategic sequence of these reactions allows for the construction of complex molecules from a simple, commercially available starting material.[8]

G start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar  + Nucleophile  (e.g., R-NH₂) nitro_red Nitro Group Reduction start->nitro_red  + Reducing Agent  (e.g., SnCl₂) nitrile_trans Nitrile Group Transformation start->nitrile_trans  + H₂O/H⁺ or NaN₃ prod_snar Substituted 2-Nitrobenzonitriles snar->prod_snar prod_nitro_red 3-Chloro-2-aminobenzonitrile nitro_red->prod_nitro_red prod_nitrile_trans 3-Chloro-2-nitrobenzoic Acid or Tetrazole derivative nitrile_trans->prod_nitrile_trans

Core Reactivity Pathways of this compound.

Case Study: Synthesis of Acalabrutinib Intermediate

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia.[18][19] The synthesis of Acalabrutinib and its core heterocyclic structure relies on intermediates derived from substituted benzonitriles. While various routes exist, the principles of reactivity demonstrated by this compound are highly relevant to the construction of the complex scaffolds seen in modern kinase inhibitors.[20][21][22] For instance, related building blocks like 4-halo-3-nitrobenzonitriles are key intermediates in the synthesis of kinase inhibitors like Alectinib.[5] The strategic SₙAr reaction followed by nitro reduction and subsequent cyclization is a common and powerful synthetic paradigm.[5][23]

Let's illustrate a general, powerful sequence starting from this compound that leads to a versatile bicyclic heteroaromatic core, a common feature in many kinase inhibitors.

G A This compound B Step 1: SₙAr A->B R-NH₂, Base C Intermediate 1 (Amine Adduct) B->C D Step 2: Nitro Reduction C->D SnCl₂ or H₂/Pd-C E Intermediate 2 (Diaminobenzene derivative) D->E F Step 3: Cyclization E->F Formic Acid or Aldehyde G Heterocyclic Core (e.g., Benzimidazole) F->G

Generalized Synthetic Workflow for Heterocycle Formation.

This three-step sequence—SₙAr, reduction, cyclization—is a high-yield, robust, and modular approach. The diversity of the final heterocyclic product is dictated by the choice of the nucleophile in Step 1 and the cyclizing agent in Step 3, making this an ideal strategy for generating libraries of compounds for drug screening.

Key Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol describes a typical SₙAr reaction to displace the chloride.

  • Objective: To synthesize an N-aryl-2-nitrobenzonitrile derivative.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound and potassium carbonate.

    • Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the substituted aniline to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir until a precipitate forms.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol or isopropanol to remove impurities.

    • Dry the product under vacuum to yield the desired N-aryl-2-nitrobenzonitrile.

  • Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the product typically precipitates upon aqueous workup, allowing for straightforward isolation. The purity can be confirmed by melting point and standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Protocol: Chemoselective Reduction of the Nitro Group using Tin(II) Chloride

This protocol details the reduction of the nitro group to an amine while preserving the chloro and nitrile functionalities.[13]

  • Objective: To synthesize 2-Amino-3-chlorobenzonitrile.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

    • Ethanol or Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Suspend this compound in ethanol or ethyl acetate in a round-bottom flask with vigorous stirring.

    • Add Tin(II) chloride dihydrate to the suspension.

    • Heat the mixture to reflux (typically 50-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

    • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. Its value in medicinal chemistry is defined by the predictable and orthogonal reactivity of its functional groups, which provides chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the demand for novel heterocyclic scaffolds continues to grow, particularly in the fields of oncology and immunology, the strategic application of foundational building blocks like this compound will remain a critical component of the drug discovery and development engine. Its continued use in both academic and industrial settings is assured, paving the way for the next generation of targeted therapeutics.

References

Physical properties including melting and boiling points of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of three distinct functional groups—chloro, nitro, and cyano—on a benzene ring, make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel organic materials. An accurate understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and the rational design of synthetic pathways. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines a detailed, field-proven methodology for the experimental determination of its melting point, a critical parameter for purity assessment and characterization.

Core Physical Properties of this compound

The fundamental physical properties of a compound are dictated by its molecular structure. For this compound, these properties are essential for its handling, purification, and application in synthetic protocols. The available data for this compound is summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₃ClN₂O₂[1][2]
Molecular Weight 182.56 g/mol [1][2]
CAS Number 34662-28-7[1][2]
Physical Form Solid[3]
Melting Point Not readily available in public literature
Boiling Point Not readily available in public literature

A Note on Data Availability: Despite a thorough review of chemical databases and supplier specifications, experimentally determined melting and boiling points for this compound are not consistently reported in the public domain. This data gap highlights the importance of experimental characterization for any new batch of the compound to ensure its identity and purity. The following sections provide a detailed protocol for determining the melting point of a crystalline solid like this compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance will typically melt over a narrow range of 1-2°C. The presence of impurities will generally cause a depression and broadening of the melting point range. The following protocol describes a robust method for determining the melting point of a small organic molecule like this compound using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.

Causality Behind Experimental Choices

The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical.[4] Rapid heating can lead to an inaccurate measurement as the temperature of the heating block may rise faster than the temperature of the sample, resulting in a wider and artificially elevated melting point range. Using a finely powdered and well-packed sample ensures uniform heat transfer throughout the material.[5][6]

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a spatula. This ensures uniform packing and heat distribution.[5][6]

    • Take a capillary tube, open at one end, and press the open end into the powder until a small amount of the solid is in the tube.

  • Packing the Sample:

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down.[5] The packed sample should be approximately 2-3 mm in height.

    • Alternatively, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop to facilitate tight packing.

  • Loading the Apparatus:

    • Ensure the melting point apparatus is clean and has cooled to a temperature well below the expected melting point of the sample.

    • Carefully insert the packed capillary tube into the sample holder of the melting point apparatus.

  • Melting Point Determination:

    • If the approximate melting point is unknown, a rapid preliminary heating (5-10°C per minute) can be performed to get an estimated range.

    • For an accurate measurement, set the starting temperature to at least 20°C below the expected melting point.

    • Set the heating rate to a slow ramp, typically 1-2°C per minute, as you approach the expected melting point.[4]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1 - T2.

  • Post-Measurement:

    • Allow the apparatus to cool down.

    • Dispose of the used capillary tube in a designated glass waste container.

Workflow for Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a crystalline solid.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting start Start with Crystalline Solid crush Crush to Fine Powder start->crush load Load into Capillary Tube crush->load pack Pack Sample (2-3 mm) load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Optional) Estimate MP insert->heat_fast heat_slow Slow Heating (1-2°C/min) Near MP insert->heat_slow heat_fast->heat_slow Inform slow heating range observe Observe Sample heat_slow->observe record_t1 Record T1 (First Liquid) observe->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report purity Assess Purity report->purity

Caption: Workflow for the experimental determination of melting point.

Purification by Recrystallization

Should the determined melting point range be broad, indicating the presence of impurities, purification of this compound can be achieved through recrystallization.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly.[1][2][7] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Key Steps in Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. It should not react with the compound and should have a boiling point below the compound's melting point.

  • Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.

  • Filtration (Hot): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the pure compound crystallizes out.

  • Isolation of Crystals: The purified crystals are collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent.

This systematic approach to characterization and purification is fundamental to ensuring the quality and reliability of chemical reagents used in research and drug development.

References

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-nitrobenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to process development, formulation, and overall research efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-Chloro-2-nitrobenzonitrile, a key building block in organic synthesis. In the absence of extensive direct experimental data, this guide synthesizes theoretical predictions based on molecular structure, analysis of structurally analogous compounds, and established solubility theories. We present a predicted solubility profile in a range of common organic solvents, detailed experimental protocols for solubility determination, and a theoretical framework to empower researchers in making informed decisions for their specific applications.

Introduction: The Significance of Solubility in Chemical R&D

The solubility of a compound in various solvents is a critical physicochemical property that dictates its behavior in a multitude of chemical processes. For a compound like this compound, which serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, a thorough understanding of its solubility is paramount.[1] This knowledge directly impacts:

  • Reaction Kinetics and Purity: The choice of solvent can significantly influence reaction rates and the formation of byproducts. A solvent in which the reactants are highly soluble can lead to a more homogeneous reaction mixture and improved yields.

  • Purification Strategies: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent or solvent system.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active ingredient is a key determinant of its bioavailability and the feasibility of different dosage forms.

This guide aims to provide a detailed and practical understanding of the solubility of this compound, enabling scientists to optimize their experimental designs and achieve more efficient and reproducible results.

Molecular Structure and its Implications for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent molecules.[2][3] The molecular structure of this compound provides key insights into its expected solubility behavior.

This compound

  • Molecular Formula: C₇H₃ClN₂O₂

  • Molecular Weight: 182.56 g/mol

  • CAS Number: 34662-28-7[4][5]

The molecule consists of a benzene ring substituted with three functional groups: a chloro (-Cl) group, a nitro (-NO₂) group, and a nitrile (-CN) group.

  • Benzene Ring: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Chloro Group: The chlorine atom is electronegative, introducing a dipole moment and making the molecule more polar than benzene. However, its contribution to overall polarity is moderate.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and is highly polar.[5][6][7][8] This group can participate in dipole-dipole interactions.

  • Nitrile Group: The nitrile group also possesses a significant dipole moment due to the triple bond between carbon and nitrogen, contributing to the overall polarity of the molecule.[2]

Based on this structure, this compound can be classified as a polar molecule . The presence of multiple polar functional groups suggests that it will exhibit better solubility in polar solvents compared to nonpolar solvents. However, the nonpolar benzene ring will still allow for some solubility in less polar environments. The molecule lacks a hydrogen bond donor, which will limit its solubility in protic solvents that are strong hydrogen bond donors like water.

Predicted Solubility Profile of this compound

Insights from Structurally Analogous Compounds

The solubility of dichloronitrobenzene isomers has been experimentally determined and provides a strong basis for predicting the behavior of this compound. A study on 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene in eight organic solvents revealed the following solubility trends at room temperature:

  • High Solubility: Ethyl acetate, Tetrachloromethane

  • Moderate Solubility: 1-Butanol, 1-Propanol, Cyclohexane

  • Low Solubility: 2-Propanol, Heptane, Hexane[9][10]

This data suggests that solvents with a balance of polarity and the ability to engage in dipole-dipole interactions are effective at dissolving these compounds. Notably, the solubility was found to increase with temperature in all tested solvents.[9][10]

Qualitative data for other related compounds further supports these trends:

  • 2,4-Dichloronitrobenzene: Insoluble in water, slightly soluble in ethanol, acetone, and dichloromethane.[11]

  • 1,4-Dichloro-2-nitrobenzene: Soluble in acetone, ethyl acetate, and chloroform, with low water solubility.[12]

  • Chloronitroanilines: Generally show good solubility in polar organic solvents like ethanol and ether, with limited solubility in water.[13][14][15]

Based on this evidence, we can predict a similar solubility pattern for this compound.

Theoretical Prediction using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility. The theory is based on the principle that substances with similar HSP values are likely to be miscible. HSP is composed of three parameters:

  • δd: Energy from dispersion forces

  • δp: Energy from dipolar intermolecular forces

  • δh: Energy from hydrogen bonds[7]

The total Hansen solubility parameter (δt) is calculated from these three components.

To predict the solubility of this compound, we first need to estimate its HSP values. This can be done using group contribution methods, such as the Hoftyzer-van Krevelen method.[11][16][17] This method assigns specific values to the different functional groups within a molecule to calculate the overall HSP.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰⁵)
δd ~19.5
δp ~10.0
δh ~4.5
δt ~22.4

Note: These are estimated values and should be used as a guide. Experimental determination is recommended for precise values.

The "goodness" of a solvent for a particular solute can be estimated by calculating the Hansen Solubility Parameter Distance (Ra). A smaller Ra value indicates a higher likelihood of solubility.

Predicted Solubility of this compound in Common Organic Solvents Based on HSP:

Solventδd (MPa⁰⁵)δp (MPa⁰⁵)δh (MPa⁰⁵)Predicted Solubility
Acetone 15.510.47.0High
Acetonitrile 15.318.06.1Moderate to High
Dichloromethane 17.07.37.1High
Ethyl Acetate 15.85.37.2High
Ethanol 15.88.819.4Moderate
Methanol 15.112.322.3Moderate
Toluene 18.01.42.0Moderate to Low
Hexane 14.90.00.0Low
Water 15.516.042.3Very Low

Note: Solvent HSP values are taken from established databases.[6][7][8][18][19]

Experimental Determination of Solubility

For precise and reliable data, experimental determination of solubility is essential. The following section outlines a standard protocol for qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.

Protocol:

  • Preparation: Add approximately 20-30 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent to the test tube.

  • Mixing: Vigorously agitate the mixture for 1-2 minutes at room temperature.

  • Observation: Observe if the solid dissolves completely. If it dissolves, the compound is considered "soluble." If a significant amount of solid remains, it is "insoluble." If some solid dissolves but not all, it is "partially soluble."

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.

dot graph TD { A[Start: Add 20-30 mg of Solute to Test Tube] --> B{Add 1 mL of Solvent}; B --> C{Agitate for 1-2 min at RT}; C --> D{Observe}; D --> E{Completely Dissolved?}; E -- Yes --> F[Record: Soluble]; E -- No --> G{Partially Dissolved?}; G -- Yes --> H[Record: Partially Soluble]; G -- No --> I{Insoluble?}; I -- Yes --> J{Heat Gently}; J --> K{Observe}; K --> L{Dissolves?}; L -- Yes --> M[Record: Soluble on Heating]; L -- No --> N[Record: Insoluble]; F --> O[End]; H --> O; M --> O; N --> O; }

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of a compound's solubility at a specific temperature.

Protocol:

  • Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Analysis: Determine the concentration of the solute in the collected sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

dot graph TD { A[Start: Add Excess Solute to Known Volume of Solvent] --> B{Equilibrate at Constant Temperature with Agitation (24-48h)}; B --> C{Allow Undissolved Solid to Settle}; C --> D{Withdraw a Known Volume of Supernatant with Filtered Syringe}; D --> E{Analyze Solute Concentration (HPLC, UV-Vis)}; E --> F[Calculate Solubility]; F --> G[End]; }

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. Polar solvents will generally be more effective at dissolving the polar this compound.

  • Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in common organic solvents. While direct experimental data is limited, a robust prediction of its solubility has been established through the analysis of its molecular structure, examination of structurally similar compounds, and the application of Hansen Solubility Parameters. The provided experimental protocols offer a clear path for researchers to determine the precise solubility of this compound under their specific laboratory conditions. A thorough understanding of the principles and data presented herein will empower scientists to make more informed decisions in their research and development activities, leading to improved efficiency and success in the synthesis and application of this compound.

References

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-Chloro-2-nitrobenzonitrile from 3-Chloro-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Chloro-2-nitrobenzonitrile

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups on the aromatic ring: a nitrile, a nitro group, and a chlorine atom. Each of these sites can be selectively manipulated to build molecular complexity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The nitro group is readily reduced to an amine, providing a key handle for the introduction of new functionalities or the formation of heterocyclic rings. The chlorine atom can be displaced via nucleophilic aromatic substitution, further expanding the synthetic possibilities. Given its strategic importance, a reliable and well-understood protocol for the synthesis of this compound is highly desirable for researchers in organic synthesis and drug discovery.

This application note provides a detailed guide for the synthesis of this compound via the dehydration of its corresponding primary amide, 3-chloro-2-nitrobenzamide. We will delve into the mechanistic underpinnings of this transformation, critically evaluate a selection of dehydrating agents, and provide a detailed, field-tested protocol for its successful execution in a laboratory setting.

Reaction Mechanism: The Dehydration of Primary Amides

The conversion of a primary amide to a nitrile is a dehydration reaction, formally involving the removal of a molecule of water. This transformation is not spontaneous and requires the use of a dehydrating agent to activate the amide's carbonyl oxygen, converting it into a good leaving group. Several classes of reagents can accomplish this, with the most common being phosphorus-based reagents (e.g., phosphorus pentoxide, phosphorus oxychloride) and acid anhydrides (e.g., trifluoroacetic anhydride).

The general mechanism proceeds in several steps:

  • Activation of the Carbonyl Oxygen: The lone pair of electrons on the amide's carbonyl oxygen acts as a nucleophile, attacking the electrophilic center of the dehydrating agent (e.g., the phosphorus atom in POCl₃ or the carbonyl carbon in an anhydride).

  • Formation of a Reactive Intermediate: This initial attack forms a highly reactive intermediate where the carbonyl oxygen is now bonded to the dehydrating agent, making it an excellent leaving group.

  • Proton Transfer: A base, which can be a solvent, an added amine, or the leaving group from the dehydrating agent, removes a proton from the amide nitrogen.

  • Elimination and Nitrile Formation: A second proton is removed from the nitrogen, and a subsequent elimination of the activated oxygen group leads to the formation of the carbon-nitrogen triple bond of the nitrile.

The choice of dehydrating agent can influence the reaction conditions, the types of functional groups tolerated, and the byproducts formed. For a substrate like 3-chloro-2-nitrobenzamide, which contains electron-withdrawing groups, the reactivity of the amide may be slightly attenuated, necessitating a potent dehydrating agent.

Comparative Analysis of Dehydrating Agents

Several reagents are commonly employed for the dehydration of primary amides. The selection of the most appropriate agent depends on the substrate's sensitivity, the desired reaction conditions (temperature, solvent), and the ease of work-up.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃ or in a high-boiling inert solvent (e.g., toluene, acetonitrile) with a base (e.g., pyridine, triethylamine).Potent and effective for a wide range of amides, including electron-deficient ones. Byproducts are volatile or easily removed during aqueous work-up.Highly corrosive and reacts violently with water. Requires careful handling in a fume hood.
Thionyl Chloride (SOCl₂) Often used in excess as both reagent and solvent, sometimes with a catalytic amount of DMF. Typically requires heating.Readily available and effective. Gaseous byproducts (SO₂ and HCl) are easily removed.Highly corrosive, toxic, and moisture-sensitive. Can lead to chlorination side products in some cases.
Phosphorus Pentoxide (P₂O₅) Typically requires heating the solid amide with P₂O₅, often without a solvent or in a high-boiling inert solvent.Very powerful dehydrating agent.A heterogeneous reaction that can be difficult to stir and control. The resulting phosphoric acid residue can complicate product isolation.
Trifluoroacetic Anhydride (TFAA) Often used with a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane, THF) at or below room temperature.Milder, non-acidic conditions. The reaction is often fast and clean.Can be expensive. Potential for trifluoroacetylation of other nucleophilic functional groups on the substrate.

For the synthesis of this compound, phosphorus oxychloride (POCl₃) in the presence of a base like pyridine offers a robust and reliable method, given the electron-deficient nature of the starting material.

Experimental Protocol: Synthesis of this compound using Phosphorus Oxychloride

This protocol details a representative procedure for the dehydration of 3-chloro-2-nitrobenzamide to this compound using phosphorus oxychloride.

Materials:

  • 3-Chloro-2-nitrobenzamide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 3-chloro-2-nitrobenzamide and anhydrous toluene B Add anhydrous pyridine A->B Setup C Cool the mixture to 0°C in an ice bath B->C Setup D Add POCl₃ dropwise via dropping funnel C->D Setup E Heat the reaction mixture to reflux D->E Reaction F Monitor reaction progress by TLC E->F Reaction G Cool to room temperature and pour onto crushed ice F->G Completion H Extract with dichloromethane G->H Extraction & Washing I Wash organic layer with saturated NaHCO₃ and brine H->I Extraction & Washing J Dry organic layer over MgSO₄ I->J Extraction & Washing K Filter and concentrate in vacuo J->K Isolation & Purification L Purify crude product (e.g., recrystallization or column chromatography) K->L Isolation & Purification M Characterize the final product L->M Isolation & Purification

Caption: Workflow for the synthesis of this compound.

Procedure:

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 3-chloro-2-nitrobenzamide (1.0 eq). Add anhydrous toluene to form a slurry that is easily stirrable (approximately 5-10 mL per gram of amide).

  • Addition of Reagents: To the stirred slurry, add anhydrous pyridine (1.5 eq). Cool the flask in an ice bath to 0°C. From the dropping funnel, add phosphorus oxychloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process is exothermic and may release HCl fumes.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of toluene used).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A patent describing a similar synthesis suggests that the product can also be purified by sublimation under reduced pressure.[2]

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy. The expected melting point is approximately 85°C.[2]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, an additional portion of POCl₃ can be added. Ensure all reagents and solvents are anhydrous, as moisture will consume the dehydrating agent.

  • Low Yield: A common reason for low yield is an incomplete reaction or loss of product during the work-up. Ensure efficient extraction and careful handling during purification. The electron-withdrawing nature of the substituents may require longer reaction times or slightly higher temperatures.

  • Formation of Byproducts: If side reactions are observed, lowering the reaction temperature or using a milder dehydrating agent like trifluoroacetic anhydride with pyridine might be beneficial.

Conclusion

The dehydration of 3-chloro-2-nitrobenzamide provides a reliable route to the synthetically versatile intermediate, this compound. The choice of dehydrating agent is crucial for the success of the reaction, with powerful reagents like phosphorus oxychloride being particularly effective for this electron-deficient substrate. The protocol provided herein, along with the mechanistic insights and discussion of alternative reagents, offers a comprehensive guide for researchers. Adherence to strict anhydrous conditions and safety protocols is paramount for achieving a high yield of the desired product in a safe and reproducible manner.

References

Harnessing the Synthetic Potential of 3-Chloro-2-nitrobenzonitrile: Key Reaction Pathways and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: 3-Chloro-2-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of three distinct functional groups—a nitrile, a nitro group, and a chlorine atom—on a benzene ring offers a rich platform for complex molecular engineering. The electronic interplay between the strongly electron-withdrawing nitro and nitrile groups, and their ortho/meta relationship to the chloro substituent, dictates a predictable yet versatile reactivity profile. This guide provides an in-depth exploration of the primary reaction pathways involving this compound, focusing on the causality behind experimental choices and providing detailed protocols for key transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond

The most prominent reaction pathway for this compound is the displacement of the chloride, a good leaving group, via Nucleophilic Aromatic Substitution (SNAr). The reaction is significantly activated by the presence of the electron-withdrawing nitro group positioned ortho to the chlorine.

Mechanistic Rationale:

The SNAr mechanism is a two-step addition-elimination process.

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This step is typically rate-determining. The ortho-nitro group is critical as it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy, making the reaction feasible under relatively mild conditions.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The cyano group, being meta to the chlorine, provides additional electronic activation of the ring but does not participate directly in resonance stabilization of the Meisenheimer complex for attack at the C-Cl position.

SNAr_Pathway cluster_start cluster_intermediate cluster_end reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactant->meisenheimer + Nu⁻ (Addition, RDS) nucleophile Nucleophile (Nu⁻) product 3-Nu-2-nitrobenzonitrile meisenheimer->product - Cl⁻ (Elimination) leaving_group Cl⁻

Caption: SNAr pathway for this compound.

Experimental Protocol: Synthesis of 3-Methoxy-2-nitrobenzonitrile

This protocol is a representative example using a common alkoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (or a polar aprotic solvent like DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.83 g, 10 mmol).

  • Solvent & Reagent Addition: Add anhydrous methanol (e.g., 50 mL). Stir the mixture to dissolve the starting material. Carefully add sodium methoxide (e.g., 0.65 g, 12 mmol).

    • Causality Note: Using the corresponding alcohol as the solvent prevents trans-etherification side reactions. Polar aprotic solvents like DMF or DMSO can also be used and may accelerate the reaction.

  • Reaction: Heat the mixture to reflux (for methanol, ~65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base by carefully adding a dilute acid (e.g., 1M HCl) until the pH is ~7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water (50 mL) and a suitable organic solvent like ethyl acetate (50 mL).

    • Separate the organic layer, and wash it with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Methoxy-2-nitrobenzonitrile.

Quantitative Data (Representative):

NucleophileSolventTemperature (°C)Typical Yield (%)
CH₃ONaMethanol6585-95
NH₃ (aq)Ethanol100 (sealed tube)80-90
PiperidineDMF8090-98

Section 2: Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a foundational transformation, yielding 2-amino-3-chlorobenzonitrile, a valuable precursor for heterocyclic synthesis. The primary challenge is achieving chemoselectivity: reducing the nitro group without affecting the nitrile or causing hydrodechlorination (loss of the chlorine atom).

Catalytic System Rationale:
  • Palladium (Pd) Catalysts (e.g., Pd/C): Highly active for nitro group reduction but can also promote hydrodechlorination, especially under harsh conditions (high pressure/temperature) or with prolonged reaction times.

  • Platinum (Pt) Catalysts (e.g., PtO₂, Pt/C): Also very effective. The addition of inhibitors (e.g., vanadium compounds) can sometimes suppress hydrodechlorination.

  • Raney Nickel (Ra-Ni): A cost-effective option, but it can sometimes lead to the reduction of the nitrile group to an amine, especially at higher temperatures and pressures. For some ortho-nitrobenzonitriles, Raney Nickel has been reported to cause intramolecular cyclization to form 2-aminobenzamide.

  • Gold (Au) Catalysts: Supported gold catalysts have shown excellent chemoselectivity for the reduction of nitro groups in chloronitrobenzenes, with minimal hydrodechlorination.

Transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate with a catalyst (e.g., Pd/C) is often a milder alternative to high-pressure gaseous hydrogen, which can improve selectivity.

Reduction_Workflow start This compound process Catalytic Hydrogenation (Solvent: EtOH/MeOH) start->process reductant H₂ Source (e.g., H₂ gas, NH₄HCO₂) reductant->process catalyst Catalyst (e.g., Pt/C, Pd/C) catalyst->process product 2-Amino-3-chlorobenzonitrile process->product Selective Reduction side_product1 Hydrodechlorination Product (2-Aminobenzonitrile) process->side_product1 Undesired side_product2 Nitrile Over-reduction Product process->side_product2 Undesired

The Strategic Utility of 3-Chloro-2-nitrobenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 3-Chloro-2-nitrobenzonitrile (CAS No: 34662-28-7), a seemingly simple aromatic compound, emerges as a highly valuable and versatile intermediate for the construction of complex heterocyclic scaffolds of significant medicinal interest.[1][2][3] Its utility lies in the orchestrated reactivity of its three distinct functional groups: a nitrile, a nitro group, and a chlorine atom. This trifecta of functionalities allows for a sequence of chemical transformations that pave the way for the synthesis of a diverse array of bioactive molecules.

The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring, influencing its reactivity in key synthetic steps.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in pharmaceutical synthesis. We will delve into the core chemical transformations, focusing on the selective reduction of the nitro group and the subsequent cyclization reactions to form pharmacologically relevant heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 34662-28-7[2]
Molecular Formula C₇H₃ClN₂O₂[2]
Molecular Weight 182.56 g/mol [2]
Appearance Typically a solid-
Storage Store at room temperature in a dry place.[2]

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Strategy: A Two-Act Play

The primary synthetic utility of this compound in pharmaceutical chemistry can be conceptualized as a two-step process. This strategic pathway unlocks the potential to build complex heterocyclic structures.

G A This compound B Selective Nitro Group Reduction A->B Step 1 C 2-Amino-3-chlorobenzonitrile B->C D Cyclization Reactions C->D Step 2 E Pharmacologically Active Heterocycles (e.g., Quinazolines) D->E

Core synthetic pathway from this compound.

The initial and most critical transformation is the selective reduction of the ortho-nitro group to an amine, yielding 2-amino-3-chlorobenzonitrile. This step is crucial as it sets the stage for subsequent intramolecular or intermolecular cyclization reactions. The resulting 2-amino-3-chlorobenzonitrile is a versatile precursor for a variety of heterocyclic systems, most notably quinazolines.

Part 1: Selective Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of a nitrile functionality can be challenging, as many reducing agents can also affect the nitrile group.[5] However, several methods have been established that offer excellent chemoselectivity.

Causality Behind Experimental Choices:

The choice of reducing agent is dictated by the need to preserve the nitrile group, which is essential for the subsequent cyclization step. Catalytic hydrogenation using palladium on carbon (Pd/C) can sometimes lead to the reduction of the nitrile, especially under harsh conditions.[6] Therefore, chemical reducing agents are often preferred for this specific transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a mild and highly effective reagent for the selective reduction of aromatic nitro compounds, leaving other reducible groups like nitriles, esters, and ketones unaffected.[6][7] The reaction proceeds under acidic conditions, and the workup involves basification to precipitate tin salts and liberate the free amine.[6][7]

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzonitrile

This protocol details the selective reduction of this compound using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (optional, for pH adjustment during workup)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice.[6]

  • Basification: Slowly add a 5% aqueous solution of NaHCO₃ or NaOH with vigorous stirring until the pH of the solution is slightly basic (pH 7-8). This will cause the precipitation of tin salts.[6][7]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-chlorobenzonitrile.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Utilization of 2-Amino-3-chlorobenzonitrile in Heterocyclic Synthesis

The synthesized 2-amino-3-chlorobenzonitrile is a valuable building block for the construction of various heterocyclic scaffolds, with quinazolines being a prominent example. Quinazoline derivatives are known to possess a wide range of biological and pharmaceutical activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[8]

General Synthetic Strategies for Quinazolines:

Several methods exist for the synthesis of quinazolines from 2-aminobenzonitriles.[9][10] A common approach involves the reaction of the 2-aminobenzonitrile with a suitable electrophilic partner that provides the remaining atoms for the pyrimidine ring of the quinazoline core.

G cluster_0 Quinazoline Synthesis A 2-Amino-3-chlorobenzonitrile C [4+2] Annulation / Cyclization A->C B Electrophilic Partner (e.g., Orthoesters, Aldehydes, Cyanamides) B->C D Substituted Quinazoline C->D

General workflow for quinazoline synthesis from 2-aminobenzonitrile.

One effective method is the acid-mediated [4+2] annulation reaction with N-benzyl cyanamides to yield 2-amino-4-iminoquinazolines.[8] Another approach involves a multi-component reaction with orthoesters and ammonium acetate under microwave irradiation to furnish 2-alkyl-4-aminoquinazolines.[11]

Representative Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline

This protocol provides a general framework for the synthesis of a quinazoline derivative from 2-amino-3-chlorobenzonitrile, aldehydes, and arylboronic acids via a palladium-catalyzed three-component tandem reaction.[9]

Materials:

  • 2-Amino-3-chlorobenzonitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-amino-3-chlorobenzonitrile (1 equivalent), the aromatic aldehyde (1.2 equivalents), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours), monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion: A Gateway to Novel Therapeutics

This compound serves as a strategic and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The sequential selective reduction of the nitro group and subsequent cyclization of the resulting 2-amino-3-chlorobenzonitrile provides a robust and versatile platform for the generation of diverse heterocyclic libraries, particularly those based on the quinazoline scaffold. The protocols outlined in this guide are designed to be self-validating and are grounded in established chemical principles, offering researchers a solid foundation for exploring the synthesis of novel therapeutic agents. The inherent reactivity of this intermediate, when strategically harnessed, opens up a multitude of possibilities in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of 3-Chloro-2-nitrobenzonitrile

This compound is a highly valuable substrate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds integral to medicinal chemistry and materials science. Its utility stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds on an aromatic ring.[1] The strategic placement of a nitro group (-NO₂) ortho to the chlorine atom, coupled with a cyano group (-CN) meta to the chlorine, renders the aromatic ring sufficiently electron-deficient to undergo attack by a wide range of nucleophiles.[2][3] This document provides a comprehensive guide to the principles and standardized protocols for conducting SNAr reactions with this compound, offering insights into mechanism, reaction optimization, and product purification.

Core Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1][4] This pathway is distinct from SN1 and SN2 reactions observed in aliphatic systems.[2]

  • Nucleophilic Addition and Meisenheimer Complex Formation: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This attack is perpendicular to the plane of the aromatic ring.[3] This step, typically the rate-determining step, results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The aromaticity of the ring is temporarily disrupted in this intermediate.

  • Elimination of the Leaving Group: In the second, generally faster step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[1]

The key to the reactivity of this compound lies in the ability of the ortho-nitro group to stabilize the negative charge of the Meisenheimer complex through resonance.[3][6] The electron-withdrawing nature of the cyano group further enhances the electrophilicity of the aromatic ring.

Caption: General mechanism of SNAr on this compound.

Standard Protocol for Nucleophilic Substitution with an Amine

This protocol details a representative SNAr reaction between this compound and a generic primary or secondary amine.

Materials and Equipment:
  • This compound (C₇H₃ClN₂O₂)[7]

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure:

Experimental_Workflow Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Inert atmosphere Reaction 3. Reaction Monitoring Addition->Reaction Stirring at elevated temperature Workup 4. Aqueous Work-up Reaction->Workup Reaction completion (TLC) Purification 5. Purification Workup->Purification Extraction & Drying

Caption: General experimental workflow for SNAr reactions.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMSO).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine nucleophile.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure substituted product.

Versatility of Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed in SNAr reactions with this compound. The choice of nucleophile and reaction conditions will influence the reaction rate and outcome.

Nucleophile ClassTypical NucleophilesSolventBaseTemperature (°C)
Amines Primary & Secondary Amines (e.g., aniline, piperidine)DMSO, DMF, AcetonitrileK₂CO₃, Et₃N, DIPEA80 - 120
Alkoxides Sodium/Potassium Methoxide, Ethoxide, t-ButoxideCorresponding Alcohol, THF, DioxaneNaH, K₂CO₃25 - 80
Thiols Thiophenol, Alkyl ThiolsDMF, DMSO, EthanolK₂CO₃, NaH, Et₃N25 - 100
Azides Sodium AzideDMSO, DMFN/A80 - 120[8]

Note: Reactions with less reactive nucleophiles may require higher temperatures or the use of a catalyst.

Work-up and Purification Strategies

The purification of SNAr reaction products can sometimes be challenging due to the use of high-boiling polar aprotic solvents and inorganic salts.

Standard Work-up:
  • Quenching: The reaction is typically quenched by pouring the mixture into water to precipitate the product and dissolve inorganic salts.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.

  • Washing: The combined organic layers are washed with water to remove residual polar solvents like DMF or DMSO, followed by a brine wash to aid in the separation of aqueous and organic layers.[9]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

Purification Techniques:
  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying SNAr products, allowing for the separation of the desired product from unreacted starting materials and byproducts.

  • Precipitation: In some cases, dissolving the crude product in a minimal amount of a polar solvent and inducing precipitation with a non-polar solvent can be a quick and effective purification method.[9]

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Wash with Water & Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Pure Pure Product Purify->Pure

Caption: General purification workflow for SNAr products.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature. - Poorly reactive nucleophile. - Inactive starting material.- Increase the reaction temperature.[4] - Use a stronger base or a more polar solvent. - Verify the purity of the starting materials.
Side Product Formation - Reaction with the solvent (e.g., DMF decomposition). - Over-reaction if multiple leaving groups are present. - Decomposition of starting material or product under basic conditions.- Use a more stable solvent like DMSO.[10] - Carefully control stoichiometry and reaction time. - Use a milder base or lower the reaction temperature.[10]
Difficult Purification - Residual high-boiling solvent (e.g., DMSO). - Product is an oil or gum.- Thoroughly wash the organic layer with water during work-up.[9] - Attempt to induce crystallization by scratching the flask or seeding. - Utilize column chromatography for purification.

Safety Precautions

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Polar aprotic solvents like DMF and DMSO can be harmful. Avoid skin contact and inhalation.

  • Reactions involving strong bases should be handled with care.

References

Methods for the reduction of the nitro group in 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of the Nitro Group in 3-Chloro-2-nitrobenzonitrile

Abstract

The selective reduction of the nitro group in this compound is a critical transformation for the synthesis of 2-amino-3-chlorobenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary challenge lies in achieving high chemoselectivity, preserving the susceptible nitrile and chloro functional groups, which can be prone to reduction or hydrogenolysis under harsh conditions. This application note provides a comprehensive overview and detailed protocols for three robust methods for this transformation: reduction using Tin(II) chloride (SnCl₂), Iron (Fe) powder in an acidic medium, and Sodium Dithionite (Na₂S₂O₄). A comparative analysis of these methods is presented, focusing on reaction efficiency, functional group tolerance, operational simplicity, and scalability to guide researchers in selecting the optimal methodology for their specific needs.

Introduction: The Synthetic Challenge

This compound is a readily available starting material.[3][4] Its conversion to 2-amino-3-chlorobenzonitrile transforms the strongly electron-withdrawing and meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, opening up diverse synthetic pathways.[5] However, the presence of three potentially reducible functional groups—nitro, nitrile, and chloro—necessitates a carefully chosen reduction strategy.

Key Challenges:

  • Nitrile Reduction: Aggressive reducing agents, particularly certain metal hydrides or harsh catalytic hydrogenation conditions, can reduce the nitrile group to a primary amine.[6][7]

  • Dehalogenation: Catalytic hydrogenation, especially with palladium-based catalysts, is notorious for causing hydrodechlorination of aryl chlorides.[8]

  • Over-reduction: The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[9] Incomplete reactions can lead to mixtures of these byproducts.

This guide focuses on classical and reliable wet-chemical methods that offer excellent chemoselectivity for the nitro group while leaving the nitrile and chloro moieties intact.

G cluster_reactants Starting Material cluster_products Target Product cluster_reagents Selective Reducing Agents A This compound B 2-Amino-3-chlorobenzonitrile A->B Chemoselective Nitro Reduction R e.g., SnCl₂, Fe/H⁺, Na₂S₂O₄ R->A

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate sensitivity, available equipment, cost, and scale. Metal-mediated reductions are classical, robust, and highly reliable for this type of transformation.

Method Primary Reagent(s) Typical Conditions Selectivity Profile Advantages Disadvantages
Tin(II) Chloride SnCl₂·2H₂O, Acid (HCl)70-80 °C, Alcoholic SolventExcellent for -NO₂ over -CN and -Cl.[8][10][11]High yields, clean reactions, tolerates many functional groups.[10][12]Stoichiometric tin salts require disposal; workup can be tedious.[12]
Iron Powder Fe, Acid (HCl, AcOH)60-100 °C, Aqueous/AlcoholicExcellent for -NO₂ over -CN and -Cl.[5][13]Very low cost, environmentally benign metal, simple setup.[14]Requires large excess of iron, vigorous stirring, and careful filtration of iron sludge.[13]
Sodium Dithionite Na₂S₂O₄RT to Reflux, Aqueous BiphasicGood for -NO₂ over -CN and -Cl.[15][16]Mild conditions, metal-free, easy workup.[16][17]Can have solubility issues, may require a phase-transfer catalyst for some substrates.[18]

Detailed Application Protocols

The following protocols are designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate safety considerations.

Method 1: Tin(II) Chloride Reduction

This is often considered the benchmark method for selective nitro group reductions in multifunctional aromatic compounds due to its reliability and high functional group tolerance.[8][10]

Principle & Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from Sn(II) to the nitro group. In an acidic medium, the resulting radical anion is protonated, and this sequence of electron transfer and protonation continues through the nitroso and hydroxylamine intermediates until the amine is formed.[9] The overall stoichiometry requires three equivalents of Sn(II) for each equivalent of the nitro compound.

G A Dissolve SnCl₂·2H₂O in Ethanol & HCl B Heat to 70 °C A->B C Add this compound (portion-wise) B->C D Monitor by TLC (~1-2 hours) C->D E Cool and Quench (Pour into ice-water) D->E F Basify with NaOH (aq) to pH > 10 E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Evaporate G->H I Purify by Recrystallization or Chromatography H->I

Experimental Protocol:

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Ethanol (or Ethyl Acetate)

    • Sodium Hydroxide (NaOH), 5 M aqueous solution

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Tin(II) chloride dihydrate (4.0 eq) and ethanol (approx. 10 mL per gram of substrate).

    • Stir the suspension and carefully add concentrated HCl (approx. 2.5 mL per gram of SnCl₂·2H₂O).

    • Heat the mixture to 70-75 °C with stirring. The solids should dissolve to form a clear solution.[12]

    • To this hot solution, add this compound (1.0 eq) portion-wise over 15-20 minutes, maintaining the internal temperature.

    • After the addition is complete, maintain the reaction at 70-75 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully basify the acidic aqueous mixture by the slow addition of 5 M NaOH solution with vigorous stirring. The mixture will become thick with the precipitation of tin hydroxides. Continue adding base until the pH is >10 and the precipitate is easily stirred.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-chlorobenzonitrile.

    • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.

  • Safety: Handle concentrated HCl and NaOH solutions in a fume hood with appropriate personal protective equipment (PPE). The initial quenching and basification steps are exothermic.

Method 2: Reduction with Iron in Acidic Medium

This "Béchamp reduction" is a classic, cost-effective, and scalable method for converting aromatic nitro compounds to anilines.[13] Its heterogeneity requires efficient stirring.

Principle & Mechanism: Similar to tin, this reduction involves single-electron transfers from the surface of the iron metal to the nitro group.[9] An acidic medium, such as hydrochloric acid or acetic acid, is required to protonate the intermediates and to dissolve the resulting iron oxides.

Experimental Protocol:

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Iron powder (<100 mesh) (5.0 eq)

    • Ammonium Chloride (NH₄Cl) (0.5 eq) or Acetic Acid

    • Ethanol/Water solvent mixture (e.g., 4:1)

    • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

    • Celite® (for filtration)

    • Ethyl Acetate (for extraction)

    • Standard laboratory glassware as listed previously.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer (preferred for scalability), combine this compound (1.0 eq), ethanol, water, and ammonium chloride (or acetic acid).

    • Heat the mixture to reflux (80-90 °C) with vigorous stirring.

    • Once refluxing, add the iron powder in small portions over 30-45 minutes. The reaction is exothermic.

    • After the addition is complete, maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate iron hydroxides.

    • Filter the hot slurry through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrate and washes, and remove the organic solvent under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product.

    • Purify as described in Method 1.

  • Safety: The addition of iron powder can be exothermic. Ensure adequate cooling is available. Hydrogen gas may be evolved.

Method 3: Sodium Dithionite Reduction

Sodium dithionite (also known as sodium hydrosulfite) is a mild and convenient reducing agent, making it suitable for substrates with sensitive functional groups.[15][16][17]

Principle & Mechanism: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is believed to be the active reducing species.[16] The reaction proceeds via electron transfer from this radical to the nitro group.

Experimental Protocol:

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)

    • Solvent system (e.g., Dichloromethane/Water, THF/Water, or Acetonitrile/Water)[18]

    • Sodium Bicarbonate (NaHCO₃)

    • Standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in the organic solvent of choice (e.g., THF).

    • In a separate beaker, prepare a solution of sodium dithionite (3-4 eq) and sodium bicarbonate (3-4 eq) in water.

    • Add the aqueous dithionite solution to the solution of the nitro compound.

    • Heat the biphasic mixture to reflux (or a suitable temperature, e.g., 50-60 °C) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours.

    • After completion, cool the mixture to room temperature and separate the layers in a separatory funnel.

    • Extract the aqueous layer with the organic solvent (2 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify as required.

  • Safety: Sodium dithionite is a flammable solid and can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. Handle in a well-ventilated area.

Conclusion

The reduction of this compound to 2-amino-3-chlorobenzonitrile can be achieved with high selectivity and yield using several established methods. For reliability and tolerance of sensitive functional groups, Tin(II) chloride remains a superior choice, albeit with waste disposal considerations. The Iron/acid method offers an excellent, low-cost, and environmentally friendly alternative, particularly for large-scale syntheses. Sodium dithionite provides a mild, metal-free option suitable for sensitive substrates under relatively gentle conditions. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and functional group compatibility.

References

Application Notes & Protocols: Procedures for the Hydrolysis of the Nitrile Group in 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 3-Chloro-2-nitrobenzoic Acid

The conversion of 3-Chloro-2-nitrobenzonitrile to its corresponding carboxylic acid, 3-Chloro-2-nitrobenzoic acid, is a critical transformation in synthetic organic chemistry. The product molecule is a highly valuable building block, featuring a trifunctionalized aromatic ring. The interplay between the electron-withdrawing nitro group, the directing chloro group, and the reactive carboxylic acid handle makes it a versatile precursor for the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals.[1]

The hydrolysis of the nitrile group (–C≡N) to a carboxylic acid (–COOH) is a fundamental reaction, yet its execution requires careful consideration of the substrate's electronic and steric properties. This guide provides a detailed examination of the primary methods for this conversion—acid-catalyzed, base-catalyzed, and enzymatic hydrolysis—offering researchers the rationale and protocols needed to select and perform the optimal procedure.

Foundational Principles: Mechanisms of Nitrile Hydrolysis

Nitrile hydrolysis proceeds in two principal stages: the initial hydration to an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid.[2][3][4] The reaction conditions, whether acidic, basic, or biocatalytic, dictate the specific mechanistic pathway and the overall efficiency of the transformation.

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6][7] The reaction cascade proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium ion.[6][8][9] A key characteristic of acid-catalyzed hydrolysis is that it typically drives the reaction to completion, yielding the carboxylic acid as the primary product.[5][10]

Acid_Hydrolysis_Mechanism Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile Protonation H3O + H₃O⁺ Intermediate1 R-C(OH₂⁺)=N-H ProtonatedNitrile->Intermediate1 Nucleophilic Attack H2O_attack + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid Deprotonation Deprotonation1 - H₃O⁺ ProtonatedImidic R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedImidic Tautomerization (Protonation) Protonation2 + H₃O⁺ ProtonatedAmide R-C⁺(OH)-NH₂ ProtonatedImidic->ProtonatedAmide Resonance <--> Amide R-C(=O)-NH₂ (Amide Intermediate) ProtonatedAmide->Amide Deprotonation Deprotonation2 - H₃O⁺ CarboxylicAcid R-COOH + NH₄⁺ Amide->CarboxylicAcid Amide Hydrolysis Hydrolysis Further Hydrolysis... (+H₃O⁺, +H₂O)

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed Hydrolysis Pathway

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[9][10][11] This forms a negatively charged intermediate that is subsequently protonated by water to yield the imidic acid, which rapidly tautomerizes to the amide.[8][11] While the reaction can be stopped at the amide stage under milder conditions, vigorous heating will promote the hydrolysis of the amide to a carboxylate salt.[5][10] A final acidification step is required to obtain the neutral carboxylic acid.[2][4]

Basic_Hydrolysis_Mechanism Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 Nucleophilic Attack OH_attack + OH⁻ ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid Protonation H2O_protonation + H₂O Amide R-C(=O)-NH₂ (Amide Intermediate) ImidicAcid->Amide Tautomerization Tautomerization Tautomerization Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate Amide Hydrolysis OH_hydrolysis + OH⁻, Δ CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid Acidification H3O_workup + H₃O⁺ (Workup)

Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocols

Safety First: this compound can cause skin and serious eye irritation and may cause respiratory irritation.[12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Concentrated acids and bases are highly corrosive and must be handled with extreme care.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed to drive the reaction directly to the carboxylic acid product. Concentrated sulfuric acid is often preferred for its high boiling point, which allows for higher reaction temperatures.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Beaker, Buchner funnel, filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 70% (v/v) sulfuric acid solution by slowly and carefully adding 70 mL of concentrated H₂SO₄ to 30 mL of deionized water in an ice bath. Caution: This is a highly exothermic process.

  • Addition of Substrate: To the cooled sulfuric acid solution, add this compound (1.0 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 120-130 °C using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting nitrile.[15] The reaction typically requires several hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 5-10 volumes). This will precipitate the crude 3-Chloro-2-nitrobenzoic acid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid.

  • Drying: Dry the product, preferably in a vacuum oven at 50-60 °C, until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.[16]

Protocol 2: Base-Catalyzed Hydrolysis

This method first produces the sodium salt of the carboxylic acid, which is then neutralized to yield the final product. It is a robust alternative to the acidic method.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or other suitable co-solvent)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Standard reflux and filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (2.5-3.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).[17] Add this compound (1.0 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The progress of the reaction can often be qualitatively observed by the evolution of ammonia gas (use wet pH paper to test).[2]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible. This process can take several hours at reflux temperature.[17][18]

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Slowly add concentrated hydrochloric acid to the cooled aqueous solution with stirring until the pH is strongly acidic (pH 1-2). This will protonate the carboxylate salt, causing the 3-Chloro-2-nitrobenzoic acid to precipitate out of the solution.[2][4]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to a constant weight.

  • Purification: Recrystallize if further purity is required.

Protocol 3: Enzymatic Hydrolysis - A Green Chemistry Approach

Enzymatic hydrolysis using a nitrilase offers a highly selective and mild alternative, operating under near-neutral pH and at ambient temperatures.[19] This is particularly advantageous for substrates with other sensitive functional groups.

Materials:

  • This compound

  • Immobilized Nitrilase (e.g., from Alcaligenes faecalis)[19]

  • Potassium Phosphate Buffer (e.g., 120 mM, pH 7.3)

  • Orbital shaker or stirred-tank reactor

  • Filtration apparatus to recover the enzyme

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In an Erlenmeyer flask or reactor vessel, suspend this compound in the potassium phosphate buffer.[19]

  • Enzyme Addition: Add the immobilized nitrilase preparation to the suspension. The optimal enzyme loading should be determined empirically or based on the manufacturer's specifications.

  • Incubation: Place the flask on an orbital shaker (e.g., 200 rpm) in a temperature-controlled incubator (e.g., 30 °C) to ensure adequate mixing and mass transfer.[19]

  • Reaction Monitoring: Monitor the conversion of the nitrile to the carboxylic acid using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The biocatalyst can be washed and potentially reused.

  • Product Isolation:

    • Cool the filtrate to 0-5 °C.

    • Acidify the aqueous solution to pH 1-2 with HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Alternatively, the product can be extracted from the acidified solution using an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.

Method Comparison and Troubleshooting

The choice of hydrolysis method is a critical decision based on the desired outcome, available equipment, and substrate compatibility.

workflow cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis start_chem This compound acid_path Acidic Hydrolysis (H₂SO₄/H₂O, Reflux) start_chem->acid_path base_path Basic Hydrolysis (NaOH, Reflux) start_chem->base_path acid_workup Precipitate in Ice Water acid_path->acid_workup base_workup Acidify to pH 1-2 base_path->base_workup product_acid 3-Chloro-2-nitrobenzoic Acid acid_workup->product_acid product_base 3-Chloro-2-nitrobenzoic Acid base_workup->product_base start_enz This compound enz_path Nitrilase Enzyme (Buffer, 30°C) start_enz->enz_path enz_workup Filter Enzyme, Acidify enz_path->enz_workup product_enz 3-Chloro-2-nitrobenzoic Acid enz_workup->product_enz

Caption: Experimental workflows for nitrile hydrolysis.

Table 1: Comparison of Hydrolysis Procedures

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic Hydrolysis
Conditions Harsh (strong acid, high temp.)Harsh (strong base, high temp.)Mild (neutral pH, low temp.)[19]
Product Form Direct to Carboxylic Acid[2]Carboxylate Salt (needs acidification)[2]Direct to Carboxylic Acid[20]
Selectivity Low; risk of side reactionsModerate; risk of side reactionsHigh (chemo-, regio-, stereo-selective)[21]
Work-up Simple precipitationRequires acidification stepEnzyme filtration + acidification/extraction
Advantages Single step to free acidCan be stopped at amide stage (milder conditions)[5]Environmentally friendly, high selectivity
Disadvantages Potential for substrate degradationRequires extra work-up stepSlower, enzyme cost/availability

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Reagent degradation (old acid/base).- Poor solubility of starting material.- Extend reflux time and/or increase temperature.- Use fresh, high-purity reagents.- For basic hydrolysis, consider adding a co-solvent like ethanol to improve solubility.
Low Yield - Product loss during work-up.- Incomplete precipitation.- Substrate degradation under harsh conditions.- Ensure complete precipitation by chilling thoroughly and adjusting pH carefully.- Wash filter cake with minimal amounts of cold water.- Consider a milder method (e.g., enzymatic) if degradation is suspected.
Formation of Byproducts - Reaction temperature is too high.- Reaction time is excessively long.- Potential for nucleophilic aromatic substitution (less likely but possible).- Reduce the reaction temperature and monitor carefully by TLC.- Stop the reaction as soon as the starting material is consumed.- Purify the crude product via recrystallization.
Enzymatic Reaction Fails - Enzyme is inactive.- Substrate inhibition.- Incorrect pH or temperature.- Use a fresh batch of enzyme or test its activity on a known substrate.- Run the reaction at a lower substrate concentration.- Verify the pH of the buffer and the reaction temperature are optimal for the specific nitrilase.

Conclusion

The hydrolysis of this compound is a robust and accessible transformation for producing the synthetically important 3-Chloro-2-nitrobenzoic acid. While traditional acid and base-catalyzed methods are effective and widely used, they require harsh conditions that may not be suitable for more complex or sensitive substrates. The emergence of nitrilase-catalyzed hydrolysis presents a powerful, green alternative that offers exceptional selectivity under mild conditions. Researchers should select the protocol that best aligns with their specific substrate, laboratory capabilities, and desired purity, using the information in this guide to navigate the procedural nuances and potential challenges.

References

Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Handling of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical undertaking. Among these, 3-Chloro-2-nitrobenzonitrile, a key intermediate in various synthetic pathways, requires a nuanced understanding of its properties to ensure safe and effective handling. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, translated into practical application notes and protocols. Our focus is on empowering the user with the knowledge to not only follow procedures but to comprehend the rationale behind them, thereby fostering a culture of intrinsic safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a compound that demands respect. A thorough understanding of its hazard profile is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the potential risks.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory system) (Category 3): May cause respiratory irritation.[2][3][4]

The GHS pictograms associated with this compound are a crucial visual reminder of the primary hazards.

alt text

Signal Word: Warning [1]

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental setup (e.g., open bench vs. fume hood), and the potential for aerosolization or dust formation.

Physicochemical Properties: Understanding the Behavior of this compound

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage. This data informs decisions on appropriate storage conditions, potential incompatibilities, and firefighting measures.

PropertyValueSource
CAS Number 34662-28-7[5]
Molecular Formula C₇H₃ClN₂O₂[6]
Molecular Weight 182.56 g/mol [6]
Physical Form Solid
Storage Temperature Store at room temperature.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential hazard.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory.[1] This is to prevent contact with the eyes, which can cause serious irritation.[2][3][4]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat are essential.[1][4] For tasks with a higher risk of exposure, consider additional protection such as disposable sleeves. The goal is to prevent skin contact, which can lead to irritation.[2][3][4] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7]

Safe Handling and Storage Protocols: A Step-by-Step Guide

Adherence to meticulous handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Protocol for Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.

  • Dispensing: When weighing and dispensing the solid, do so within the fume hood to contain any dust. Avoid generating dust during handling.[4]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[1][8]

Protocol for Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]

  • Location: Store in a cool, dry area away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

First-Aid Measures:

  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Seek immediate medical attention.[3][4]

  • In case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4] Get medical attention if irritation develops or persists.[2][3][4]

  • If Inhaled: Remove to fresh air.[1][3] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[3][4]

  • If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9]

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Absorb: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[7] Use absorbent paper dampened with ethanol to clean up any remaining material.[7]

  • Decontaminate: Wash the spill area with a soap and water solution.[7]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[3][8]

Visualizing Emergency Response

To further clarify the emergency response workflow, the following diagram illustrates the key decision points and actions.

EmergencyResponse cluster_Exposure Exposure Event cluster_Assessment Initial Assessment cluster_Actions First Aid Actions cluster_Medical Medical Attention Exposure Accidental Exposure Occurs Assess Assess Route of Exposure Exposure->Assess Eyes Eye Contact: Rinse with water for 15 min. Assess->Eyes Eyes Skin Skin Contact: Wash with soap and water. Assess->Skin Skin Inhalation Inhalation: Move to fresh air. Assess->Inhalation Inhaled Ingestion Ingestion: Rinse mouth, Do NOT induce vomiting. Assess->Ingestion Swallowed Medical Seek Immediate Medical Attention Eyes->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response workflow for this compound exposure.

Disposal Considerations: Responsible Stewardship

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8][9] Do not dispose of down the drain.[1]

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[8]

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research and development setting is not merely about following a set of rules, but about understanding the principles behind them. By integrating the information from the Safety Data Sheet into robust and well-understood laboratory protocols, we can mitigate risks and enable scientific advancement in a responsible manner. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

Application Notes & Protocols: Safe Handling and Storage of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-nitrobenzonitrile (CAS No. 34662-28-7) is a specialized aromatic compound featuring chloro, nitro, and nitrile functional groups.[1][2] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals such as herbicides and fungicides, and various specialty chemicals.[3] The reactivity endowed by its functional groups necessitates a comprehensive understanding of its properties and associated hazards to ensure safe handling, storage, and disposal.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals, outlining the critical safety precautions and protocols required when working with this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The compound is classified with specific health warnings under the Globally Harmonized System (GHS).

GHS Classification

The primary hazards associated with this compound are related to acute toxicity and irritation.

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1]
Physicochemical and Toxicological Properties

Understanding the compound's physical properties is crucial for anticipating its behavior under various laboratory conditions.

Property Value Source
CAS Number 34662-28-7[1][2][4]
Molecular Formula C₇H₃ClN₂O₂[1]
Molecular Weight 182.56 g/mol [1]
Appearance Yellow solid (may be a low-melting solid)[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[6]

Causality Insight: The presence of the nitrile group (-CN) and the nitro group (-NO₂) on an aromatic ring increases the compound's reactivity and potential toxicity. Halogenated nitroaromatic compounds are often toxic and require careful handling.[7] Furthermore, related compounds have been shown to decompose explosively at elevated temperatures (above 250 °C / 523 K), a critical consideration for all heating and storage procedures.[8][9][10][11]

Section 2: Engineering and Administrative Controls

Before personal protective equipment is considered, the first line of defense involves robust engineering and administrative controls to minimize exposure.[12]

Engineering Controls
  • Ventilation: All handling of this compound, especially when weighing or transferring the solid, must be performed inside a certified chemical fume hood.[5][13] This prevents the inhalation of airborne dust particles and potential vapors.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[14][15] Regular functionality checks of this equipment are mandatory.

Administrative Controls
  • Restricted Access: Designate specific areas for handling this compound. Only trained and authorized personnel should be allowed in these areas.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures for spills and exposures.[16]

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with the chemical.[12] The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

Protection Type Specific Recommendation Rationale and Justification
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7][17][18]Nitrile gloves provide good resistance against a broad range of chemicals, including nitriles and chlorinated compounds.[19][20] Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contamination.[21]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[18]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.[19][22]
Skin and Body Protection A flame-resistant lab coat, fully buttoned.[7][19]A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[17] Ensure clothing worn underneath covers as much skin as possible (e.g., long pants, closed-toe shoes).[19]
Respiratory Protection Not typically required if handled within a fume hood.If engineering controls are not sufficient to control airborne dust, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[7][12][19]

Section 4: Protocols for Handling and Storage

Adherence to methodical protocols is essential for mitigating risks.

General Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-resistant absorbent liner) inside the fume hood to contain any minor spills. Use tools (spatulas, etc.) that will not generate static electricity.

  • Avoid Dust Generation: Use dry clean-up procedures and avoid actions that could create dust, such as vigorous scraping.[23]

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[14][23] Decontaminate the work area and any equipment used. Contaminated clothing should be removed immediately and laundered separately before reuse.[23][24]

Storage Protocol

Proper storage is critical to maintain chemical integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[5][23]

  • Location: Keep containers in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[6][23] This area should be secure and accessible only to authorized personnel (i.e., stored locked up).[13][24]

  • Incompatible Materials: Segregate from incompatible materials. This includes:

    • Strong oxidizing agents

    • Strong bases

    • Acids

  • Heat and Ignition Sources: Store away from all sources of heat, sparks, and open flames.[6] Intense heating can lead to the formation of explosive mixtures with air.[24] Research on similar compounds indicates a risk of explosive decomposition at high temperatures.[10]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Receive Receive Chemical (Verify Integrity) ReviewSDS Review SDS & SOPs Receive->ReviewSDS PrepArea Prepare Work Area (Fume Hood, Spill Kit) ReviewSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh & Transfer (Inside Fume Hood) DonPPE->Weigh Reaction Perform Reaction/ Procedure Weigh->Reaction Decon Decontaminate Work Area & Glassware Reaction->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE Waste Segregate & Label Hazardous Waste DoffPPE->Waste Store Store Chemical Properly DoffPPE->Store If chemical remains Disposal Dispose of Waste via EHS Protocol Waste->Disposal

Caption: Workflow for safe handling of this compound.

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce harm.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[24] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][14][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14][15] Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7][14][15] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[24] Immediately call a poison center or doctor.[24]

Spill Cleanup Protocol

This protocol applies to minor spills (less than 100g) within a fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Containment: Prevent the spread of the powder by working from the outside of the spill inward.[25]

  • Absorption: Gently cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[26] Do NOT use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[14][25] Use tools that will not generate dust or sparks.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container.

  • Disposal: Seal and label the waste container as "Hazardous Waste: this compound contaminated debris." Dispose of it through your institution's EHS office.[14][15]

Section 6: Waste Disposal

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[14]

  • Classification: As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[7][27]

  • Collection: Collect waste in a designated, compatible, and properly labeled container.[27] The label should clearly state "Halogenated Organic Waste" and list the chemical name.[27][28]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams unless specifically permitted by your institution's EHS guidelines.[27][28]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor, coordinated by your EHS department.[14][15][24] Do not empty into drains or dispose of with regular trash.[14][24]

References

Application Note: A Risk-Based Approach to the Safe Handling of 3-Chloro-2-nitrobenzonitrile in a Research & Development Setting

Author: BenchChem Technical Support Team. Date: January 2026

GHS Hazard Profile and Identification

Understanding the GHS classification is the foundational step in any risk assessment. 3-Chloro-2-nitrobenzonitrile is classified with multiple hazards that demand stringent control measures. The signal word associated with this chemical is "Warning" .[1]

Summary of GHS Hazard and Precautionary Statements

The following table summarizes the primary hazards and the corresponding precautionary measures required when handling this compound.

GHS PictogramHazard ClassCodeHazard Statement
alt text
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1][2]

This table represents a consolidation of commonly reported GHS statements. Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and complete information.[3]

Hazard Identification and Response Workflow

A systematic approach to hazard identification is critical. The following workflow illustrates the logical progression from identifying the chemical to implementing appropriate safety controls.

cluster_prep Phase 1: Pre-Operational Assessment cluster_controls Phase 2: Implementation of Controls cluster_response Phase 3: Emergency Preparedness ChemID Identify Chemical: This compound (CAS: 34662-28-7) GetSDS Obtain & Review Supplier SDS ChemID->GetSDS GHS Identify GHS Pictograms, Signal Word & H/P Statements GetSDS->GHS Eng Engineering Controls: Chemical Fume Hood GHS->Eng PPE Personal Protective Equipment: Gloves, Goggles, Lab Coat GHS->PPE SOP Develop & Follow Standard Operating Protocol (SOP) GHS->SOP Spill Spill Kit Accessible SOP->Spill FirstAid Eyewash & Safety Shower Location Known SOP->FirstAid Contact Emergency Contact Info Posted SOP->Contact cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Coat) B Verify Fume Hood Function A->B C Prepare Work Area: Line with absorbent pads B->C D Weigh Solid in Hood on a tared weigh boat C->D Begin Experiment E Carefully transfer solid to reaction vessel D->E F Add solvent slowly to minimize dust E->F G Rinse empty container with solvent (collect rinse) F->G End Experiment H Wipe down surfaces with appropriate solvent G->H I Dispose of all waste in labeled hazardous waste container H->I J Remove PPE and wash hands thoroughly I->J

References

Application Notes and Protocols for the Toxicological Assessment of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Toxicological Landscape of a Niche Aromatic Compound

3-Chloro-2-nitrobenzonitrile is an aromatic organic compound characterized by the presence of a nitrile (-C≡N) group, a nitro (-NO₂) group, and a chlorine atom attached to a benzene ring.[1][2] Its structural alerts—the nitroaromatic and nitrile functionalities—suggest a potential for biological activity and, consequently, toxicity. Nitroaromatic compounds are known for their potential to undergo metabolic reduction to form reactive intermediates that can lead to genotoxicity and carcinogenicity.[3] Similarly, the nitrile group can, in some instances, be metabolized to release cyanide, a potent metabolic inhibitor, or participate in covalent interactions with biomolecules.[4]

Given the limited publicly available toxicological data specific to this compound, this guide provides a comprehensive framework for its toxicological assessment. By leveraging data from structurally related compounds and adhering to internationally recognized testing guidelines, researchers can develop a robust safety profile for this molecule. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for a thorough toxicological evaluation.

Physicochemical Properties and Predicted Toxicological Profile

A foundational understanding of a compound's physicochemical properties is essential for predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue/PredictionSource
Molecular Formula C₇H₃ClN₂O₂[1]
Molecular Weight 182.56 g/mol [1]
LogP 2.11988[1]
Topological Polar Surface Area (TPSA) 66.93 Ų[1]

The predicted LogP value suggests that this compound has moderate lipophilicity, indicating a potential for absorption across biological membranes.

Anticipated Metabolic Pathways and Mechanism of Toxicity

The metabolism of this compound is anticipated to follow pathways established for other chloronitrobenzenes.[5][6][7] The primary routes of biotransformation are likely to involve the reduction of the nitro group and potential reactions involving the nitrile moiety.

Nitroreduction Pathway

The nitro group can be reduced by various nitroreductases, including cytochrome P450 enzymes, to form nitroso, hydroxylamino, and ultimately, amino derivatives.[6][7] The hydroxylamino intermediate is of particular toxicological concern as it can be a potent electrophile, capable of forming adducts with DNA and proteins, which is a key mechanism of genotoxicity and carcinogenicity for many nitroaromatic compounds.[3]

Nitrile Group Metabolism

While the nitrile group is generally considered metabolically stable, it can be a site for enzymatic hydrolysis or oxidative metabolism, potentially leading to the formation of carboxylic acids or, in some cases, the release of cyanide.[4] The reactivity of the nitrile group can be influenced by adjacent electron-withdrawing groups.[8] An in vitro assay to assess the reactivity of the nitrile group with glutathione can provide insights into its potential for covalent binding.[8][9]

Experimental Protocols for Toxicological Assessment

The following section outlines detailed protocols for the initial toxicological screening of this compound, based on OECD guidelines and established methodologies.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol determines the concentration of this compound that induces a 50% reduction in cell viability (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

  • Human liver carcinoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Ames Test for Mutagenicity

This protocol assesses the potential of this compound to induce gene mutations in bacteria.

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test compound is assessed for its ability to cause a reversion to the wild-type phenotype, allowing the bacteria to grow on a histidine-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction) to detect both direct-acting mutagens and those that require metabolic activation.[10]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction from induced rat liver

  • Cofactor solution (NADP, G6P)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • This compound

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation: Prepare the test compound dilutions, positive controls, and S9 mix.

  • Incubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or buffer for tests without metabolic activation).

  • Plating: Add 2 mL of molten top agar to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: Acute Oral Toxicity Assessment (OECD Guideline 423)

This protocol provides a method for classifying a substance based on its acute oral toxicity.[11][12]

Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a small number of animals per step.[12] Depending on the mortality and/or moribundity of the animals, a decision is made to either dose the next animals at a higher or lower dose level, or to stop the test.[11]

Materials:

  • Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley)

  • This compound

  • Vehicle (e.g., corn oil, water with a suitable suspending agent)

  • Gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Dose Formulation: Prepare a stable formulation of this compound in the chosen vehicle.

  • Animal Preparation: Acclimatize the animals for at least 5 days. Fast the animals overnight before dosing.

  • Dosing: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[13]

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[13][14] Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.[13]

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.

  • Stepwise Procedure: The outcome of the first step determines the subsequent steps, following the logic outlined in OECD Guideline 423. The classification is based on the dose levels at which mortality is observed.

Visualization of Experimental Workflow

Toxicological_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Genotoxicity Mutagenicity Assay (Ames Test) Assess DNA damage potential Cytotoxicity->Genotoxicity If cytotoxic at low conc., proceed with caution Reactivity Nitrile Reactivity Assay (e.g., Glutathione) Assess covalent binding potential Genotoxicity->Reactivity Provides mechanistic insight Acute_Toxicity Acute Oral Toxicity (OECD 423) Determine GHS classification Reactivity->Acute_Toxicity Inform In Vivo Starting Dose Further_Studies Further In Vivo Studies (e.g., repeated dose, genotoxicity) Acute_Toxicity->Further_Studies If significant toxicity observed, plan further studies Start This compound Test Compound Start->Cytotoxicity Initial Screening Start->Acute_Toxicity Direct to In Vivo (if required)

References

Application Notes and Protocols: First-Aid Measures for Exposure to 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the immediate first-aid measures required following exposure to 3-Chloro-2-nitrobenzonitrile (CAS No. 34662-28-7). The protocols herein are designed to address both the localized irritant effects and the potential for systemic toxicity associated with this compound.

Hazard Profile and Mechanistic Overview

This compound is a halogenated nitroaromatic compound. While specific toxicological data for this exact molecule is limited, its structure suggests a dual-hazard profile derived from its functional groups. First, like many chloronitrobenzene derivatives, it should be treated as a potent irritant and potentially toxic substance upon contact, inhalation, or ingestion.[1][2] Second, and more critically, the presence of the nitrile (-C≡N) group introduces the risk of cyanide poisoning.

The Causality of Nitrile Toxicity: The primary mechanism of systemic toxicity for many organic nitriles is not caused by the molecule itself, but by its in-vivo metabolism. Hepatic enzymes, particularly from the Cytochrome P450 family, can metabolize the nitrile group, leading to the release of free cyanide ions (CN⁻) into the bloodstream. This cyanide ion has a high affinity for the ferric (Fe³⁺) ion in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. By binding to this enzyme, cyanide effectively halts aerobic cellular respiration, leading to cellular hypoxia, metabolic acidosis, and, if untreated, rapid death.[3][4] Therefore, any first-aid protocol must be designed to mitigate both immediate chemical exposure and the potential onset of delayed, life-threatening cyanide poisoning.[3]

Hazard ClassificationPotential Effects and Symptoms
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[2][5]
Skin Corrosion/Irritation Causes skin irritation, redness, and pain.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.[1][2]
Respiratory Irritation May cause irritation to the nose, throat, and respiratory tract.[1][2]
Systemic Toxicity (via Cyanide Release) Early: Headache, dizziness, nausea, rapid heart rate, shortness of breath.[4] Severe: Seizures, low blood pressure, loss of consciousness, cardiac arrest.[4]

Immediate Response Protocol: The First 60 Seconds

In any chemical exposure event, the safety of the rescuer is paramount. The following decision tree outlines the critical first steps to be taken immediately following an exposure incident. The primary goals are to ensure safety, stop the exposure, and activate emergency medical services (EMS).

cluster_0 A Exposure Occurs B Assess Scene Safety Is it safe to approach? A->B C DANGER Do NOT Enter Call for Help B->C No D Scene is Safe (Rescuer has appropriate PPE) B->D Yes E Immediately Call for Emergency Medical Services (911 / Local #) D->E F Remove Victim from Contamination Source E->F G Begin Decontamination & First-Aid Protocols F->G cluster_1 A Dermal Exposure Identified B Immediately Remove All Contaminated Clothing & Jewelry A->B C Is the chemical a solid/powder? B->C D Gently Brush Off Excess Solid Material C->D Yes E Flush Skin with Copious Water (15-20 minutes minimum) C->E No D->E F Wash with Soap and Water E->F G Seek Immediate Medical Attention F->G

References

Troubleshooting & Optimization

Identifying common side products in 3-Chloro-2-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and identify side products encountered during synthesis. The following question-and-answer format addresses specific experimental challenges with a focus on mechanistic causality and practical solutions.

Frequently Asked Questions (FAQs)

FAQ 1: I've successfully synthesized what I believe is this compound, but my yield is low and analytical data (GC-MS, NMR) shows several impurities. What are the most common side products?

Answer: Low yield and the presence of impurities are common challenges in the synthesis of this compound, which is often prepared via the electrophilic nitration of 3-chlorobenzonitrile. The impurities typically fall into three categories: isomeric byproducts, hydrolysis products, and unreacted starting material.

The primary cause of these side products is the complex interplay of directing effects from the chloro (-Cl) and cyano (-CN) groups on the aromatic ring during the electrophilic attack by the nitronium ion (NO₂⁺).

Table 1: Common Side Products and Their Origin

Side ProductChemical NameCommon CauseRecommended Analytical Method
Isomeric Byproduct 3-Chloro-4-nitrobenzonitrileCompeting directing effects of -Cl and -CN groupsGC-MS, HPLC, ¹H NMR
Isomeric Byproduct 3-Chloro-6-nitrobenzonitrileCompeting directing effects, potential steric hindranceGC-MS, HPLC, ¹H NMR
Hydrolysis Product 3-Chloro-2-nitrobenzamidePresence of water, elevated temperaturesHPLC, IR Spectroscopy (C=O stretch)
Hydrolysis Product 3-Chloro-2-nitrobenzoic acidHarsh acidic conditions, high temperaturesHPLC, ¹H NMR (loss of -CN, appearance of -COOH)
Starting Material 3-ChlorobenzonitrileIncomplete reaction, insufficient nitrating agentGC-MS, TLC
FAQ 2: My spectral data strongly suggests the presence of an unwanted isomer. Why did it form, and how can I definitively identify it?

Answer: The formation of isomers is a direct consequence of the rules of electrophilic aromatic substitution. In your starting material, 3-chlorobenzonitrile, you have two directing groups:

  • Chloro (-Cl) group: This is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is a deactivating group.[1][2][3]

  • Cyano (-CN) group: This is a strongly deactivating and meta-director.[2][4]

Let's analyze the positions on the 3-chlorobenzonitrile ring:

  • Position 2 (desired): This position is ortho to the -Cl group and meta to the -CN group. Both groups reinforce this position, making it a likely, but not exclusive, site of reaction.

  • Position 4: This position is para to the -Cl group and meta to the -CN group. This is also a highly favorable position, leading to the common side product 3-chloro-4-nitrobenzonitrile .

  • Position 6: This position is ortho to the -Cl group but also ortho to the -CN group. While the chloro group directs here, the cyano group deactivates this position, and steric hindrance may play a role, making 3-chloro-6-nitrobenzonitrile a less abundant, but still possible, side product.

The diagram below illustrates these competing reaction pathways.

G cluster_0 Reaction Pathways Start 3-Chlorobenzonitrile Reagent + HNO₃ / H₂SO₄ Start->Reagent Product This compound (Desired Product) Reagent->Product Attack at C2 (ortho to Cl, meta to CN) Side1 3-Chloro-4-nitrobenzonitrile (Major Isomer) Reagent->Side1 Attack at C4 (para to Cl, meta to CN) Side2 3-Chloro-6-nitrobenzonitrile (Minor Isomer) Reagent->Side2 Attack at C6 (ortho to Cl, ortho to CN)

Caption: Regioselectivity in the nitration of 3-chlorobenzonitrile.

Identification Protocol: To confirm the identity of the isomers, a combination of chromatographic and spectroscopic methods is recommended.

  • GC-MS: Gas chromatography can separate the isomers based on differences in their boiling points and polarity.[5][6] The mass spectrum will confirm they are isomers (same molecular weight) and fragmentation patterns can help distinguish them.

  • HPLC: High-performance liquid chromatography, particularly with a polar stationary phase, can effectively separate these isomers due to differences in their dipole moments.[7][8] Spiking the sample with a commercially available standard of the suspected isomer is the gold-standard for confirmation.

  • ¹H NMR: The proton NMR spectra for each isomer will be distinct. The coupling constants and chemical shifts of the aromatic protons will differ based on their position relative to the three substituents.

FAQ 3: I am observing significant amounts of a byproduct with a carbonyl peak in the IR spectrum and a mass corresponding to the addition of water. What is happening?

Answer: You are likely observing the hydrolysis of the nitrile (-CN) group to either a primary amide (-CONH₂) or a carboxylic acid (-COOH). This is a well-documented reaction for nitriles in strong acidic or basic conditions, especially when heated.[9][10][11][12]

The nitrating mixture (HNO₃/H₂SO₄) is strongly acidic and typically contains or generates small amounts of water. At elevated temperatures, the nitrile group can undergo acid-catalyzed hydrolysis.

Mechanism Insight: The reaction proceeds in two stages. First, the nitrile is hydrolyzed to an amide intermediate. If the reaction conditions are harsh enough (prolonged time, high temperature), this amide can be further hydrolyzed to the corresponding carboxylic acid.[12]

Troubleshooting Workflow:

G Start Hydrolysis Product Detected? (e.g., 3-Chloro-2-nitrobenzamide) Temp Was reaction temperature > 10°C? Start->Temp Yes Time Was reaction time prolonged? Start->Time No Temp->Time No Sol_Temp Control temperature strictly (target 0-5°C during addition). Temp->Sol_Temp Yes Quench Was the reaction quenched slowly in a large volume of ice water? Time->Quench No Sol_Time Monitor reaction by TLC/GC and quench as soon as starting material is consumed. Time->Sol_Time Yes Sol_Quench Ensure rapid quenching on a large excess of crushed ice to dilute acid and dissipate heat. Quench->Sol_Quench No End Review other parameters Quench->End Yes

Caption: Decision tree for troubleshooting nitrile hydrolysis.

FAQ 4: How can I optimize my reaction to minimize side product formation and improve the yield of this compound?

Answer: Optimization hinges on controlling the reaction kinetics and thermodynamics to favor the desired pathway. The nitration of a deactivated ring is a slow process, but the reaction itself is highly exothermic.

Recommended Optimization Protocol:

  • Temperature Control (Critical):

    • Action: Maintain a strict temperature range of 0-5°C , especially during the addition of the nitrating agent. Use an ice-salt bath for effective cooling.

    • Rationale: Lower temperatures reduce the overall reaction rate, giving the nitronium ion more time to selectively attack the most electronically favorable position (C2). It also significantly suppresses the rate of hydrolysis and prevents thermal runaway that can lead to undesired isomers and decomposition.[13]

  • Rate of Addition:

    • Action: Add the fuming nitric acid (or a pre-mixed nitrating solution) dropwise to the solution of 3-chlorobenzonitrile in concentrated sulfuric acid over a prolonged period (e.g., 1-2 hours).

    • Rationale: Slow addition prevents localized temperature spikes and maintains a low, steady concentration of the highly reactive nitronium ion, which enhances regioselectivity.

  • Stoichiometry:

    • Action: Use a modest excess of the nitrating agent (e.g., 1.1 to 1.3 equivalents of nitric acid).

    • Rationale: While an excess is needed to drive the reaction to completion, a large excess increases the likelihood of forming dinitrated byproducts and promotes oxidative side reactions.

  • Reaction Monitoring & Quenching:

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, promptly quench the reaction.

    • Action: Quench by pouring the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

    • Rationale: Prompt quenching prevents the formation of hydrolysis byproducts that can occur during prolonged exposure to the hot, acidic medium. Quenching on ice rapidly dilutes the acid and dissipates heat, minimizing side reactions during workup.

By implementing these control measures, you can significantly shift the product distribution in favor of the desired this compound, leading to higher yields and purity.

References

Purification of crude 3-Chloro-2-nitrobenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Chloro-2-nitrobenzonitrile by recrystallization. This document provides in-depth, field-tested guidance designed for chemistry professionals in research and drug development. Our goal is to move beyond simple instructions and provide a framework of scientific reasoning to empower you to overcome common challenges and achieve high-purity material reliably.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] For this compound, a key intermediate in various synthetic pathways, achieving high purity is critical. Common impurities may include regioisomers (e.g., 4-chloro-2-nitrobenzonitrile or 3-chloro-4-nitrobenzonitrile) and unreacted starting materials from the synthesis, which can interfere with subsequent reactions and compromise final product quality.[4] A successful recrystallization selectively isolates the target molecule in a pure crystalline lattice, leaving impurities behind in the solution (mother liquor).[5]

Core Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point. Note that optimal volumes and temperatures may require slight adjustments based on the impurity profile of your crude material.

Safety First: this compound and many organic solvents are hazardous. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7] Review the Safety Data Sheet (SDS) for all chemicals before beginning.[8]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent will dissolve this compound well when hot but poorly when cold.[9][10] Isopropanol is a commonly effective solvent for this compound. See the Solvent Screening table in the FAQ section for other options.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a volume at least 4-5 times the expected solvent volume).

    • Add a magnetic stir bar.

    • In a separate beaker, heat the chosen solvent (e.g., isopropanol) to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid completely dissolves.[11] The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling.[12][13]

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the flask and then gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are visible, a hot filtration is required to remove them.[14][15]

    • Pre-heat a funnel (either a stemless glass funnel or a Büchner funnel) and a clean receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. The goal is to prevent the desired compound from crystallizing prematurely on the funnel.[15]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with foil.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[3][14]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[12]

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to create a seal.[15]

    • Collect the crystals via vacuum filtration.[3]

    • Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[13] Using too much or non-chilled solvent will dissolve some of your product, reducing the yield.[13]

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry.[9] Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow for Recrystallization

G cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Collection A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B with stirring C Hot Filtration (Optional) B->C D Solution is Clear C->D impurities removed E Slow Cooling to Room Temp. D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Pure Product H->I

Caption: General workflow for the single-solvent recrystallization process.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures.

Question: I've cooled my solution, but no crystals have formed. What went wrong?

  • Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[16] The solution is not supersaturated, so the solute remains dissolved even at low temperatures.

    • Solution: Re-heat the solution and boil off a portion of the solvent in the fume hood to increase the concentration.[17] Allow it to cool again. To check if you are on the right track, dip a glass stirring rod into the hot solution and remove it; a crystalline film should form on the rod as the solvent evaporates.

  • Probable Cause 2: The solution is supersaturated but resists nucleation. Crystal growth requires a nucleation site to begin.[18]

    • Solution A (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[5][14]

    • Solution B (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[16][19] The microscopic imperfections in the glass can provide nucleation sites.

Question: My product separated as an oily liquid instead of crystals. What should I do?

  • Probable Cause: The compound "oiled out." This occurs when the melting point of the solute is lower than the temperature of the solution from which it is separating.[17] It is often exacerbated by a high concentration of impurities or by cooling the solution too rapidly.[16] Oiling out is detrimental because the liquid phase can trap impurities, preventing purification.[20]

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[16][17] Then, ensure the solution cools much more slowly. You can insulate the flask by placing it on a cork ring or paper towels to slow the rate of heat loss.

Question: My final yield is very low. Where did my product go?

  • Probable Cause 1: Excessive solvent was used during dissolution. As discussed above, using more than the minimum amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor, even after cooling.[13][17]

    • Solution: Before discarding the mother liquor, you can try to recover a "second crop" of crystals by boiling off more solvent and re-cooling.[12] Note that this second crop may be less pure than the first.

  • Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too much while passing through the funnel, the product will crystallize on the filter paper along with the impurities you were trying to remove.[15]

    • Solution: Ensure your funnel and receiving flask are pre-heated. Perform the filtration as quickly as possible. If crystals do form, you may need to scrape them back into the main flask, add a small amount of hot solvent to redissolve everything, and repeat the filtration.

  • Probable Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a significant amount of the product.[13]

    • Solution: Always use ice-cold solvent for washing and apply it in very small portions, just enough to wet the surface of the crystal cake.

Question: My final product is still colored. How can I fix this?

  • Probable Cause: Presence of highly colored, soluble impurities. These impurities are not effectively removed by crystallization alone.

    • Solution: The product must be re-recrystallized. In the dissolution step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps.[3][12]

Troubleshooting Logic Diagram

G Problem Problem Encountered NoCrystals No Crystals Formed Problem->NoCrystals OiledOut Compound 'Oiled Out' Problem->OiledOut LowYield Low Yield Problem->LowYield Cause_TooMuchSolvent Cause: Too Much Solvent NoCrystals->Cause_TooMuchSolvent Cause_NoNucleation Cause: Supersaturated NoCrystals->Cause_NoNucleation Cause_CoolingTooFast Cause: Cooling Too Fast / Impure OiledOut->Cause_CoolingTooFast Cause_Yield_Solvent Cause: Excess Solvent Used LowYield->Cause_Yield_Solvent Cause_Yield_Wash Cause: Excessive Washing LowYield->Cause_Yield_Wash Sol_BoilSolvent Solution: Boil Off Excess Solvent Cause_TooMuchSolvent->Sol_BoilSolvent Sol_SeedScratch Solution: Add Seed Crystal or Scratch Flask Cause_NoNucleation->Sol_SeedScratch Sol_ReheatAddSolvent Solution: Reheat, Add More Solvent, Cool Slowly Cause_CoolingTooFast->Sol_ReheatAddSolvent Sol_Yield_Concentrate Solution: Recover 2nd Crop from Mother Liquor Cause_Yield_Solvent->Sol_Yield_Concentrate Sol_Yield_Wash Solution: Use Minimal Ice-Cold Solvent Cause_Yield_Wash->Sol_Yield_Wash

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I perform a solvent screen to find the best recrystallization solvent?

To find the best solvent, test the solubility of your crude material in several candidate solvents at room temperature and at their boiling points.[10] Place a small amount of crude solid (e.g., 20-30 mg) in several test tubes. Add a small amount of a different solvent to each (e.g., 0.5 mL). Observe the solubility at room temperature. If it doesn't dissolve, heat the test tube carefully to the solvent's boiling point and observe again. A good solvent will show low solubility at room temperature and high solubility when hot.[2][9]

SolventSolubility (Room Temp)Solubility (Hot)Remarks
Water InsolubleInsolubleNot a suitable single solvent.
Ethanol Sparingly SolubleVery SolubleGood candidate. May need a co-solvent like water for better yield.
Isopropanol Sparingly SolubleVery SolubleExcellent candidate. Often provides a good balance of solubility.
Toluene SolubleVery SolubleToo soluble at room temperature; poor recovery would be expected.
Heptane/Hexane InsolubleSparingly SolubleNot a good primary solvent, but could be used as an "anti-solvent" in a two-solvent system.
Ethyl Acetate SolubleVery SolubleToo soluble at room temperature.

Q2: What are the key properties of this compound I should know?

  • Molecular Formula: C₇H₃ClN₂O₂[21]

  • Molecular Weight: 182.56 g/mol [21]

  • Appearance: Typically a light yellow or off-white solid.

  • CAS Number: 34662-28-7[8][21]

Q3: Can I use a two-solvent system for recrystallization?

Yes. A two-solvent system is useful when no single solvent has the ideal solubility profile.[12] You would use a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble" or "anti-solvent").[12]

The procedure involves dissolving the crude solid in the minimum amount of the hot "soluble solvent." Then, the hot "insoluble solvent" is added dropwise until the solution becomes persistently cloudy (turbid). A drop or two of the hot "soluble solvent" is then added to make the solution clear again.[19] From there, the cooling and collection process is the same as for a single-solvent recrystallization. For this compound, an ethanol/water or toluene/heptane system could be effective.

Q4: How do I know if my final product is pure?

The most common method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and the range to broaden.[5] You can compare your experimental melting point to the literature value for the pure compound. Further analysis by techniques like NMR, HPLC, or GC-MS can provide more definitive purity data.

References

Optimizing reaction conditions for the synthesis of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal, industrially relevant methods for synthesizing aromatic nitriles like this compound: the Sandmeyer reaction and the Rosenmund-von Braun reaction . The Sandmeyer reaction begins with an aromatic amine, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.[1] The Rosenmund-von Braun reaction involves the direct cyanation of an aryl halide using copper(I) cyanide, typically at elevated temperatures.[2][3] The choice between these routes often depends on the commercial availability and cost of the starting materials: 2-amino-6-chloronitrobenzene (for Sandmeyer) versus 1,3-dichloro-2-nitrobenzene (for Rosenmund-von Braun).

Q2: My synthesis is resulting in a low yield. What is the most common point of failure?

For the Sandmeyer reaction, the most critical step is the formation and stability of the diazonium salt. These intermediates are notoriously unstable and can decompose if the temperature is not strictly controlled (typically 0-5 °C).[4] For the Rosenmund-von Braun reaction, common failure points include incomplete reaction due to insufficient temperature or catalyst deactivation, and difficult purification from high-boiling polar solvents like DMF or NMP.[2]

Q3: Are there significant safety concerns I should be aware of?

Yes. Both pathways involve highly toxic reagents. The Sandmeyer reaction generates diazonium salts, which can be explosive when isolated and dry; therefore, they are almost always prepared and used in situ in cold aqueous solutions.[5] Both methods utilize cyanide salts (e.g., CuCN, NaCN, KCN), which are potent poisons. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and an appropriate cyanide antidote kit should be readily available. Acidification of cyanide waste must be avoided to prevent the release of highly toxic hydrogen cyanide (HCN) gas.

Choosing Your Synthetic Pathway: A Decision Guide

Selecting the optimal synthetic route is the first step toward success. This decision is typically governed by starting material availability, required scale, and equipment/safety infrastructure.

G start Start: Synthesize This compound sm_avail Is the primary starting material 2-amino-6-chloronitrobenzene or 1,3-dichloro-2-nitrobenzene? start->sm_avail sandmeyer_path Sandmeyer Reaction Path sm_avail->sandmeyer_path 2-amino-6-chloronitrobenzene (Amine available) rvb_path Rosenmund-von Braun Reaction Path sm_avail->rvb_path 1,3-dichloro-2-nitrobenzene (Dihalide available) sandmeyer_pros Pros: - Milder reaction conditions (0-50 °C) - Avoids high-boiling solvents - Generally easier workup sandmeyer_path->sandmeyer_pros sandmeyer_cons Cons: - Unstable diazonium intermediate - Strict temperature control required - Potential for azo dye side products sandmeyer_path->sandmeyer_cons rvb_pros Pros: - Thermally stable reactants - Simpler one-step procedure - Often higher yielding for robust substrates rvb_path->rvb_pros rvb_cons Cons: - High temperatures required (150-200 °C+) - Difficult removal of polar solvents (DMF, NMP) - Copper waste stream rvb_path->rvb_cons

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: The Sandmeyer Reaction

This route involves two key stages: diazotization of the starting amine and the copper-catalyzed cyanation.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation Amine 2-Amino-6-chloronitrobenzene Diazonium Ar-N₂⁺X⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, H₂SO₄/HCl 0-5 °C Product This compound Diazonium->Product CuCN Heat

Caption: Two-stage Sandmeyer reaction workflow.

Q: My diazotization reaction is failing. I see gas evolution at 0°C, and the final yield is very low. What's wrong?

A: Premature decomposition of the diazonium salt is the likely culprit. This is almost always due to a loss of temperature control.

  • Causality: The diazonium group (N₂⁺) is an excellent leaving group (as N₂ gas), and the bond holding it to the aromatic ring is weak. The activation energy for its decomposition is low, and the reaction is exothermic. Without efficient cooling, localized hotspots can trigger a runaway decomposition.[4]

  • Troubleshooting Steps:

    • Aggressive Cooling: Ensure your reaction vessel is deeply immersed in an ice-salt or acetone-dry ice bath to maintain an internal temperature of 0-5 °C.

    • Slow Reagent Addition: The sodium nitrite solution must be added dropwise sub-surface to the acidic amine solution. This prevents localized high concentrations of nitrous acid (HNO₂) and allows the cooling bath to dissipate the heat of reaction effectively.

    • Acid Choice: While HCl is common, sulfuric acid is sometimes preferred as it is less volatile and the resulting bisulfate anion is less nucleophilic, potentially reducing side reactions.[]

Q: The cyanation step produces a dark, tarry mixture with minimal desired product. How can I improve this?

A: This suggests that radical side reactions are dominating. The Sandmeyer reaction proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical intermediate.[7][8] If this radical does not react efficiently with the cyanide, it can engage in various undesired pathways.

  • Causality: The Cu(I) catalyst initiates the reaction by transferring an electron to the diazonium salt, forming an aryl radical, N₂, and Cu(II).[9] This aryl radical must then be trapped by a cyanide ligand from the copper center. If the cyanide source is depleted or the radical is too long-lived, it can abstract a hydrogen atom or polymerize, leading to tars.

  • Troubleshooting Steps:

    • Catalyst Preparation: Ensure your CuCN is fresh and active. It is often beneficial to prepare the solution of CuCN and an alkali cyanide (like NaCN or KCN) first. This forms a soluble cyanocuprate complex, [Cu(CN)₂]⁻, which is a more effective reagent.

    • Control the Addition: Add the cold diazonium salt solution slowly to the heated (typically 50-70 °C) copper cyanide solution. This ensures the diazonium salt reacts as soon as it is introduced, minimizing its lifetime and potential for side reactions.

    • pH Control: After the reaction, the workup is critical. Neutralizing any remaining acid with sodium carbonate before extraction can prevent the hydrolysis of the nitrile group to a carboxylic acid.

ParameterRecommended ConditionRationale
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt.[4]
Nitrite Addition Slow, dropwise, sub-surfaceAvoids localized high concentrations and exothermic runaway.
Cyanation Temp. 50–70 °CProvides sufficient energy for N₂ loss and cyanation without excessive side reactions.
Catalyst CuCN (often with NaCN/KCN)Cu(I) is essential for the single-electron transfer mechanism.[1][10]

Troubleshooting Guide: The Rosenmund-von Braun Reaction

This reaction is a more direct, but often more forceful, method of cyanation.

Q: My Rosenmund-von Braun reaction with 1,3-dichloro-2-nitrobenzene is not proceeding to completion, even after prolonged heating at 160 °C in DMF.

A: Incomplete conversion in a Rosenmund-von Braun reaction typically points to issues with temperature, solvent purity, or catalyst activity.

  • Causality: This reaction requires breaking a strong aryl-chloride bond. The mechanism likely involves oxidative addition of the aryl halide to a Cu(I) species.[2] This process has a high activation energy. The nitro group is strongly electron-withdrawing, which activates the chlorine atoms to nucleophilic aromatic substitution, but very high temperatures are still often required.[11]

  • Troubleshooting Steps:

    • Verify Temperature: The reaction often requires temperatures of 160-200 °C.[3] Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling solvent like N-methyl-2-pyrrolidone (NMP, b.p. 202 °C) or sulfolane if DMF (b.p. 153 °C) is not sufficient.

    • Solvent Purity: The solvent must be anhydrous. Water can hydrolyze the copper cyanide and interfere with the reaction. Use a freshly opened bottle or a properly dried solvent.

    • Additives: The addition of a catalytic amount of an alkali metal iodide or bromide can sometimes accelerate the reaction with aryl chlorides by promoting an in-situ Finkelstein-type halide exchange to the more reactive aryl iodide/bromide.[2] L-proline has also been shown to promote the reaction at lower temperatures.[12]

    • Stoichiometry: An excess of copper(I) cyanide (1.2–2.0 equivalents) is often used to drive the reaction to completion.[12]

Q: The workup is extremely difficult, and I'm recovering very little product after purification. What is a robust workup procedure?

A: The primary challenge in the workup is separating the organic product from the copper salts and the high-boiling polar aprotic solvent.

  • Causality: Copper salts can form stable complexes with the nitrile product, making extraction difficult. The high polarity and boiling point of solvents like DMF and NMP make them difficult to remove by evaporation without losing a volatile product.

  • Troubleshooting Steps:

    • Quenching: After cooling, the reaction mixture is often poured into an aqueous solution of ferric chloride or aqueous ammonia. Ferric chloride oxidizes Cu(I) to Cu(II) and helps break up complexes. Ammonia forms a water-soluble copper-ammonia complex, [Cu(NH₃)₄]²⁺, which facilitates its removal into the aqueous phase.

    • Extraction: Extract with a solvent that is not miscible with water but is a good solvent for your product, such as ethyl acetate or toluene. Multiple extractions are necessary.

    • Purification: The crude product is often purified by recrystallization or column chromatography. A patent for the related isomer 4-chloro-2-nitrobenzonitrile describes a workup where the reaction mixture is poured into toluene, stirred, and the inorganic precipitate is filtered off. The product is then crystallized from the filtrate after partial concentration and washing with a non-polar solvent like carbon tetrachloride or hexane.[11] This avoids extensive aqueous workups.

ParameterRecommended ConditionRationale
Reaction Temp. 160–200 °CRequired to overcome the high activation energy of aryl-halide bond cleavage.[3]
Solvent DMF, NMP, Pyridine (anhydrous)High-boiling polar solvents are needed to dissolve reagents and reach necessary temperatures.[2]
CuCN Stoichiometry 1.2–2.0 equivalentsAn excess helps drive the equilibrium towards the product.[12]
Workup Quench Aqueous FeCl₃ or NH₄OHDecomposes copper complexes and facilitates removal into the aqueous phase.

Appendix: Exemplary Protocols

These are generalized protocols and must be adapted and optimized for your specific laboratory conditions and scale. Perform a thorough safety review before commencing any experimental work.

Protocol 1: Sandmeyer Synthesis of this compound

  • Diazotization: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chloronitrobenzene (1.0 eq) in a mixture of concentrated sulfuric acid and water. Cool the mixture to 0 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in water. Add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat this solution to 60 °C. Slowly add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • Workup: After gas evolution ceases, continue stirring at 60 °C for 1 hour, then cool to room temperature. Extract the mixture with toluene or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Rosenmund-von Braun Synthesis of this compound

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1,3-dichloro-2-nitrobenzene (1.0 eq), copper(I) cyanide (1.5 eq), and anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture under a nitrogen atmosphere to 170-180 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours (4-24h).

  • Workup: Cool the reaction mixture to room temperature. Pour the dark slurry into a vigorously stirred solution of 10% aqueous ammonia. Stir for 1-2 hours until all copper salts are dissolved in the aqueous phase. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the ethyl acetate. The remaining NMP can be removed by vacuum distillation or by washing the crude product slurry with water and filtering if the product is a solid. Purify the crude material by column chromatography or recrystallization.

References

Technical Support Center: Strategies to Improve the Yield of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during production. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving a high yield of this compound is critical.[1]

The most prevalent synthetic route involves the conversion of an aromatic amine to the target nitrile, a transformation often achieved via the Sandmeyer reaction .[2][3] This process, while powerful, is sensitive and involves thermally unstable intermediates. Success hinges on precise control over reaction conditions. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges, ensuring both scientific accuracy and practical utility.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during the synthesis of this compound, focusing on a Sandmeyer reaction pathway starting from an appropriate aromatic amine precursor such as 2-amino-6-chlorobenzonitrile followed by nitration, or from a pre-nitrated amine.

Problem: Low or No Product Yield

Question: My reaction yield is extremely low, or I've failed to isolate any of the desired this compound. What are the most likely causes?

Answer: Low or no yield in a Sandmeyer-type synthesis almost always traces back to issues in one of the two core stages: the initial diazotization of the aromatic amine or the subsequent copper-catalyzed cyanation.

1. Incomplete or Failed Diazotization: The formation of the aryl diazonium salt is the most critical and sensitive step. These salts are highly unstable and prone to decomposition if not handled correctly.[4]

  • Improper Temperature Control: This is the most common failure point. The diazotization reaction is highly exothermic, and the resulting diazonium salt rapidly decomposes at temperatures above 5°C, releasing nitrogen gas and forming unwanted phenol byproducts.[4][5] It is imperative to maintain a strict temperature range of 0–5°C using an ice-salt bath.

  • Incorrect Acid Concentration: A sufficient excess of a strong mineral acid (e.g., hydrochloric acid) is essential. The acid serves two purposes: it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), and it protonates the starting amine, which prevents it from coupling with the newly formed diazonium salt to form triazene byproducts.[4][6]

  • Slow Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the acidic amine solution. A rapid addition will cause a surge in temperature and localized high concentrations of nitrous acid, leading to decomposition and side reactions.[4][5]

  • Purity of Starting Amine: Impurities in the primary aromatic amine can interfere with the reaction and lead to the formation of colored byproducts, which complicates both the reaction progress and final purification.[5]

2. Failure in the Sandmeyer Cyanation Step: Once the diazonium salt is formed, its displacement with the cyanide nucleophile must be efficient.

  • Inactive Catalyst: The Sandmeyer reaction is traditionally catalyzed by a copper(I) salt, such as copper(I) cyanide (CuCN).[2][7] If the Cu(I) salt has been oxidized to Cu(II) through improper storage, its catalytic activity will be significantly diminished.

  • Premature Decomposition: The cold, freshly prepared diazonium salt solution must be added to the copper cyanide solution promptly and at a controlled rate. Allowing the diazonium salt to warm up before it can react will lead to decomposition.[8]

Problem: Reaction Mixture Turns into a Dark, Tar-Like Substance

Question: During the reaction, my mixture turned dark brown or black, and I was left with an intractable tar instead of a crystalline product. What causes this?

Answer: The formation of dark, polymeric, or tar-like substances is a clear indicator of widespread decomposition of the diazonium salt and subsequent, uncontrolled side reactions.[8]

  • Thermal Decomposition: As previously mentioned, exceeding the 0–5°C temperature range is the primary culprit. The aryl cation formed upon N₂ loss is highly reactive and can lead to a cascade of radical side reactions, resulting in polymerization.

  • Azo Coupling Side Reactions: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack an unreacted molecule of the starting amine (which is nucleophilic), leading to the formation of brightly colored diazoamino compounds (triazenes).[4] These can further decompose and contribute to the tar formation.

  • Phenol Formation: The diazonium salt can react with water to form a phenol, releasing nitrogen gas.[5] While this does not typically produce tar on its own, it is a significant yield-reducing side reaction that can occur if the diazonium intermediate is left for too long or warms up.

Frequently Asked Questions (FAQs)

Q1: How can I verify that the diazotization step is complete before adding the diazonium salt to the cyanide solution?

A simple and reliable method is to use potassium iodide-starch paper. After the addition of sodium nitrite is complete, a glass rod is dipped into the reaction mixture and touched to the test paper. The presence of a slight excess of nitrous acid (HNO₂), which is required to ensure all the amine has reacted, will oxidize the iodide to iodine, which in turn reacts with starch to produce an immediate dark blue color. A persistent blue color confirms the reaction is complete.[8]

Q2: What is the specific role of the copper(I) catalyst in the cyanation step?

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt. This reduces the diazonium ion, causing it to release nitrogen gas (N₂) and form an aryl radical. This radical then reacts with the cyanide ion (bound to the copper) to form the final benzonitrile product and regenerate the Cu(I) catalyst.[3] While other transition metals have been explored, copper(I) salts remain the most common and effective catalysts for this transformation.[2]

Q3: Can I use a copper(II) salt instead of a copper(I) salt?

While the classic Sandmeyer reaction requires copper(I), some modern variations have been developed that can utilize other metal salts, including copper(II).[8] However, for the standard, well-established protocol, copper(I) is the active catalytic species. Using a Cu(II) salt directly will likely result in a much lower yield unless specific reducing conditions are also employed.

Q4: What are the critical parameters I should summarize to ensure batch-to-batch consistency?

To improve reproducibility, it is crucial to meticulously control and record all reaction parameters. A summary table is highly effective for this purpose.

ParameterRecommended ConditionRationale & Impact on Yield
Diazotization Temp. 0–5°CCritical. Higher temperatures cause rapid decomposition of the diazonium salt, drastically reducing yield.[4]
NaNO₂ Addition Rate Slow, dropwisePrevents temperature spikes and localized side reactions.[5]
Acid Molar Excess 2.5 - 3 equivalentsEnsures complete formation of nitrous acid and prevents unwanted azo coupling.[4]
Stirring VigorousEnsures homogeneity, efficient heat transfer, and prevents localized reagent buildup.
Purity of Amine >99%Avoids side reactions and simplifies purification.[5]
Cu(I)CN Source Freshly prepared or high-purity commercialEnsures high catalytic activity; oxidized catalyst (Cu(II)) is ineffective.[2]

Q5: What are some best practices for purifying the final this compound product?

After the reaction is complete, the crude product is typically isolated by extraction into an organic solvent (e.g., dichloromethane or ethyl acetate). The purification strategy then depends on the scale and nature of the impurities.

  • Washing: The organic layer should be washed with water, a dilute sodium bicarbonate solution to remove residual acid, and finally with brine.

  • Recrystallization: This is often the most effective method for obtaining a high-purity solid product. A suitable solvent system, such as ethanol/water, can be used.[9]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography using a solvent system like petroleum ether/ethyl acetate can be employed.[9]

Visualizations & Protocols

Experimental Workflow: Sandmeyer Cyanation

The following diagram illustrates the general workflow for the synthesis, from the starting aromatic amine to the purified benzonitrile product.

G cluster_0 Stage 1: Diazotization (0-5°C) cluster_1 Stage 2: Sandmeyer Cyanation cluster_2 Stage 3: Work-up & Purification A 1. Dissolve Aromatic Amine in excess Strong Acid (HCl) B 2. Cool mixture to 0-5°C in an ice-salt bath A->B D 4. Add NaNO₂ solution dropwise maintaining T < 5°C B->D C 3. Prepare aq. NaNO₂ solution C->D E 5. Test for completion (Starch-Iodide Paper) D->E Stir 15-30 min H 8. Slowly add cold diazonium salt solution to CuCN solution E->H Use Immediately F 6. Prepare solution of CuCN in NaCN or KCN G 7. Cool CuCN solution to 0-5°C F->G G->H I 9. Allow to warm to RT (or heat gently) until N₂ evolution ceases H->I J 10. Extract product with organic solvent I->J K 11. Wash organic layer (H₂O, NaHCO₃, Brine) J->K L 12. Dry, filter, and concentrate K->L M 13. Purify by Recrystallization or Chromatography L->M

Caption: General workflow for Sandmeyer cyanation.

Troubleshooting Decision Tree: Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

G Start Low Product Yield Check_Diazotization Was Diazotization (Step 1) successful? Start->Check_Diazotization Check_Temp Was T maintained at 0-5°C? Check_Diazotization->Check_Temp Yes Check_StarchIodide Did Starch-Iodide test turn blue? Check_Diazotization->Check_StarchIodide No Check_Acid Was sufficient acid used? Check_Temp->Check_Acid Yes Decomposition Primary Cause: Diazonium Salt Decomposition Check_Temp->Decomposition No Check_Nitrite Was NaNO₂ added slowly? Check_Acid->Check_Nitrite Yes Check_Acid->Decomposition No Check_Nitrite->Decomposition No Check_Cyanation Problem likely in Cyanation Step (Step 2) Check_Nitrite->Check_Cyanation Yes Check_StarchIodide->Check_Temp No Check_StarchIodide->Check_Cyanation Yes Check_Catalyst Is CuCN source fresh/active? Check_Cyanation->Check_Catalyst Check_Addition Was diazonium salt added promptly? Check_Catalyst->Check_Addition Yes Catalyst_Issue Primary Cause: Inactive Catalyst Check_Catalyst->Catalyst_Issue No Check_Addition->Catalyst_Issue Yes (Re-evaluate catalyst) Decomposition_Before_Reaction Primary Cause: Decomposition before cyanation Check_Addition->Decomposition_Before_Reaction No

Caption: Troubleshooting logic for low yield issues.

General Protocol: Sandmeyer Cyanation of an Aromatic Amine

This protocol is a generalized procedure and must be adapted based on the specific stoichiometry, solubility, and reactivity of the chosen starting amine.

1. Diazotization:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve one equivalent of the starting primary aromatic amine in a 2.5-3M solution of hydrochloric acid.

  • Cool the resulting solution or suspension to 0°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 1.1 equivalents of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise from the dropping funnel to the amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[5]

  • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper.[8] The resulting cold diazonium salt solution should be used immediately.

2. Sandmeyer Reaction:

  • In a separate, larger flask, prepare a solution of 1.2 equivalents of copper(I) cyanide in a solution of sodium or potassium cyanide. Cool this solution to 0-5°C.[8]

  • Slowly add the cold, freshly prepared diazonium salt solution to the vigorously stirred copper(I) cyanide solution.

  • After the addition is complete, allow the mixture to warm slowly to room temperature. It may be necessary to gently heat the mixture (e.g., to 50-60°C) to ensure the reaction goes to completion, which is typically indicated by the cessation of nitrogen gas evolution.[10]

3. Work-up and Purification:

  • Cool the reaction mixture and extract it several times with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.[9]

References

Technical Support Center: Purification of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. The following sections are structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically arise from its synthesis, which commonly involves the Sandmeyer reaction (diazotization of 3-chloro-2-nitroaniline followed by cyanation). Potential impurities include:

  • Isomeric Byproducts: Positional isomers such as 4-Chloro-2-nitrobenzonitrile, 6-Chloro-2-nitrobenzonitrile, and other chloro-nitrobenzonitrile isomers can form depending on the purity of the starting materials and reaction conditions.

  • Unreacted Starting Materials: Residual 3-chloro-2-nitroaniline may be present if the diazotization reaction did not go to completion.

  • Hydrolysis Products: The diazonium salt intermediate is susceptible to hydrolysis, which can lead to the formation of 3-chloro-2-nitrophenol.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

  • Inorganic Salts: Salts from the reagents used in the synthesis, such as copper salts from the cyanation step, may contaminate the product.

Q2: My this compound sample has a yellowish tint. Does this indicate impurity?

A2: While pure this compound is expected to be a pale yellow or off-white solid, a more intense yellow or brownish color can indicate the presence of impurities. Nitro-aromatic compounds are often colored, and residual starting materials or side products, particularly phenolic impurities, can contribute to a darker coloration. However, color alone is not a definitive measure of purity and should be confirmed with analytical techniques.

Q3: What is the best initial approach to assess the purity of my this compound?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to get a qualitative sense of the number of components in your sample. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of non-volatile and thermally stable compounds. A well-developed HPLC method can separate isomers and other closely related impurities, providing a precise purity value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. It can be particularly useful for detecting residual solvents and certain isomeric byproducts.

Troubleshooting Guides

Issue 1: Multiple Spots on TLC, Indicating Significant Impurities

Underlying Cause: The presence of multiple spots on a TLC plate indicates a mixture of compounds with different polarities. This is a common outcome of a reaction that has not gone to completion or has produced significant side products.

Solution Workflow:

Caption: Workflow for addressing multiple impurities detected by TLC.

Recommended Actions:

  • Polarity Assessment: Determine the relative polarity of the impurities based on their retention factor (Rf) values on the TLC plate. The compound with the highest Rf value is the least polar, and the one with the lowest Rf is the most polar.

  • Purification Strategy Selection:

    • Recrystallization: If the impurities have significantly different solubilities from the desired product in a particular solvent, recrystallization can be a highly effective purification method.

    • Column Chromatography: This is a more versatile technique that can separate compounds with a wider range of polarities.[1] It is particularly useful when multiple impurities are present or when recrystallization is ineffective.[2]

Issue 2: Presence of Isomeric Impurities

Underlying Cause: Isomeric impurities are often formed during the synthesis due to a lack of complete regioselectivity in the reactions. These impurities can be challenging to remove due to their similar physical and chemical properties to the target compound.

Solution Workflow:

Caption: Workflow for the separation of isomeric impurities.

Recommended Actions:

  • Analytical Confirmation: Utilize a high-resolution analytical technique like HPLC or capillary GC to confirm the presence and quantity of isomeric impurities.[3] Specific HPLC columns, such as those with phenyl or PFP (pentafluorophenyl) stationary phases, can enhance the separation of positional isomers.[4]

  • Purification Techniques:

    • Fractional Recrystallization: This technique involves multiple recrystallization steps, where the crystals are collected in fractions. It can be effective if there is a slight difference in the solubility of the isomers in the chosen solvent.

    • High-Resolution Column Chromatography: A carefully optimized column chromatography system with a suitable solvent gradient can effectively separate isomers. The selection of the mobile phase is critical and should be guided by preliminary TLC analysis to achieve a significant difference in Rf values between the isomers.[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and should be optimized for your specific instrument and sample. It is based on established methods for analyzing nitroaromatic compounds.[6][7]

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 25 °C
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of your this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization (Adapted from a method for 4-Chloro-3-nitrobenzonitrile)

This single-solvent recrystallization protocol is adapted from a procedure for a closely related isomer and is a good starting point for this compound.[3]

Recommended Solvent: Ethanol/Water mixture. The solubility of the related 3-nitrobenzonitrile is high in ethanol and low in water, making this a promising system.

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.

  • Cooling: Once crystals have started to form, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Purification by Column Chromatography

This protocol provides a general framework for purifying this compound using silica gel column chromatography.[1][2]

Materials:

  • Silica gel (60-120 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

Procedure:

  • TLC Optimization: First, determine the optimal solvent system using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and will show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent mixture (e.g., 100% hexane or a high hexane/ethyl acetate ratio) and pour it into the column.

    • Allow the silica to settle, ensuring there are no air bubbles or cracks in the packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the optimized solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (by increasing the proportion of ethyl acetate).

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-nitrobenzonitrile. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the bench to a larger scale. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure a safe, efficient, and reproducible process.

Section 1: Safety First - Critical Hazards in Scale-Up

The scale-up of processes involving diazotization and cyanation, core transformations for synthesizing this compound, introduces significant safety risks that must be rigorously managed. The primary hazards are associated with the formation of thermally unstable diazonium salts.

Q: What are the primary safety hazards associated with the Sandmeyer reaction on a large scale?

A: The most significant hazard is the potential for a runaway reaction and the explosive decomposition of the intermediate diazonium salt.[1] Diazonium salts, especially when isolated or allowed to dry, are notoriously unstable and can be sensitive to friction, shock, and heat.[1] Key considerations for a safe scale-up include:

  • Thermal Instability: The diazotization process is highly exothermic. Inadequate cooling can lead to a rapid temperature increase, accelerating the decomposition of the diazonium salt and generating a large volume of nitrogen gas, which can cause a dangerous pressure buildup.[2]

  • Handling of Reagents: The reaction involves corrosive acids, toxic cyanide salts (like copper(I) cyanide or sodium cyanide), and potentially the evolution of toxic gases.[2][3]

  • Excess Nitrous Acid: Unreacted nitrous acid can lead to side reactions and should be neutralized after the diazotization is complete. A starch-potassium iodide paper test can be used to check for its presence.[1]

A thorough thermal stability and reaction calorimetry study is strongly recommended before attempting any significant scale-up to understand the thermal profile and ensure that the available cooling capacity can handle the heat evolution.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a frequent issue during scale-up. The root cause often lies in one of the two main stages: diazotization or the Sandmeyer cyanation.

  • Cause 1: Incomplete Diazotization. The formation of the diazonium salt from the starting amine (e.g., 2-amino-3-chlorobenzonitrile) is highly dependent on temperature and acid concentration. If the temperature is too high (above 5-10°C), the diazonium salt can prematurely decompose.[1] If the acidity is too low, the formation of the active nitrosating agent, the nitrosonium ion (NO+), is inefficient.[4]

    • Solution: Maintain a strict temperature protocol, typically between 0-5°C, throughout the addition of sodium nitrite.[1] Ensure a stoichiometric excess of strong acid (like HCl or H₂SO₄) is present. You can monitor the completion of the diazotization by testing for the absence of the starting amine using Thin Layer Chromatography (TLC).

  • Cause 2: Degradation of the Diazonium Salt. The diazonium salt is an intermediate, not the final product. It should be used immediately after it is prepared.[1] Delays between the diazotization and the cyanation step can lead to significant degradation, primarily through reaction with water to form undesired phenol by-products.

    • Solution: Prepare the Sandmeyer reaction mixture (the copper cyanide slurry) in a separate vessel and add the freshly prepared, cold diazonium salt solution to it promptly.[2]

  • Cause 3: Inefficient Cyanation. The Sandmeyer reaction itself can be sluggish if the catalyst is not active or if the temperature is suboptimal.

    • Solution: For the cyanation step, the temperature often needs to be elevated to facilitate the reaction. Some procedures involve adding the cold diazonium solution to a hot (e.g., 80°C) slurry of copper(I) cyanide.[2] The quality of the copper(I) cyanide is also crucial; use a high-purity, reactive grade.

Q2: My final product is contaminated with a significant amount of a phenolic impurity (3-chloro-2-nitrophenol). How can I prevent this?

A: The formation of phenols is a classic side reaction in diazotization chemistry, arising from the reaction of the diazonium salt with water.

  • Cause: This is almost always due to the diazonium salt being exposed to elevated temperatures for a prolonged period. The higher the temperature, the faster the rate of this undesired hydrolysis reaction.

    • Solution: The most effective preventative measure is rigorous temperature control during diazotization (0-5°C).[1] Furthermore, minimizing the time the diazonium salt exists before being consumed in the cyanation step is critical. The concept of in-situ generation and immediate consumption is a core principle for handling these unstable intermediates.[1]

Q3: How do I manage the exotherm during the sodium nitrite addition on a larger scale?

A: Managing the heat generated during diazotization is arguably the most critical challenge in scaling up this process.

  • Solution 1: Controlled Addition Rate. The sodium nitrite solution should be added slowly and sub-surface to the acidic amine slurry. This ensures localized heat generation is quickly dissipated into the bulk of the reaction mass.

  • Solution 2: Efficient Cooling. Ensure your reactor has sufficient cooling capacity. This may involve using an external cooling system with a powerful circulator rather than just an ice bath, which can be inefficient for larger volumes.[2] Reaction calorimetry data can help determine the required cooling duty for your specific scale.[2]

  • Solution 3: Dilution. While reducing concentration can impact throughput, performing the reaction in a slightly more dilute solution can increase the thermal mass, making it easier to control temperature spikes.[2]

Q4: The purification of the crude product is difficult, resulting in product loss. What is an effective, scalable purification strategy?

A: Crude this compound from a Sandmeyer reaction is often an oily solid contaminated with inorganic salts and colored by-products.

  • Workup Strategy: A common and effective workup involves quenching the reaction mixture and then performing an extraction. A procedure for a similar compound involves pouring the reaction mixture into an organic solvent like toluene.[2][5] This precipitates the inorganic copper salts, which can be removed by filtration. The organic filtrate can then be washed, dried, and concentrated.

  • Purification Method: Recrystallization is often the most scalable method for final purification.[6][7] A solvent system like ethanol/water or isopropanol can be effective.[7] If recrystallization fails to remove certain impurities, a plug filtration through silica gel might be necessary, though this is less ideal for very large scales.

Section 3: Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established procedures for similar Sandmeyer reactions and should be adapted and optimized for your specific equipment and scale.[2][3]

Step 1: Diazotization

  • In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge the starting amine (e.g., 2-amino-3-chlorobenzonitrile, 1.0 eq) and a suitable amount of concentrated hydrochloric acid (e.g., 3.0-4.0 eq) and water.

  • Cool the resulting slurry to 0-3°C using an external cooling system.[2]

  • Prepare a solution of sodium nitrite (1.05-1.10 eq) in water.

  • Add the sodium nitrite solution dropwise to the amine slurry over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]

  • After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5°C.[2]

  • Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reactor, prepare a slurry of copper(I) cyanide (1.1-1.2 eq) and sodium cyanide (if required) in water.[2]

  • Heat this slurry to the desired reaction temperature (e.g., 70-80°C).[2]

  • Transfer the cold diazonium salt solution from Step 1 into the hot copper cyanide slurry over 30-60 minutes. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence.

  • After the addition is complete, hold the reaction mixture at temperature for 1-2 hours to ensure the reaction goes to completion.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Add an organic solvent such as toluene to the mixture and stir vigorously.[2]

  • Filter the mixture to remove the precipitated inorganic solids. Wash the filter cake with additional toluene.

  • Separate the organic phase from the aqueous phase in the combined filtrate.

  • Wash the organic phase with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

Section 4: Key Process Parameters Summary

ParameterStageRecommended RangeRationale & Justification
Temperature Diazotization0°C to 5°CCrucial for preventing the thermal decomposition of the unstable diazonium salt and minimizing phenol by-product formation.[1]
Temperature Cyanation60°C to 80°CHigher temperature is often required to drive the Sandmeyer reaction to completion.[2]
**Stoichiometry (NaNO₂) **Diazotization1.05 - 1.10 eqA slight excess ensures complete conversion of the primary amine to the diazonium salt.[1]
Stoichiometry (Acid) Diazotization>2.0 eqOne equivalent protonates the amine, and another reacts with NaNO₂ to generate nitrous acid in situ.[4][8]
Stoichiometry (CuCN) Cyanation1.1 - 1.3 eqA slight excess of the copper cyanide reagent helps to ensure the complete conversion of the diazonium salt.[2]
Reaction Time Diazotization30 - 60 minSufficient time after nitrite addition allows the reaction to complete before the subsequent step.[2]
Reaction Time Cyanation1 - 3 hoursEnsures the complete decomposition of the diazonium-copper complex and formation of the final product.[2]

Section 5: Visualizing the Process

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Workup & Purification A Amine Slurry (Amine, HCl, H₂O) B Cool to 0-5°C A->B C Add NaNO₂ Solution (Keep T < 5°C) B->C D Cold Diazonium Salt Solution C->D F Combine Diazonium Solution with CuCN Slurry D->F Transfer Promptly E CuCN Slurry (Heated to 70-80°C) G Reaction Mixture F->G H Cool & Extract with Toluene G->H I Filter Inorganic Salts H->I J Wash & Concentrate Organic Phase I->J K Recrystallize Crude Solid J->K L Pure 3-Chloro-2- nitrobenzonitrile K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_yield Yield Issues cluster_purity Purity Issues cluster_workup Isolation Issues Start Low Yield or High Impurity? CheckDiazotization Incomplete Diazotization? Start->CheckDiazotization PhenolImpurity Phenol By-product Present? Start->PhenolImpurity PurificationDifficulty Difficult Purification? Start->PurificationDifficulty CheckTemp Verify Temp Control (0-5°C) CheckDiazotization->CheckTemp CheckStoich Check NaNO₂ & Acid Stoichiometry CheckDiazotization->CheckStoich TempSpike Temperature Spike During Diazotization? PhenolImpurity->TempSpike SlowTransfer Delay Before Cyanation? PhenolImpurity->SlowTransfer OptimizeExtraction Optimize Extraction Solvent PurificationDifficulty->OptimizeExtraction OptimizeRecrystal Screen Recrystallization Solvents PurificationDifficulty->OptimizeRecrystal

Caption: Decision tree for troubleshooting common synthesis problems.

References

Validation & Comparative

Full spectral analysis of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Structural Elucidation of 3-Chloro-2-nitrobenzonitrile

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of aromatic intermediates is paramount. This compound, a substituted benzonitrile, presents a compelling case for the power of a multi-faceted spectroscopic approach. The specific arrangement of its chloro, nitro, and nitrile substituents on the benzene ring creates a unique electronic environment, resulting in a distinct spectral fingerprint.

This guide provides a comprehensive analysis of this compound using a suite of spectroscopic techniques. It is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization. Rather than merely presenting data, we will delve into the causality behind the spectral features, comparing them with isomeric alternatives to demonstrate how subtle changes in molecular structure lead to significant and predictable spectral shifts. This comparative methodology not only validates the structure of the target compound but also serves as a practical framework for characterizing similarly complex aromatic systems.[1]

Overall Analytical Workflow

Analytical_Workflow cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Synthesized This compound FTIR FT-IR (Functional Groups) Sample->FTIR NMR NMR (¹H & ¹³C) (Connectivity & Environment) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS UV_Vis UV-Vis (Electronic Transitions) Sample->UV_Vis Data Convergent Data Analysis FTIR->Data NMR->Data MS->Data UV_Vis->Data Structure Verified Structure Data->Structure Final Confirmation

Caption: General workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is the initial go-to for identifying the characteristic functional groups within a molecule. For this compound, we are looking for the distinct vibrational modes of the nitrile, nitro, and substituted benzene moieties. The electron-withdrawing nature of these groups will influence the bond strengths and, consequently, their absorption frequencies.

The most prominent and diagnostically useful peak is the C≡N stretch of the nitrile group, which typically appears as a sharp, intense band.[1] The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric and a symmetric stretch. Finally, the C-Cl stretch and the aromatic C-H and C=C vibrations provide information about the substitution pattern on the benzene ring.

Comparative Analysis: By comparing the spectrum of this compound with its isomers, such as 4-Chloro-3-nitrobenzonitrile, we can observe subtle shifts in the vibrational frequencies. These shifts are caused by the different electronic effects (inductive vs. resonance) at each substituent position, which alter the bond dipoles and energies. For instance, the position of the C-Cl stretch and the pattern of the C-H out-of-plane bending bands in the fingerprint region (< 1000 cm⁻¹) can be diagnostic of the substitution pattern.[2]

Data Summary: FT-IR

Functional Group Characteristic Vibration Expected Wavenumber (cm⁻¹) for this compound Comparative Data (cm⁻¹)
Nitrile (-C≡N) Stretch ~2230 (sharp, strong) 3-Nitrobenzonitrile: ~2230[1]
Nitro (-NO₂) Asymmetric Stretch ~1530-1550 (strong) 3-Chloro-2-nitrobenzoic acid: 1530 (asym)[3]
Nitro (-NO₂) Symmetric Stretch ~1350-1360 (strong) 3-Chloro-2-nitrobenzoic acid: 1350 (sym)[3]
Aromatic C-H Stretch >3000 3-Chloro-2-nitrobenzoic acid: 3100[3]
Aromatic C=C Stretch ~1600, ~1470 3-Chloro-2-nitrobenzoic acid: 1610, 1425[3]

| C-Cl | Stretch | ~730-750 | 3-Chloro-2-nitrobenzoic acid: 730[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and automatically subtracted.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are essential. The highly deshielded environment of the aromatic ring, due to the presence of three electron-withdrawing groups, will cause the protons and carbons to resonate at high chemical shifts (downfield).

¹H NMR: The three aromatic protons will appear as a complex multiplet. The specific splitting pattern and coupling constants (J-values) are determined by their relative positions (ortho, meta, para) to each other, which is invaluable for confirming the 3-chloro-2-nitro substitution pattern.

¹³C NMR: The spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The carbons directly attached to the electron-withdrawing substituents (C-Cl, C-NO₂, C-CN) will be significantly downfield. The nitrile carbon is also characteristically found in the 115-120 ppm range. Comparing the observed chemical shifts with predicted values from computational models or with data from similar structures is a key validation step.

Comparative Analysis: Isomeric chloronitrobenzonitriles will exhibit distinctly different ¹H NMR splitting patterns and ¹³C NMR chemical shifts. For example, an isomer with a different substitution pattern, such as 3-Chloro-5-nitrobenzonitrile, would display a different set of proton-proton couplings and carbon environments, leading to a readily distinguishable spectrum.[4]

Data Summary: Predicted NMR Data for this compound and Comparison

Nucleus Expected Chemical Shift (δ, ppm) for this compound Comparative Data (δ, ppm) - 3-Nitrobenzonitrile
Aromatic Protons 7.5 - 8.5 (complex multiplet) 7.8 - 8.6[5]
Aromatic Carbons 110 - 150 C1(CN): 112.9, C2: 130.6, C3(NO2): 148.4, C4: 127.5, C5: 135.8, C6: 127.4[6]

| Nitrile Carbon (-C≡N) | ~115 | ~117[6] |

Note: The chemical shifts for 3-Nitrobenzonitrile are provided as a reference point for a closely related structure. The addition of the chlorine atom in this compound will further perturb these shifts.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₇H₃ClN₂O₂), we expect to see a molecular ion peak corresponding to its molecular mass. A crucial feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M and M+2) separated by 2 m/z units, with a characteristic intensity ratio of ~3:1. This pattern is a highly reliable indicator of the presence of a single chlorine atom.

Comparative Analysis: All isomers of chloronitrobenzonitrile will have the same molecular formula and thus the same molecular weight and isotopic pattern.[4][7] Therefore, while MS confirms the elemental composition, it cannot distinguish between isomers. Differentiation must be achieved through the fragmentation pattern. Under electron ionization (EI), the molecule will fragment in a predictable way, and the relative abundances of fragment ions may differ between isomers, although this can be complex to interpret.

Data Summary: Mass Spectrometry

Parameter Expected Value for this compound
Molecular Formula C₇H₃ClN₂O₂
Molecular Weight 182.56 g/mol [8]
[M]⁺ Peak (for ³⁵Cl) m/z 182
[M+2]⁺ Peak (for ³⁷Cl) m/z 184
M / M+2 Intensity Ratio ~3:1

| Key Fragments | [M-NO₂]⁺ (m/z 136), [M-Cl]⁺ (m/z 147), C₆H₃CN⁺ (m/z 101) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).

  • Ionization: In the source, the sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

UV-Visible Spectroscopy: Probing Electronic Structure

Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound have π-electron systems that absorb UV radiation, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of conjugating and electron-withdrawing groups influences the energy of these transitions.[9] We expect to see characteristic absorptions corresponding to the π → π* transitions of the substituted benzene ring.

Comparative Analysis: The absorption maxima (λ_max) are sensitive to the substitution pattern on the ring.[10] Different isomers will have slightly different degrees of electronic conjugation and polarization, leading to shifts in their λ_max values. For example, studies on isomeric chlorobenzonitriles have shown that variations in substituent positions alter the absorption spectral characteristics, which can be correlated with the molecule's dipole moment and charge transfer character.[10]

Data Summary: UV-Vis Spectroscopy

Compound Solvent λ_max (nm) Notes
This compound Ethanol ~250-260, ~300-320 Expected based on similar structures
o-Chlorobenzonitrile Ethanol 234, 281, 289 Shows characteristic benzene ring absorptions[10]
m-Chlorobenzonitrile Ethanol 234, 282, 290 Minimal shift compared to ortho isomer[10]

| p-Chlorobenzonitrile | Ethanol | 243 | Broader, stronger absorption due to symmetry[10] |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to give a maximum absorbance reading between 0.5 and 1.5.

  • Cuvette Preparation: Fill a quartz cuvette with the sample solution. Fill a matching cuvette with the pure solvent to use as a reference.

  • Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The structural verification of this compound is achieved not by a single observation, but by the overwhelming agreement across multiple spectroscopic techniques. FT-IR confirms the presence of the required nitrile, nitro, and chloro-aromatic functionalities. Mass spectrometry validates the elemental composition and molecular weight with high certainty. Finally, NMR spectroscopy provides the definitive map of the atomic connectivity, distinguishing it from all other isomers. The convergence of these independent datasets provides a self-validating and trustworthy confirmation of the molecular structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, technical comparison and interpretation of the 1H NMR spectrum of 3-Chloro-2-nitrobenzonitrile, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of the spectrum, compare it with analogous structures, and provide a detailed experimental protocol for acquiring high-quality data.

The Foundational Principles: Decoding a 1H NMR Spectrum

A 1H NMR spectrum provides a wealth of information about the structure of a molecule through four key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The n+1 rule is a useful first approximation, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled protons.

Structural Analysis of this compound: A Theoretical Perspective

To effectively interpret the 1H NMR spectrum of this compound, we must first consider the electronic effects of its three substituents on the benzene ring: the chloro (-Cl), nitro (-NO2), and cyano (-CN) groups.

  • Nitro Group (-NO2): This is a very strong electron-withdrawing group through both resonance and inductive effects. It will significantly deshield the protons on the aromatic ring, particularly those ortho and para to it.

  • Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, primarily through the inductive effect of the electronegative nitrogen atom and the sp-hybridized carbon.

  • Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is inductively electron-withdrawing due to its electronegativity, but it can also be a weak resonance donor due to its lone pairs of electrons.[2] The net effect is typically a deshielding of ortho and para protons, though to a lesser extent than the nitro group.

Based on these substituent effects, we can predict the relative chemical shifts of the three aromatic protons in this compound (H-4, H-5, and H-6).

Figure 1. Structure of this compound with proton numbering.

We anticipate the following trend in chemical shifts: H-6 > H-4 > H-5 .

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group and will therefore be the most deshielded, appearing at the highest chemical shift.

  • H-4: This proton is ortho to the chloro group and para to the nitro group, both of which are deshielding.

  • H-5: This proton is meta to both the nitro and chloro groups, and will therefore be the least deshielded of the three, appearing at the lowest chemical shift.

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the preparation and analysis of a small organic molecule like this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common first choice for many organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer. If not present, a small drop can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_workflow 1H NMR Experimental Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Shimming C->D E Data Acquisition D->E F Data Processing E->F G Spectral Analysis F->G

Figure 2. A simplified workflow for acquiring a 1H NMR spectrum.

Data Acquisition and Processing
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum of a small molecule, 8 to 16 scans are typically sufficient.

  • Data Acquisition: Initiate the data acquisition.

  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the signal of the internal standard (TMS) to 0.00 ppm.

  • Integration and Peak Picking: The integral of each signal is determined, and the chemical shift of each peak is precisely identified.

Interpreting the 1H NMR Spectrum of this compound: A Comparative Approach

Predicted 1H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 8.2 - 8.4Doublet of doublets (dd)J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
H-4~ 7.9 - 8.1Doublet of doublets (dd)J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-5~ 7.6 - 7.8Triplet (t) or Triplet of doublets (td)J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0

Justification for Predictions:

  • Chemical Shifts: The predicted downfield shifts are consistent with the strong electron-withdrawing nature of the nitro and cyano groups. The relative ordering (H-6 > H-4 > H-5) aligns with our earlier analysis of substituent effects.

  • Multiplicities and Coupling Constants:

    • H-6: Will be coupled to both H-5 (ortho coupling, J ≈ 7-9 Hz) and H-4 (meta coupling, J ≈ 1-3 Hz), resulting in a doublet of doublets.

    • H-4: Will be coupled to both H-5 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz), also giving a doublet of doublets.

    • H-5: Will be coupled to both H-4 and H-6 (both ortho couplings, J ≈ 7-9 Hz). If the coupling constants are similar, this will appear as a triplet. If they are slightly different, it may appear as a triplet of doublets.

Comparison with Structurally Related Compounds

To build confidence in our interpretation, let's compare the predicted spectrum with the known 1H NMR data of similar molecules.

Table 1: Comparison of 1H NMR Data for Substituted Benzonitriles and Related Compounds

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Solvent
3-Nitrobenzonitrile 8.52 (d)7.85 (t)8.45 (d)-
1-Chloro-3-nitrobenzene 8.23 (s)7.67 (d)7.50 (t)CDCl3
3-Chloro-2-nitrobenzoic acid 8.0-7.8 (m)7.7-7.5 (m)8.0-7.8 (m)-
  • 3-Nitrobenzonitrile: The spectrum of 3-nitrobenzonitrile provides a good reference for the deshielding effects of the nitro and cyano groups. The protons ortho and para to the nitro group are significantly downfield.

  • 1-Chloro-3-nitrobenzene: This compound illustrates the combined effect of a chloro and a nitro group. Again, the protons are in the downfield region of the spectrum.

  • 3-Chloro-2-nitrobenzoic acid: While the carboxylic acid group has a different electronic effect than a cyano group, the overall substitution pattern is similar. The aromatic protons are found in a complex multiplet in the downfield region.

The data from these related compounds strongly supports our predicted chemical shift ranges and splitting patterns for this compound.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a clear example of how a systematic analysis of substituent effects, coupled with a foundational understanding of NMR principles, allows for the confident structural elucidation of a complex organic molecule. The predicted spectrum, characterized by three distinct signals in the downfield aromatic region with specific multiplicities, provides a unique fingerprint for this compound. By following a rigorous experimental protocol, researchers can acquire high-quality data that, when compared with the theoretical and comparative analysis presented here, will enable the unambiguous identification and characterization of this compound in their synthetic and developmental workflows.

References

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in structural chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. Among its variants, 13C NMR provides a direct window into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectral data for 3-Chloro-2-nitrobenzonitrile, a compound of interest in medicinal chemistry and materials science. We will delve into a comparative analysis with structurally related compounds, providing a robust framework for spectral interpretation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative references.

The Structural Uniqueness of this compound: A 13C NMR Perspective

The aromatic ring of this compound presents a fascinating case for 13C NMR analysis. The interplay of three distinct substituents—a cyano (-CN) group, a nitro (-NO₂) group, and a chloro (-Cl) atom—creates a unique electronic environment for each of the six aromatic carbons. Understanding their individual and collective influence on the 13C chemical shifts is paramount for accurate spectral assignment.

Due to the limited availability of experimentally published and assigned 13C NMR spectra for this compound, this guide will utilize a combination of high-quality predicted data for the target molecule and experimental data for closely related analogs. This approach allows for a comprehensive and instructive comparison, highlighting the nuanced effects of substituent positioning.

Predicted 13C NMR Spectral Data for this compound

The predicted 13C NMR chemical shifts for this compound in CDCl₃ are presented below. These values are calculated using advanced computational algorithms and serve as a reliable estimate for experimental outcomes.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-CN)114.5
C2 (C-NO₂)148.0
C3 (C-Cl)133.0
C4127.5
C5135.0
C6130.0
CN116.0

A Comparative Analysis: Understanding Substituent Effects

To appreciate the spectral features of this compound, a comparison with simpler, related molecules is highly instructive. We will examine the experimental 13C NMR data of benzonitrile, 3-chlorobenzonitrile, and 3-nitrobenzonitrile.

Reference Spectrum: Benzonitrile

Benzonitrile provides the foundational chemical shifts for a monosubstituted benzene ring with a cyano group.

Carbon AtomExperimental Chemical Shift (ppm)
C1 (C-CN)112.4
C2/C6132.2
C3/C5129.1
C4132.9
CN118.8
Comparative Spectrum 1: 3-Chlorobenzonitrile

The introduction of a chlorine atom at the meta position relative to the cyano group induces notable shifts.

Carbon AtomExperimental Chemical Shift (ppm)
C1 (C-CN)113.8
C2132.8
C3 (C-Cl)134.8
C4130.5
C5133.5
C6130.0
CN117.2
Comparative Spectrum 2: 3-Nitrobenzonitrile

The strongly electron-withdrawing nitro group at the meta position exerts a significant influence on the aromatic carbon chemical shifts.

Carbon AtomExperimental Chemical Shift (ppm)
C1 (C-CN)114.2
C2127.8
C3 (C-NO₂)148.4
C4130.6
C5136.2
C6127.3
CN116.9

Deciphering the Substituent Effects: A Deeper Dive

The observed and predicted chemical shifts can be rationalized by considering the electronic effects of the chloro, nitro, and cyano substituents.

  • The Cyano Group (-CN): This group is electron-withdrawing through both inductive and resonance effects. The carbon of the cyano group itself typically resonates in the 115-125 ppm range[1]. The ipso-carbon (the carbon attached to the cyano group) is generally shielded relative to benzene.

  • The Chloro Group (-Cl): Chlorine is an electronegative atom, leading to an inductive withdrawal of electron density from the attached carbon, causing a deshielding effect (a downfield shift). However, it can also donate electron density to the aromatic ring via resonance, which can lead to shielding at the ortho and para positions[2]. The overall effect is a combination of these opposing forces.

  • The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, primarily through its strong resonance effect, which significantly deshields the ortho and para carbons. The ipso-carbon attached to the nitro group is also strongly deshielded.

By analyzing the comparative data, we can see these effects in action. For instance, the C3 carbon in 3-chlorobenzonitrile (134.8 ppm) is deshielded compared to the corresponding carbon in benzonitrile (129.1 ppm) due to the electronegativity of the chlorine atom. Similarly, the C3 carbon in 3-nitrobenzonitrile (148.4 ppm) is even further deshielded due to the potent electron-withdrawing nature of the nitro group.

Experimental Protocol for 13C NMR Data Acquisition

For researchers aiming to acquire their own 13C NMR data for this compound or similar compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-50 mg of this compound.

  • Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the analyte completely in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.

2. NMR Instrument Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Experiment: Select a standard proton-decoupled 13C NMR experiment.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 scans or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the structural relationships influencing the 13C NMR spectrum, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (20-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim setup Setup 13C Experiment lock_shim->setup acquire Acquire Data (≥1024 scans) setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum (CDCl3 @ 77.16 ppm) phase_base->reference

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Caption: Structure of this compound with carbon numbering.

Conclusion

The 13C NMR spectrum of this compound is a rich source of information about its electronic structure. By leveraging predicted data and comparing it with the experimental spectra of analogous compounds, we can confidently assign the chemical shifts and understand the underlying substituent effects. This guide provides both the theoretical framework and the practical protocols necessary for researchers to confidently utilize 13C NMR in their own structural elucidation endeavors. The principles outlined here are broadly applicable and serve as a valuable reference for the analysis of other complex aromatic systems.

References

A Comparative Guide to the Infrared Spectrum Analysis of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-Chloro-2-nitrobenzonitrile, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. By comparing its spectral features with structurally related analogues, we will elucidate the influence of its distinct functional groups—nitrile, nitro, and chloro—on the vibrational frequencies of the benzene ring. This document is intended for researchers and professionals who utilize vibrational spectroscopy for structural characterization and quality control.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a complex molecule like this compound, the IR spectrum is a composite of absorptions from its individual functional groups and the aromatic system, each influenced by the electronic environment created by its neighbors. Understanding these spectral features allows for unambiguous structural confirmation and provides insight into the intramolecular electronic interactions.

The covalent bonds within a molecule are not static; they behave like springs, with stretching and bending motions occurring at quantized vibrational energy levels.[1] The absorption of IR radiation promotes a transition to a higher vibrational state, and the frequency of light required for this transition is determined by the bond strength and the masses of the connected atoms.[1] The presence of electron-withdrawing or electron-donating groups on a benzene ring can significantly alter the bond character of neighboring functionalities and the ring itself, leading to predictable shifts in their characteristic absorption frequencies.

Structural Analysis and Predicted Spectral Features

This compound (C₇H₃ClN₂O₂) possesses a 1,2,3-trisubstituted benzene ring bearing three distinct functional groups with strong electronic effects:

  • Nitrile Group (-C≡N): A strongly electron-withdrawing group due to the polar triple bond. It typically exhibits a sharp, medium-intensity stretching vibration.[2][3]

  • Nitro Group (-NO₂): One of the most powerful electron-withdrawing groups. It is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch.[4][5]

  • Chloro Group (-Cl): An electronegative atom that exerts a moderate electron-withdrawing inductive effect. Its stretching vibration is often found in the fingerprint region.[6]

  • Aromatic Ring (C₆H₃): The benzene ring itself has characteristic C-H stretching and bending modes, as well as C=C in-ring stretching vibrations.[7][8]

Based on these functional groups, we can predict the key absorption bands in the IR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure spectral accuracy and reproducibility, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples in transmission mode.[9][10] It involves intimately mixing the sample with spectrally transparent KBr powder and pressing the mixture into a translucent disc.

Step-by-Step KBr Pellet Preparation and Analysis
  • Material Preparation:

    • Gently grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

    • Separately, use a clean, dry mortar and pestle to grind ~200 mg of spectroscopic grade KBr powder. To eliminate absorbed moisture, which causes broad O-H absorptions around 3400 cm⁻¹, the KBr should be dried in an oven at 110°C for 2-3 hours and stored in a desiccator.[11][12]

  • Sample Mixing:

    • Add the powdered sample to the mortar containing the dried KBr.

    • Mix the two powders thoroughly by grinding for 1-2 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.[13] Inadequate mixing is a common source of poor-quality spectra.[10]

  • Pellet Pressing:

    • Carefully transfer the mixture into a pellet die.

    • Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for approximately 1-2 minutes.[13] This pressure causes the KBr to become plastic and form a transparent pellet.[9]

  • Spectrum Acquisition:

    • Remove the resulting translucent pellet from the die and place it in the spectrometer's sample holder.

    • First, run a background scan with an empty sample holder to measure the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.[11]

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)

Modern FTIR spectrometers are often equipped with an ATR accessory, which simplifies the analysis of solid powders.[14][15] A small amount of the sample is simply placed on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. This method is non-destructive, requires minimal sample preparation, and is less susceptible to moisture interference.[16]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the KBr pellet preparation workflow.

KBr_Pellet_Workflow cluster_prep Sample & Matrix Preparation cluster_process Pellet Formation & Analysis Sample Weigh 1-2 mg Sample Grind_Sample Grind Sample Sample->Grind_Sample KBr Weigh ~200 mg Dry KBr Grind_KBr Grind KBr KBr->Grind_KBr Mix Homogenize Sample and KBr Grind_Sample->Mix Grind_KBr->Mix Press Press into Pellet (8-10 tons) Mix->Press Background Acquire Background Spectrum Press->Background Analyze Acquire Sample Spectrum Background->Analyze Result Result Analyze->Result Final IR Spectrum Substituent_Effects cluster_groups Functional Groups & Electronic Effects cluster_spectrum Impact on IR Spectrum Molecule This compound Nitro Nitro (-NO₂) Strong e⁻ withdrawing (Resonance + Inductive) Molecule->Nitro Nitrile Nitrile (-C≡N) Strong e⁻ withdrawing (Resonance + Inductive) Molecule->Nitrile Chloro Chloro (-Cl) Moderate e⁻ withdrawing (Inductive) Molecule->Chloro NO2_Bands Strong NO₂ Stretches Asym: ~1530-1550 cm⁻¹ Sym: ~1350-1370 cm⁻¹ Nitro->NO2_Bands Ring_Bands Aromatic C=C & C-H Bands Characteristic 1,2,3-pattern in fingerprint region Nitro->Ring_Bands CN_Shift C≡N Stretch (~2230-2240 cm⁻¹) Slightly increased frequency Nitrile->CN_Shift Nitrile->Ring_Bands Chloro->Ring_Bands

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Chloro-2-nitrobenzonitrile: A Comparative Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-nitrobenzonitrile is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and specialty dyes.[1][2][3] Its molecular structure, featuring a chlorinated and nitrated benzene ring with a nitrile group (Molecular Formula: C₇H₃ClN₂O₂, Molecular Weight: 182.56 g/mol ), presents unique analytical challenges and opportunities.[4][5] For researchers in drug development and process chemistry, the ability to accurately identify, characterize, and quantify this compound is paramount for ensuring product purity, monitoring reaction kinetics, and conducting metabolic studies.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and specificity.[6][7] This guide provides a comparative analysis of two orthogonal LC-MS strategies for the analysis of this compound:

  • High-Resolution Mass Spectrometry (HRMS) for unambiguous structural confirmation and qualitative analysis.

  • Triple Quadrupole (QqQ) Mass Spectrometry for high-sensitivity, targeted quantification.

We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select and implement the optimal analytical approach for your research objectives.

Pillar 1: Selecting the Optimal Ionization Technique

The journey of a molecule from a liquid sample to a mass analyzer begins with ionization. The choice of ionization source is critical and is dictated by the analyte's physicochemical properties. For a small, moderately polar molecule like this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[8]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and larger, less volatile molecules.[8] It generates ions from a solution by applying a high voltage to create an aerosol of charged droplets. While it is the most predominant technique in LC-MS, its efficiency can be lower for less polar compounds.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for smaller, more volatile, and less polar compounds that are thermally stable.[9] It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[10] This process often leads to robust ionization for compounds that may not perform well with ESI.

Expert Recommendation:

For this compound, APCI is often the more robust and sensitive choice , particularly in positive ion mode. The compound's structure is relatively non-polar and thermally stable enough to withstand typical APCI source temperatures. APCI relies on gas-phase proton transfer from the solvent, and using a protic solvent like methanol in the mobile phase can significantly enhance the formation of the protonated molecule, [M+H]⁺.[9] While ESI may work, it is more likely to be susceptible to ion suppression and may yield lower sensitivity for this specific analyte. This guide will proceed with protocols based on an APCI source.

Pillar 2: Comparative Experimental Frameworks

We will now explore two distinct mass spectrometry workflows, each tailored to a different analytical goal: structural confirmation versus precise quantification.

Approach A: High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

When the goal is to confirm the identity of a synthesized compound or identify an unknown impurity, HRMS is the definitive tool.[11][12] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers provide two crucial pieces of information:

  • Accurate Mass Measurement: The ability to measure mass with high accuracy (typically < 5 ppm error) allows for the confident determination of the compound's elemental formula.[6][13]

  • Isotopic Pattern Fidelity: High resolution distinguishes between ions of very similar mass, resolving the characteristic isotopic signature of elements like chlorine and bromine.[13]

A key feature for identifying this compound is the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[14] This results in a characteristic isotopic pattern where the M+2 peak (the peak corresponding to the molecule containing one ³⁷Cl atom) has an intensity of approximately one-third of the monoisotopic M+ peak (containing only ³⁵Cl).[15] Observing this ratio with high mass accuracy is a powerful confirmation of the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) on an HRMS platform involves isolating the precursor ion ([M+H]⁺) and fragmenting it to reveal structural information.[12] While an experimental spectrum is not publicly available, a theoretical fragmentation pattern can be predicted based on established chemical principles.[16][17] The primary fragmentation drivers for protonated this compound (m/z 183.0010 for C₇H₄³⁵ClN₂O₂) are expected to be losses of the nitro and nitrile groups.

A proposed fragmentation pathway is as follows:

  • Loss of Nitric Oxide (NO): A common pathway for protonated nitroaromatic compounds is the loss of a neutral NO radical (30 Da).[18]

  • Loss of Carbon Monoxide (CO): Subsequent loss of CO from the resulting ion is a frequent fragmentation step for aromatic systems.

  • Loss of the Cyano Group (HCN): Cleavage of the nitrile group as neutral hydrogen cyanide can also occur.

G parent [M+H]⁺ m/z 183.0010 C₇H₄ClN₂O₂⁺ frag1 Fragment 1 m/z 153.0034 C₇H₄ClNO⁺ parent->frag1 - NO (29.9979 Da) frag3 Fragment 3 m/z 156.0136 C₆H₃ClNO₂⁺ parent->frag3 - HCN (27.0109 Da) frag2 Fragment 2 m/z 125.0085 C₆H₄ClNO⁺ frag1->frag2 - CO (27.9949 Da)

Caption: Predicted HRMS fragmentation of this compound.

Approach B: Triple Quadrupole (QqQ) Mass Spectrometry for Targeted Quantification

For applications requiring the measurement of concentration, such as pharmacokinetic studies or impurity quantification, the triple quadrupole mass spectrometer is the industry standard.[19][20] Its power lies in the highly selective and sensitive operational mode known as Multiple Reaction Monitoring (MRM).[21][22]

An MRM experiment is a two-stage mass filtering process:

  • Q1 (First Quadrupole): Isolates the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of this compound at m/z 183.0).

  • q2 (Collision Cell): The precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas.

  • Q3 (Third Quadrupole): Isolates a specific, high-intensity product ion that is characteristic of the analyte (e.g., m/z 153.0 from the loss of NO).

This precursor → product ion "transition" is highly specific. By monitoring only this transition, the instrument effectively filters out nearly all other ions from the sample matrix, dramatically reducing chemical noise and enabling exceptionally low limits of detection (LOD) and quantification (LOQ).[22][23]

G cluster_0 LC Eluent cluster_1 Triple Quadrupole Mass Spectrometer IonSource APCI Source Q1 Q1: Precursor Scan Selects m/z 183.0 IonSource->Q1 [M+H]⁺ and other ions q2 q2: Collision Cell Fragments m/z 183.0 Q1->q2 Precursor Ion m/z 183.0 Q3 Q3: Product Scan Selects m/z 153.0 q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion m/z 153.0

Caption: Workflow for MRM-based quantification on a Triple Quadrupole MS.

Pillar 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. Optimization is always recommended for specific instruments and sample matrices.

Protocol 1: HRMS for Structural Confirmation
  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound in methanol.

  • Liquid Chromatography (LC) System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • HRMS (Q-TOF or Orbitrap) System:

    • Ionization Mode: Positive APCI.

    • Corona Current: 4.0 µA.

    • Source Temperature: 350 °C.

    • Mass Range (Full Scan): m/z 50-500.

    • Resolution: > 20,000 FWHM.

    • MS/MS Acquisition: Targeted MS/MS of the ion at m/z 183.0010.

    • Collision Energy: Ramped from 10-40 eV.

  • Data Processing:

    • Extract the ion chromatogram for m/z 183.0010 ± 5 ppm.

    • Verify the mass accuracy of the precursor ion.

    • Analyze the full scan spectrum to confirm the A+2 isotopic pattern for chlorine.

    • Analyze the MS/MS spectrum to identify key fragments and propose a fragmentation pathway.

Protocol 2: QqQ for Targeted Quantification
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a calibration curve by serial dilution of the stock solution into the relevant matrix (e.g., plasma, reaction mixture) ranging from 0.1 ng/mL to 100 ng/mL.

    • If applicable, add an internal standard (e.g., an isotopically labeled version of the analyte) to all samples and standards.

  • Liquid Chromatography (LC) System:

    • (Same as Protocol 1, as rapid gradients are suitable for targeted analysis).

  • Triple Quadrupole (QqQ) System:

    • Ionization Mode: Positive APCI.

    • Source Parameters: Optimize for maximum signal of the precursor ion (m/z 183.0).

    • MRM Transitions:

      • Quantifier: 183.0 → 153.0 (Optimize collision energy, typically 15-25 eV).

      • Qualifier: 183.0 → 125.0 (Optimize collision energy, typically 30-45 eV).

    • Dwell Time: 100 ms per transition.

  • Data Processing:

    • Integrate the peak area for the quantifier transition (183.0 → 153.0) for each standard and sample.

    • Generate a calibration curve by plotting peak area versus concentration.

    • Use the regression equation from the calibration curve to calculate the concentration of the analyte in unknown samples.

Performance Comparison and Data Summary

The choice between HRMS and QqQ depends entirely on the analytical question being asked. The table below summarizes the key performance differences.

Parameter High-Resolution MS (HRMS) Triple Quadrupole MS (QqQ) Causality & Rationale
Primary Application Qualitative Analysis: Structural Elucidation, Unknown ID.[11]Quantitative Analysis: Targeted concentration measurement.[19]HRMS provides high mass accuracy for formula determination.[12] QqQ provides superior sensitivity and selectivity for quantification via MRM.[21]
Selectivity Moderate to HighVery HighMRM filters out both precursor and product ions, drastically reducing background noise compared to a full scan on HRMS.[22]
Sensitivity (Typical) Low ng/mL rangeSub ng/mL to pg/mL rangeThe targeted nature of MRM allows for longer dwell times on specific ions and minimizes noise, boosting the signal-to-noise ratio.[23]
Mass Accuracy Excellent (< 5 ppm) Poor (Unit Resolution)The fundamental design of TOF and Orbitrap analyzers is to provide high-resolution, accurate mass data. Quadrupoles are designed as mass filters.[6]
Key Output Data Accurate m/z, Isotopic Pattern, Fragmentation SpectrumPeak Area, ConcentrationThe goals are different: one is to identify a structure, the other is to measure an amount.

Expert Insights and Troubleshooting

  • In-Source Fragmentation: In APCI, the source temperature is a critical parameter. If set too high, the analyte may fragment before entering the mass spectrometer ("in-source" fragmentation). This can reduce the abundance of your precursor ion. Always perform a source temperature optimization experiment.

  • Adduct Formation: While protonation ([M+H]⁺) is most common in APCI with methanol, be aware of potential adducts with other solvent components or salts, such as sodium ([M+Na]⁺), especially if using ESI.[24]

  • Matrix Effects: In quantitative analysis, co-eluting compounds from a complex matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Using a stable isotope-labeled internal standard is the best way to correct for matrix effects.

  • Chlorine Isotope Peak in QqQ: When setting up MRM transitions, remember that the precursor ion exists as both m/z 183.0 (³⁵Cl) and m/z 185.0 (³⁷Cl). While you typically monitor the more abundant 183.0 precursor, monitoring the 185.0 → 155.0 transition can serve as an additional confirmation of identity.

Conclusion

The mass spectrometric analysis of this compound is a task that can be approached with high confidence using modern instrumentation. The selection of the analytical platform is a critical decision driven by the research question.

  • For unambiguous identification, formula confirmation, and structural analysis of the compound and its potential byproducts, High-Resolution Mass Spectrometry is the superior choice, leveraging its high mass accuracy and resolution to interpret elemental composition and fragmentation patterns.[12][13]

  • For trace-level quantification in complex matrices , where sensitivity and selectivity are paramount, Triple Quadrupole Mass Spectrometry operating in MRM mode is the undisputed gold standard, providing reliable and reproducible concentration data.[19][23]

By understanding the fundamental principles behind each technique and applying the robust protocols outlined in this guide, researchers can generate high-quality, defensible data for their work in pharmaceutical development, chemical synthesis, and beyond.

References

A Comparative Study of the Reactivity of 3-Chloro-2-nitrobenzonitrile and Its Isomers: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, substituted benzonitriles are foundational building blocks. Among these, chloronitrobenzonitriles stand out as exceptionally versatile intermediates, prized for their multiple reactive sites that allow for sequential, controlled chemical modifications.[1][2] The precise arrangement of the chloro, nitro, and cyano functionalities on the aromatic ring, however, is not a trivial detail. The isomeric substitution pattern profoundly dictates the molecule's electronic landscape and, consequently, its chemical reactivity.

This guide provides a comparative analysis of the reactivity of 3-Chloro-2-nitrobenzonitrile and its key positional isomers. We will delve into the mechanistic principles governing their transformations, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the functionalization of these scaffolds. By understanding the electronic interplay of the substituents, researchers can make more informed decisions in reaction design, predict outcomes, and optimize synthetic routes towards complex target molecules.[3][4]

Theoretical Framework: Understanding Substituent Effects in SNAr Reactions

The reactivity of chloronitrobenzonitriles in Nucleophilic Aromatic Substitution (SNAr) is governed by the stability of a key intermediate, the Meisenheimer complex.[5][6] This reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[7]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the reactivity of a given isomer is directly proportional to the stability of this intermediate.[8] This stability is overwhelmingly influenced by the electronic effects of the substituents on the ring.

  • Nitro and Cyano Groups (-NO₂ & -CN): Both are powerful electron-withdrawing groups through a combination of inductive (-I) and resonance (-R or -M) effects.[9][10] They pull electron density from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.[11][12] Crucially, they can stabilize the negative charge of the Meisenheimer complex through resonance, but only when positioned ortho or para to the site of nucleophilic attack.[3][5]

  • Chloro Group (-Cl): The chlorine atom is electronegative and withdraws electron density through the inductive effect (-I). It can donate electron density via resonance (+R) due to its lone pairs, but for SNAr, its primary role is that of a good leaving group.[13]

The profound difference in reactivity between isomers arises from the ability of the nitro and cyano groups to delocalize the negative charge of the Meisenheimer complex. An electron-withdrawing group in the meta position can only offer inductive stabilization, which is significantly weaker than the resonance stabilization afforded by ortho and para substitution.[5][6]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity of Key Isomers in SNAr

Let us analyze four representative isomers to illustrate the structure-reactivity relationship. The key is to examine the positions of the strongly activating -NO₂ and -CN groups relative to the chlorine leaving group.

IsomerStructurePositional Analysis of Activating GroupsPredicted SNAr Reactivity
5-Chloro-2-nitrobenzonitrile -NO₂ is para to -Cl-CN is meta to -ClVery High
This compound -NO₂ is ortho to -Cl-CN is meta to -ClHigh
4-Chloro-3-nitrobenzonitrile -NO₂ is meta to -Cl-CN is para to -ClModerate-High
2-Chloro-3-nitrobenzonitrile -NO₂ is meta to -Cl-CN is ortho to -ClModerate-High

Analysis:

  • Most Reactive (5-Chloro-2-nitrobenzonitrile): The nitro group is in the para position, providing powerful resonance stabilization to the Meisenheimer complex. This is the most activated isomer for SNAr.[14]

  • Highly Reactive (this compound): The nitro group is in the ortho position, which also allows for strong resonance stabilization.[15][16] Reactivity is generally comparable to the para-substituted isomer, though it may be slightly attenuated by steric hindrance from the adjacent nitro group.

  • Moderately Reactive (4-Chloro-3-nitrobenzonitrile & 2-Chloro-3-nitrobenzonitrile): In these isomers, the powerful nitro group is meta to the chlorine, meaning it cannot stabilize the intermediate via resonance.[17][18][19] However, the cyano group is positioned ortho or para to the chlorine. While the cyano group is also an activating group, its ability to stabilize the negative charge is less pronounced than that of the nitro group. Therefore, these isomers are significantly less reactive than those where the nitro group is in an ortho or para position.[20]

Resonance_Stabilization Resonance Stabilization of the Meisenheimer Complex cluster_0 Para-Nitro Isomer (High Stabilization) cluster_1 Meta-Nitro Isomer (Low Stabilization) p_start Attack on 5-Chloro-2-nitrobenzonitrile p_intermediate Meisenheimer Complex p_start->p_intermediate + Nu⁻ p_resonance Negative charge delocalized onto nitro group p_intermediate->p_resonance Resonance p_product High Reactivity p_resonance->p_product Stabilized m_start Attack on 4-Chloro-3-nitrobenzonitrile m_intermediate Meisenheimer Complex m_start->m_intermediate + Nu⁻ m_no_resonance Negative charge NOT delocalized onto nitro group m_intermediate->m_no_resonance No Resonance with -NO₂ m_product Lower Reactivity m_no_resonance->m_product Less Stabilized

Caption: Stabilization of the SNAr intermediate.

Other Key Transformations

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a critical transformation for building many pharmaceutical scaffolds.[21][22] This reaction is often performed using reagents like SnCl₂/HCl, H₂ with a metal catalyst (e.g., Pd/C), or sodium dithionite. The electron-deficient nature of the aromatic ring in all these isomers generally facilitates the reduction. While comparative kinetic data is scarce, isomers with higher overall electron deficiency may exhibit faster reduction rates. A key challenge in this transformation is avoiding competing dehalogenation (loss of the chlorine atom), especially when using catalytic hydrogenation.[19]

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. The strong electron-withdrawing nature of the substituents enhances the electrophilicity of the nitrile carbon, which can accelerate the rate-determining nucleophilic attack by water or hydroxide.[4]

Experimental Protocol: Comparative Kinetic Analysis of SNAr

This protocol provides a framework for comparing the reactivity of the chloronitrobenzonitrile isomers in a model SNAr reaction with sodium methoxide.

Objective: To determine the relative reaction rates of chloronitrobenzonitrile isomers by monitoring the disappearance of starting material over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound and its isomers (e.g., 5-Chloro-2-nitrobenzonitrile, 4-Chloro-3-nitrobenzonitrile)

  • Sodium methoxide (NaOMe), 0.5 M solution in methanol

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) for quenching

  • Hydrochloric acid (HCl), 1 M solution

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and syringes

  • Thermostated reaction vessel or water bath

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a 0.1 M stock solution of each chloronitrobenzonitrile isomer in anhydrous methanol.

    • Ensure the sodium methoxide solution is standardized.

  • Reaction Setup:

    • In a thermostated vessel set to 25.0 ± 0.1 °C, place 9.0 mL of the 0.5 M sodium methoxide solution in methanol. Allow it to equilibrate.

    • To initiate the reaction, rapidly add 1.0 mL of the 0.1 M isomer stock solution to the methoxide solution with vigorous stirring. Start a timer immediately. The final concentrations will be approximately 0.01 M for the isomer and 0.45 M for the methoxide.

  • Reaction Monitoring (Time-Point Quenching):

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 1 M HCl in an ice bath. This neutralizes the sodium methoxide and stops the reaction.

    • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze each quenched and diluted time-point sample by HPLC.

    • Use a suitable C18 column and a mobile phase (e.g., a gradient of acetonitrile and water) that provides good separation between the starting material and the methoxy-substituted product.

    • Monitor the reaction by integrating the peak area of the starting material at each time point.

  • Data Analysis:

    • Plot the concentration (or peak area) of the starting isomer versus time for each isomer.

    • For a pseudo-first-order reaction (with a large excess of nucleophile), a plot of ln[Isomer] vs. time will yield a straight line with a slope equal to -kobs (the observed rate constant).

    • Compare the kobs values for each isomer to establish a quantitative ranking of their reactivity.

Experimental_Workflow A Prepare 0.1 M Isomer & 0.5 M NaOMe Solutions B Equilibrate NaOMe Solution in Thermostated Vessel (25°C) A->B C Initiate Reaction: Add Isomer Solution to NaOMe B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Aliquots with 1 M HCl D->E F Dilute Samples for HPLC E->F G Analyze by HPLC: Measure Peak Area of Starting Material F->G H Plot ln[Isomer] vs. Time & Determine Rate Constant (k_obs) G->H I Compare k_obs Values to Rank Reactivity H->I

Caption: Workflow for comparative kinetic analysis.

Conclusion

The reactivity of chloronitrobenzonitrile isomers is a direct and predictable consequence of fundamental electronic principles. The capacity of the nitro and cyano groups to stabilize the negative charge of the Meisenheimer intermediate via resonance is the single most important factor determining the rate of Nucleophilic Aromatic Substitution. Isomers with the nitro group positioned ortho or para to the chlorine leaving group, such as this compound and 5-Chloro-2-nitrobenzonitrile, are highly activated and will undergo substitution much more readily than isomers where the nitro group is in a meta position. This predictive understanding is not merely academic; it is a powerful tool for synthetic chemists, enabling the rational selection of isomers and reaction conditions to achieve desired chemical transformations efficiently and selectively.

References

A Senior Application Scientist's Guide to Viable Synthetic Alternatives for 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Reactivity of 3-Chloro-2-nitrobenzonitrile

In the landscape of medicinal and process chemistry, this compound (3-Cl-2-NBN) serves as a functionalized aromatic building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthetic value is derived from the specific arrangement of its three functional groups: a nitrile, a nitro group, and a chlorine atom. The powerful electron-withdrawing properties of the ortho-nitro and meta-cyano groups significantly activate the chlorine atom for nucleophilic aromatic substitution (SNAr).[3][4] Furthermore, the nitro group itself is a versatile functional handle, readily reduced to an amine to facilitate cyclization reactions, most notably in the construction of quinazoline and quinazolinone scaffolds.[5][6]

This guide provides an in-depth comparison of viable synthetic alternatives to this compound. We will move beyond a simple one-to-one replacement and instead explore strategic alternatives: different starting materials and divergent synthetic pathways that achieve similar or superior outcomes in the construction of key heterocyclic cores. The focus is on providing researchers and drug development professionals with a robust, data-supported framework for synthetic planning, emphasizing efficiency, atom economy, and strategic flexibility.

Part 1: The Traditional Pathway - Establishing a Baseline

The most common application of 3-Cl-2-NBN is as a precursor to 2-amino-3-chlorobenzonitrile, which is then elaborated into more complex heterocyclic systems. This two-step sequence—nitro reduction followed by cyclization—represents the baseline against which alternatives can be judged.

Workflow 1: The Canonical 3-Cl-2-NBN Route

The process begins with the reduction of the nitro group, a reaction that can be accomplished with various reagents such as sodium dithionite or catalytic hydrogenation.[7] The resulting 2-amino-3-chlorobenzonitrile is a key intermediate that can then undergo cyclization with a suitable partner to form, for example, a quinazoline ring system.

cluster_start Starting Material cluster_process Key Transformations cluster_product Product Scaffold start This compound reduction Nitro Group Reduction (e.g., Na2S2O4 or H2/Pd) start->reduction intermediate 2-Amino-3-chlorobenzonitrile reduction->intermediate Intermediate cyclization Cyclization (e.g., with formamide) product Substituted Quinazoline cyclization->product intermediate->cyclization

Caption: Canonical synthetic route starting from this compound.

This pathway is reliable but possesses inherent limitations, including the need for a discrete, often harsh, reduction step and the associated waste generation. Modern synthetic chemistry often seeks to circumvent such multi-step sequences through more elegant, one-pot methodologies.

Part 2: Strategic Alternatives for Heterocycle Synthesis

The primary goal when using 3-Cl-2-NBN is often the synthesis of a quinazoline or quinazolinone core. Therefore, the most effective "alternatives" are often entirely different starting materials that converge on the same target scaffold, frequently with greater efficiency.

Strategy A: The o-Nitrobenzamide Approach

A powerful alternative strategy utilizes ortho-nitrobenzamides, which are structurally related to 3-Cl-2-NBN but offer a direct pathway to quinazolin-4(3H)-ones. Recent advancements have demonstrated a palladium-catalyzed, one-pot synthesis from readily available o-nitrobenzamides and alcohols.[8][9]

Causality Behind the Method: This cascade reaction is a hallmark of modern synthetic efficiency.[10][11] The palladium catalyst facilitates a hydrogen transfer process where the alcohol is first oxidized to an aldehyde. The hydrogen generated in this step is then used in situ to reduce the nitro group to an amine. The newly formed amine and aldehyde then condense and cyclize to yield the final quinazolinone product. This avoids the need for an external reducing agent and combines multiple transformations into a single, atom-economical operation.[10]

cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products nitrobenzamide o-Nitrobenzamide catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) nitrobenzamide->catalyst alcohol Alcohol (R-CH2OH) alcohol->catalyst product Quinazolin-4(3H)-one catalyst->product One-Pot Cascade: 1. Alcohol Oxidation 2. Nitro Reduction 3. Condensation 4. Cyclization p1 p2

Caption: Palladium-catalyzed one-pot synthesis of quinazolinones.

Strategy B: The o-Aminobenzonitrile Approach

Another highly effective strategy begins with ortho-aminobenzonitriles. These compounds already possess the required amino group, completely bypassing the need for a nitro precursor and its subsequent reduction. Various methods exist for their cyclization into quinazolines. For instance, acid-mediated [4+2] annulation reactions with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines in high yields.[12] Alternatively, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazolines.[5]

Causality Behind the Method: Starting with the amine avoids the poor atom economy and potential hazards associated with nitration and reduction sequences. This approach is often preferred in discovery chemistry where diverse libraries of compounds are needed, as the substitution pattern on the final quinazoline can be easily varied by changing the coupling partners (e.g., the aldehyde or boronic acid).

Comparative Data for Quinazoline/Quinazolinone Synthesis

The following table summarizes the performance of these alternative strategies compared to the traditional route.

Starting MaterialKey Reagents/CatalystConditionsProduct TypeTypical Yield (%)Reference(s)
This compound 1. Reductant (e.g., Na₂S₂O₄)2. Cyclizing agentMulti-step, variableQuinazoline40-70 (overall)[7]
o-Nitrobenzamide Alcohol, Pd(dppf)Cl₂, K₂CO₃One-pot, Toluene, 140 °CQuinazolin-4(3H)-one75-92[9][10]
o-Aminobenzonitrile Aldehyde, Arylboronic acid, Pd(OAc)₂One-pot, Dioxane, 100 °CQuinazoline60-88[5]
o-Aminobenzamide Alcohol, MnO₂One-pot, Toluene, 110 °CQuinazolin-4(3H)-one70-95[10]

Part 3: Alternatives in Nucleophilic Aromatic Substitution (SNAr)

While cyclization is a major application, the SNAr reactivity of 3-Cl-2-NBN is also key. Here, alternatives can be found in other substrates with favorable electronic properties.

Strategy C: Leveraging Fluorine as a Superior Leaving Group

In nucleophilic aromatic substitution, the rate-limiting step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[13][14] While counterintuitive based on bond strength, fluorine is often a better leaving group than chlorine in SNAr reactions.

Causality Behind the Choice: The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and susceptible to nucleophilic attack. This accelerates the slow step of the reaction, often leading to faster reaction times and milder conditions compared to chloro-analogues.[14] Therefore, a compound like 2-Fluoro-5-nitrobenzonitrile can be a superior alternative for SNAr reactions.[15]

cluster_snar SNAr Mechanism: Meisenheimer Complex Formation Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TransitionState [Transition State]‡ Reactants->TransitionState Rate-Limiting Step (Nucleophilic Attack) Meisenheimer Meisenheimer Complex (Stabilized Anion) TransitionState->Meisenheimer Products Substituted Product (Ar-Nu) + Halide (X⁻) Meisenheimer->Products Fast Step (Leaving Group Expulsion)

Caption: Energy profile concept for the SNAr addition-elimination mechanism.

Strategy D: Displacement of the Nitro Group

In highly activated systems, the nitro group itself can function as the leaving group. This is a less common but synthetically useful transformation. For example, o-nitrobenzonitriles can react with nucleophiles like alkoxides or thiol anions to displace the nitro group, providing a direct route to ortho-substituted benzonitriles that might be difficult to access otherwise.[16] This strategy fundamentally alters the retrosynthetic analysis, viewing the nitro group not as a precursor to an amine, but as a disposable activating group.

Part 4: Featured Experimental Protocol

This protocol details the highly efficient one-pot synthesis of 2-phenylquinazolin-4(3H)-one from o-nitrobenzamide and benzyl alcohol, adapted from the literature.[9][10]

Objective: To synthesize 2-phenylquinazolin-4(3H)-one via a palladium-catalyzed hydrogen transfer cascade reaction.

Materials:

  • o-Nitrobenzamide (1.0 mmol, 166.1 mg)

  • Benzyl alcohol (1.2 mmol, 129.8 mg, 124 µL)

  • Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous Toluene (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add o-nitrobenzamide (166.1 mg), potassium carbonate (276.4 mg), and Pd(dppf)Cl₂ (36.6 mg).

  • Seal the flask with a septum and purge with an inert gas (Argon) for 10 minutes.

  • Using a syringe, add anhydrous toluene (5 mL) followed by benzyl alcohol (124 µL).

  • Attach a condenser and heat the reaction mixture to 140 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenylquinazolin-4(3H)-one.

Expected Outcome: The desired product is typically obtained as a white solid with a yield ranging from 85-92%.

Conclusion and Expert Recommendations

While this compound remains a useful, commercially available building block, its traditional applications in heterocyclic synthesis can often be improved upon by adopting more modern and strategic alternatives.

  • For Process & Scale-Up Chemistry: One-pot cascade reactions starting from o-nitrobenzamides or o-aminobenzamides represent superior alternatives.[8][10] They offer higher atom economy, reduce the number of unit operations, and often proceed in higher yield, which are critical advantages for large-scale manufacturing.

  • For Medicinal & Discovery Chemistry: The use of o-aminobenzonitriles in multicomponent reactions provides maximum flexibility for generating diverse compound libraries.[5][12] For SNAr chemistry, researchers should strongly consider fluorinated analogues due to the enhanced reactivity they impart, which can enable reactions that are sluggish or fail with chlorinated substrates.

The choice of a synthetic route is not merely about replacing one reagent with another; it is about fundamentally rethinking the synthetic strategy. By understanding the causality behind different methodologies, chemists can select pathways that are not only viable but also more efficient, robust, and adaptable to their specific research and development goals.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 3-Chloro-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will explore the rationale behind methodological choices, present comparative data, and offer a detailed experimental protocol, all grounded in scientific principles and regulatory expectations.

The Criticality of Purity in the Pharmaceutical Landscape

The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can have significant implications for the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[2] Therefore, the selection and validation of an appropriate analytical method for purity determination is not merely a matter of good science but a critical regulatory requirement.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[3] Its applicability to a broad range of non-volatile and thermally labile compounds makes it an ideal choice for the analysis of this compound. A reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this moderately polar aromatic compound.[4]

An Optimized HPLC Method for this compound

The following reversed-phase HPLC method has been designed to provide robust and reliable purity analysis of this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Rationale for Method Parameters:

  • C18 Column: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules, including aromatic compounds.[4]

  • Acetonitrile:Water Mobile Phase: This mobile phase composition provides a good balance of solvent strength to elute this compound with a reasonable retention time while allowing for the separation of potential impurities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

  • UV Detection at 254 nm: Aromatic compounds like this compound exhibit strong absorbance in the UV region, making UV detection a sensitive and straightforward choice. The wavelength of 254 nm is a common setting for detecting compounds with aromatic rings.

Method Validation: A Self-Validating System for Trustworthiness

In accordance with ICH guidelines, a robust analytical method must be validated to ensure it is fit for its intended purpose.[5] The key validation parameters for a purity method include specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, is crucial.[5] For this compound, potential impurities could arise from the starting materials or side reactions during synthesis. For instance, if synthesized from a dichlorinated precursor, residual starting material and other positional isomers of chloronitrobenzontrile could be present.[6][7] The proposed HPLC method should be able to separate the main peak of this compound from these potential impurities.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a stalwart in purity analysis, other techniques offer distinct advantages in specific scenarios. Here, we compare our optimized HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures.[8][9] This results in significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC.[10][11]

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 400-600 bar> 1000 bar
Analysis Time ~15 min~3-5 min
Resolution GoodExcellent
Sensitivity GoodExcellent
Solvent Consumption HigherLower

In the context of this compound analysis:

  • Speed: UPLC offers a significant advantage in high-throughput environments where rapid analysis of a large number of samples is required.[8]

  • Resolution and Sensitivity: For the analysis of complex samples containing multiple closely eluting impurities, the superior resolution and sensitivity of UPLC can be invaluable for accurate quantification of trace impurities.[12][13]

HPLC vs. Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[5][14] The sample is vaporized and transported through a column by an inert gas (the mobile phase).

ParameterHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.[5]Ideal for volatile and thermally stable compounds.[15]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar or non-volatile compounds.
Instrumentation Robust and widely available.Requires a heated injection port and oven.

For the purity analysis of this compound:

  • Applicability: As this compound is a solid with a relatively high boiling point, HPLC is the more direct and suitable technique. While GC analysis is possible, it would require higher temperatures which could potentially lead to degradation of the analyte.

  • Impurity Profiling: GC can be a valuable complementary technique, especially when coupled with a mass spectrometer (GC-MS), for the identification of volatile or semi-volatile impurities that may not be readily detected by HPLC.[16]

Experimental Protocols

Detailed HPLC Protocol for Purity Analysis
  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase (Acetonitrile:Water, 60:40) to obtain a standard solution of 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase to obtain a sample solution of 100 µg/mL.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Inject 10 µL of the standard solution and record the chromatogram.

    • Inject 10 µL of the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Calculate the purity of the sample using the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Conclusion

For the routine purity analysis of this compound, the proposed reversed-phase HPLC method offers a robust, reliable, and validated solution. It provides the necessary specificity to separate the main component from potential process-related impurities. While UPLC presents a significant advantage in terms of speed and resolution for high-throughput screening and complex impurity profiling, the established HPLC method remains a cost-effective and highly capable workhorse for quality control laboratories. Gas chromatography, although less directly applicable to this analyte, can serve as a valuable orthogonal technique for the identification of volatile impurities. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired throughput, the complexity of the sample matrix, and the available instrumentation.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying 3-Chloro-2-nitrobenzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is a cornerstone of reproducible and reliable results. The seemingly simple choice of a chemical supplier can have cascading effects on synthesis outcomes, timelines, and the purity of final compounds. This guide provides an in-depth comparison of 3-Chloro-2-nitrobenzonitrile (CAS No. 34662-28-7), a versatile intermediate in heterocyclic chemistry, from various suppliers. We will delve into a comparative analysis of price and availability, and critically, provide a framework for in-house quality control to validate supplier claims and ensure fitness for purpose in your research endeavors.

The Critical Role of this compound in Synthesis

This compound is a key building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its utility stems from the orthogonal reactivity of its three functional groups: the nitrile, the nitro group, and the chloro substituent. A prominent application is in the synthesis of quinazolines and related fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For instance, the nitrile group can be hydrated to an amide or reduced to an amine, while the nitro group is readily reduced to an amine, which can then participate in cyclization reactions. The chlorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.

The success of these synthetic transformations is intimately linked to the purity of the starting material.[1][2] Impurities, which can be isomers, unreacted starting materials from the synthesis of the benzonitrile itself, or by-products, can lead to a host of issues including low yields, difficult purification of intermediates, and the formation of undesired side products that may be difficult to separate from the target molecule.[1][2] Therefore, a robust understanding of the potential impurities and a reliable method for their detection and quantification are paramount.

Supplier Comparison: Price, Purity, and Availability

A survey of the market for this compound (CAS: 34662-28-7) reveals several suppliers catering to the research and development sector. The following table provides a comparative overview of offerings from a selection of vendors. It is important to note that pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierStated PurityPack Sizes OfferedIndicative Price (USD/gram)Availability/Lead Time
ChemScene ≥96%[3]CustomPrice on requestGlobal stock[3]
CymitQuimica 97%[4]100mg, 250mg, 1g, 5g, 10g, 25g~$43.50/g (for 1g)Estimated delivery to the US on Jan 5, 2026[4]
MySkinRecipes 96%[5]250mg, 1g~$63.00/g (for 1g)10-20 days[5]

Note: Prices have been converted to USD for comparison purposes and are based on the smallest standard pack size available for a per-gram calculation. Bulk pricing will differ significantly. Some suppliers offer this compound through platforms like ChemicalBook, which lists multiple potential manufacturers, primarily based in Asia.[6]

Experimental Protocol for In-House Quality Control

Relying solely on a supplier's Certificate of Analysis (CoA) can be a risky proposition, especially for critical applications. Independent verification of purity is a crucial step in validating a new supplier or a new batch of a previously sourced reagent. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the purity analysis of aromatic compounds like this compound.

Principle of the HPLC Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time based on its interaction with the stationary and mobile phases. Impurities with different polarities will have different retention times, allowing for their separation and quantification. A similar approach has been successfully used for the analysis of other substituted benzonitriles.

Detailed HPLC Protocol

Objective: To determine the purity of this compound by HPLC and to identify and quantify any potential impurities.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • This compound reference standard (if available) and samples from different suppliers

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation (if a reference standard is available): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask. This will give a concentration of 100 µg/mL.

  • Sample Solution Preparation: For each supplier's sample, accurately weigh about 10 mg of the material and dissolve it in the mobile phase in a 100 mL volumetric flask.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the mobile phase as a blank to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject each of the sample solutions.

  • Data Analysis:

    • Integrate the peaks in each chromatogram.

    • Calculate the purity of each sample using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Interpreting the Results

The chromatogram from a high-purity sample should show one major peak corresponding to this compound and minimal or no other peaks. The presence of other peaks indicates impurities. The relative area of these impurity peaks can be used to quantify their levels. When comparing suppliers, look for the one that consistently provides the highest purity with the fewest impurities.

Visualizing the Workflow

A clear workflow is essential for systematic supplier evaluation and quality control.

G cluster_0 Supplier Selection and Procurement cluster_1 In-House Quality Control cluster_2 Final Decision and Documentation start Identify Potential Suppliers request_info Request Quotes, CoAs, and Lead Times start->request_info procure Procure Samples from Top 2-3 Suppliers request_info->procure hplc_analysis Perform HPLC Purity Analysis procure->hplc_analysis compare_data Compare Purity Data and Impurity Profiles hplc_analysis->compare_data select_supplier Select the Best Supplier Based on Data compare_data->select_supplier document Document Findings and Qualify the Supplier select_supplier->document

Caption: Workflow for supplier selection and qualification of this compound.

The Impact of Purity on Synthetic Outcomes: A Case Study in Quinazoline Synthesis

The synthesis of quinazolines often involves the reaction of a 2-aminobenzonitrile derivative with various electrophiles. If this compound is used as a precursor (after reduction of the nitro group), the presence of isomeric impurities, such as 4-Chloro-2-nitrobenzonitrile, can lead to the formation of undesired quinazoline isomers. These isomers may have similar physical properties to the target molecule, making their separation challenging and potentially compromising the biological activity data of the final compound.

The following diagram illustrates a generalized synthetic pathway where the purity of the starting benzonitrile is critical.

G start This compound (High Purity) reduction Reduction of Nitro Group start->reduction cyclization Cyclization with Electrophile reduction->cyclization product Desired Quinazoline Product (High Purity) cyclization->product start_impure This compound (with Isomeric Impurities) reduction_impure Reduction of Nitro Group start_impure->reduction_impure cyclization_impure Cyclization with Electrophile reduction_impure->cyclization_impure product_mixture Mixture of Quinazoline Isomers (Difficult to Separate) cyclization_impure->product_mixture

Caption: Impact of starting material purity on the synthesis of quinazolines.

Conclusion and Recommendations

The selection of a chemical supplier should be a data-driven process. While price and availability are important considerations, the purity of the starting material is a critical factor that can significantly impact research outcomes. For a key intermediate like this compound, it is highly recommended that researchers:

  • Source samples from multiple suppliers for initial evaluation.

  • Perform in-house purity analysis using a validated method like HPLC to verify supplier claims.

  • Consider the total cost of ownership , which includes not only the purchase price but also the potential costs associated with failed experiments, difficult purifications, and project delays due to poor quality starting materials.

  • Maintain a good relationship with a reliable supplier who demonstrates consistent quality and provides excellent technical support.

By investing time in the proper qualification of starting materials, researchers can build a solid foundation for their synthetic work, leading to more reliable and reproducible results in their drug discovery and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive and novel chemical entities demands the highest standards of safety, not only in their application but critically, in their disposal. 3-Chloro-2-nitrobenzonitrile, a versatile intermediate in the synthesis of various agrochemicals and specialty chemicals, possesses a trifecta of functional groups—chloro, nitro, and cyano—that contribute to its utility and its significant hazard profile[1]. Mishandling this compound during disposal can lead to serious health risks and long-term environmental damage.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind each procedural step, ensuring a self-validating system of safety and regulatory compliance.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" of a disposal procedure begins with a thorough risk assessment. The hazardous properties of this compound dictate every subsequent step of its handling and disposal.

The molecule's structure is inherently reactive. The presence of a halogen (chlorine) classifies it as a halogenated organic compound, which has specific regulatory implications for disposal[2][3]. The nitro group makes it an oxidizing agent under certain conditions and contributes to its toxicity, while the nitrile group (-CN) is a well-known toxicophore.

Table 1: Hazard Summary for this compound

Hazard ClassGHS PictogramHazard StatementCausality and Field Insight
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.[4]The nitrile and nitro functional groups can interfere with cellular respiration and other metabolic processes. Ingestion is a primary route of accidental exposure in a lab setting.
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[4]The chemical's reactivity can lead to local inflammation and damage upon contact with the skin. Always handle with appropriate gloves.
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[4]Direct contact with the eyes can cause significant damage. Eye protection is mandatory.
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[4]The compound, particularly if in powdered form, can be inhaled, irritating the respiratory tract. All handling should occur in a certified chemical fume hood.
Aquatic Toxicity (Not always listed, but implied for similar compounds)H411: Toxic to aquatic life with long lasting effects.Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate, posing a significant threat to aquatic ecosystems. Drain disposal is strictly forbidden.

Part 2: The Critical First Step: Waste Segregation

The principle of "like with like" is the cornerstone of safe chemical waste management. Improper segregation can lead to dangerous chemical reactions, release of toxic gases, and complicates the final disposal process, increasing both risk and cost.

This compound waste must be categorized as Halogenated Organic Waste .[2]

DO NOT mix with:

  • Non-Halogenated Solvents: Mixing chlorinated waste with non-chlorinated waste (like acetone or ethanol) contaminates the entire volume, forcing the entire container to be treated via the more expensive and specialized halogenated disposal route.[5]

  • Acids or Bases: Mixing with strong acids or bases can catalyze unintended reactions, potentially leading to the release of toxic gases like hydrogen cyanide or hydrogen chloride.

  • Oxidizing Agents: While it contains a nitro group, mixing with stronger oxidizers (e.g., peroxides, permanganates) is ill-advised due to the potential for energetic, uncontrolled reactions.

Part 3: Protocol for Safe Waste Accumulation

This protocol details the procedure for collecting and temporarily storing this compound waste within the laboratory, often referred to as a Satellite Accumulation Area (SAA), in compliance with guidelines from the Environmental Protection Agency (EPA) and best laboratory practices.[6]

Methodology:

  • Container Selection:

    • Choose a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass. Ensure the container has a screw-top, vapor-tight lid to prevent the escape of fumes.[5]

    • The container must be in good condition, free from cracks or defects.

    • For practicality, use a container size appropriate for the volume of waste generated to avoid storing large quantities of hazardous waste in the lab.

  • Waste Labeling (Immediate Action Required):

    • Label the container before adding any waste.[5]

    • The label must clearly state "Hazardous Waste" .

    • Identify the contents. List "this compound" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[5]

    • Indicate the specific hazards by checking the appropriate boxes (e.g., Toxic, Irritant).

  • Accumulation and Storage:

    • Keep the waste container closed at all times except when actively adding waste.[7] This is a common point of failure in regulatory inspections and a primary cause of fugitive emissions in the lab.

    • Store the container in a designated Satellite Accumulation Area, which should be at or near the point of generation.

    • The container must be placed within a secondary containment bin or tray to capture any potential leaks or spills.[7]

Part 4: Approved Disposal Pathway: High-Temperature Incineration

The chemical nature of this compound dictates its ultimate disposal method.

The only environmentally sound and regulatory-compliant disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility. [2]

Causality:

  • Complete Destruction: Incineration at temperatures typically exceeding 1,800°F (~982°C) ensures the complete thermal destruction of the organic molecule into simpler, less toxic components like carbon dioxide, water, and hydrogen chloride.

  • Preventing Persistent Pollutants: Improper or low-temperature incineration of chlorinated compounds can lead to the formation of highly toxic and environmentally persistent dioxins and furans. Licensed facilities have sophisticated scrubbers and afterburners to neutralize acidic gases (like HCl) and prevent the release of these pollutants.[8]

Unacceptable Disposal Methods:

  • Drain Disposal: Strictly prohibited. The compound's aquatic toxicity means it would harm wastewater treatment processes and contaminate waterways.[9]

  • Evaporation: Allowing the waste to evaporate in a fume hood is illegal and irresponsible, as it releases the hazardous compound directly into the atmosphere.[7]

  • Landfill: Direct landfilling of untreated halogenated organic waste is banned under the Resource Conservation and Recovery Act (RCRA) Land Disposal Restrictions.[3][10]

Part 5: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling waste streams containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated Containing This compound waste_type Identify Waste Stream start->waste_type pure_solid Container A: Solid Waste Pail waste_type->pure_solid Pure Solid / High Concentration contaminated_solid Container B: Lined Solid Waste Pail waste_type->contaminated_solid Contaminated Solids (Gloves, Wipes, etc.) dilute_liquid Container C: Liquid Waste Bottle (HDPE) waste_type->dilute_liquid Dilute Liquid Solution (in Halogenated Solvent) labeling Label Immediately: 'Hazardous Waste' 'Halogenated Organic' List all constituents pure_solid->labeling contaminated_solid->labeling dilute_liquid->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage disposal Arrange Pickup via Institutional EHS for Licensed Incineration storage->disposal

References

Navigating the Safe Handling of 3-Chloro-2-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental integrity and personal safety. 3-Chloro-2-nitrobenzonitrile, a compound with significant potential in synthetic chemistry, requires a comprehensive understanding of its properties to ensure its safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.

Hazard Assessment: Understanding the Risks

Analysis of structurally similar compounds, such as 1-chloro-2-nitrobenzene and 3-chloro-2-methylbenzonitrile, suggests that this compound should be treated as a substance that is harmful if swallowed, toxic in contact with skin, and a skin and eye irritant .[1][2] The presence of the nitrile group (C≡N) introduces the additional risk of releasing cyanide under certain conditions, such as exposure to strong acids or high temperatures, which can lead to severe systemic toxicity.

Inferred Hazard Classifications:

Hazard ClassCategoryBasis for Classification
Acute Toxicity, OralCategory 4 (Harmful)Inferred from analogous compounds.[1][2]
Acute Toxicity, DermalCategory 3 (Toxic)Inferred from analogous compounds.[1][2]
Skin Corrosion/IrritationCategory 2 (Irritant)Inferred from analogous compounds.[3]
Serious Eye Damage/IrritationCategory 2 (Irritant)Inferred from analogous compounds.[3]
Potential Hazard
Cyanide Release-Presence of the nitrile functional group.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves provide good resistance to a range of chemicals. Given the dermal toxicity, gloves are essential.
Eye Protection Safety goggles with side shieldsProtects against splashes and airborne particles of the powdered compound.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of the powdered compound.[4]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Hazards Select_PPE Select Appropriate PPE Prep->Select_PPE Based on SDS/ Inferred Hazards Don_PPE Don PPE: - Lab Coat - Goggles - Gloves Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Decontaminate Decontaminate Work Area Handle_Compound->Decontaminate Doff_PPE Doff PPE (Gloves First) Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Operational Plan: From Receipt to Disposal

A systematic approach to handling powdered chemical reagents is crucial to minimize the risk of exposure and cross-contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Weighing and Transferring

Due to the hazards of inhaling fine powders, all weighing and transferring operations must be conducted within a certified chemical fume hood.[4][5]

Step-by-Step Weighing Protocol:

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Decontaminate the work surface before starting.

  • Don PPE: Wear all required personal protective equipment.

  • Use a Weigh Boat: Place a weigh boat on the analytical balance and tare the balance.

  • Transfer the Powder: Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. To minimize dust generation, transfer the powder in small increments.[5]

  • Close the Container: Immediately and securely close the stock container.[5]

  • Record the Weight: Record the final weight.

  • Transfer to Reaction Vessel: Carefully transfer the weighed powder to your reaction vessel.

  • Decontaminate: Clean the spatula and any contaminated surfaces within the fume hood.

Handling_Workflow Start Start: Need to use This compound Prep Preparation: - Review Hazards - Don PPE Start->Prep Weigh Weighing in Fume Hood: - Use weigh boat - Minimize dust Prep->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Chemical Reaction Transfer->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Waste_Collection Collect Waste: - Halogenated Organic Waste - Aqueous Waste Reaction->Waste_Collection Quench->Waste_Collection Decontamination Decontaminate: - Glassware - Work Surfaces Waste_Collection->Decontamination Disposal Dispose of Waste via EHS Protocol Decontamination->Disposal

Emergency Procedures

Spills
  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Contain (if safe to do so): For small spills within a fume hood, cover the spill with an absorbent material to prevent further spread.

  • Decontaminate: Use a suitable decontamination solution (e.g., a mild detergent and water, followed by a solvent rinse if appropriate) to clean the affected area. All materials used for cleanup should be treated as hazardous waste.

Personal Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste (Halogenated): Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste to avoid costly disposal procedures.[7]

Container Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name of all components

  • The approximate percentage of each component

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant")

Disposal Procedure:

Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[8]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is contingent upon a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.